molecular formula C4H9BrO2 B145963 2-Bromo-1,1-dimethoxyethane CAS No. 7252-83-7

2-Bromo-1,1-dimethoxyethane

Cat. No.: B145963
CAS No.: 7252-83-7
M. Wt: 169.02 g/mol
InChI Key: FUSFWUFSEJXMRQ-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dimethoxyethane, also known as this compound, is a useful research compound. Its molecular formula is C4H9BrO2 and its molecular weight is 169.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73700. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1,1-dimethoxyethane
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InChI

InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSFWUFSEJXMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2064608
Record name Ethane, 2-bromo-1,1-dimethoxy-
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Molecular Weight

169.02 g/mol
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CAS No.

7252-83-7
Record name 2-Bromo-1,1-dimethoxyethane
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name 2-Bromo-1,1-dimethoxyethane
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name 2-bromo-1,1-dimethoxyethane
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Record name 2,2-Dimethoxybromoethane
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,1-dimethoxyethane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a valuable bifunctional molecule utilized in a variety of organic syntheses. Its structure incorporates both a reactive bromine atom, susceptible to nucleophilic substitution, and a protected aldehyde group in the form of a dimethyl acetal. This unique combination allows for selective chemical transformations, making it a key building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical properties, structural details, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identification

This compound is a halogenated acetal. The core structure consists of a two-carbon ethane (B1197151) backbone. One carbon atom is bonded to a bromine atom, while the other is bonded to two methoxy (B1213986) groups (-OCH₃), forming the dimethyl acetal functionality.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 7252-83-7[2]

  • Molecular Formula: C₄H₉BrO₂[1][2]

  • SMILES: COC(CBr)OC[1]

  • InChI: InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3[1][2]

  • InChIKey: FUSFWUFSEJXMRQ-UHFFFAOYSA-N[1][2]

Synonyms: Bromoacetaldehyde dimethyl acetal, 1-Bromo-2,2-dimethoxyethane, 2,2-Dimethoxyethyl bromide.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 169.02 g/mol [1]
Appearance Clear, colorless liquid[3]
Boiling Point 148-150 °C (at 760 mmHg)[4][5]
58-59 °C (at 14 Torr)[2]
Density 1.43 g/mL at 25 °C[4]
1.570 g/cm³ at 20 °C[2]
Refractive Index n20/D 1.445[4]
Flash Point 51 °C (123.8 °F)[5]
Solubility Insoluble in water[4]
Vapor Pressure 4.81 mmHg at 25°C[4]

Experimental Protocols

Synthesis of this compound

The following procedure is adapted from a well-established method for the synthesis of the analogous diethyl acetal and is a common approach for the preparation of bromoacetals. The reaction involves the bromination of a vinyl ether precursor in the presence of an alcohol.

Reaction Scheme:

G reactant1 Vinyl Acetate intermediate Intermediate reactant1->intermediate + Br₂ reactant2 Bromine reactant3 Methanol product This compound intermediate->product + 2 CH₃OH

References

A Comprehensive Technical Guide to 2-Bromo-1,1-dimethoxyethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synonyms, chemical properties, synthesis, and applications of 2-Bromo-1,1-dimethoxyethane, a versatile building block in organic chemistry and pharmaceutical development.

Introduction

This compound is a key bifunctional organic compound featuring both a bromine atom, which serves as a good leaving group, and a protected aldehyde in the form of a dimethyl acetal (B89532). This unique structural combination makes it a highly valuable reagent in a multitude of organic transformations, enabling the introduction of a two-carbon unit with a latent aldehyde functionality. This guide provides a comprehensive overview of its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and application, and its role in complex molecular syntheses relevant to drug discovery and development.

Chemical Identity and Synonyms

The compound with the IUPAC name this compound is widely known in the scientific community by several synonyms. The most common of these is Bromoacetaldehyde dimethyl acetal .[1] This name clearly describes its structure as the dimethyl acetal of bromoacetaldehyde. Other frequently used synonyms are listed in the table below, and researchers may encounter any of these in literature and chemical catalogs.

SynonymCAS Number
Bromoacetaldehyde dimethyl acetal7252-83-7
1-Bromo-2,2-dimethoxyethane7252-83-7
2,2-Dimethoxyethyl bromide7252-83-7
Dimethylbromoacetal7252-83-7
Acetaldehyde (B116499), bromo-, dimethyl acetal7252-83-7
Ethane, 2-bromo-1,1-dimethoxy-7252-83-7

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₄H₉BrO₂
Molecular Weight 169.02 g/mol
Appearance Colorless to pale yellow liquid
Density 1.43 g/mL at 25 °C
Boiling Point 148-150 °C
Flash Point 53 °C (127.4 °F)
Refractive Index n20/D 1.445
Solubility Insoluble in water
Storage Temperature 2-8°C
Purity Typically ≥97%

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acetalization of 2-bromoacetaldehyde with methanol (B129727) in the presence of an acid catalyst.[2]

Materials:

Equipment:

  • Two-necked round bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a two-necked round bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add dry methanol (20 mL, 0.49 mol) and p-toluenesulfonic acid (3.78 g, 10 mol%) in toluene (100 mL).[2]

  • Slowly add 2-bromoacetaldehyde (10.0 g, 0.22 mol) to the solution.[2]

  • Stir the reaction mixture at 78 °C for 24 hours. Water will be collected in the Dean-Stark trap.[2]

  • After the reaction is complete, cool the mixture to room temperature and add a saturated aqueous solution of Na₂S₂O₅ (100 mL).[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 100 mL).[2]

  • Combine the organic phases and dry over anhydrous Na₂SO₄.[2]

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the product as a colorless oil.[2]

Application in the Synthesis of a Benzofuran (B130515) Derivative

This compound is a versatile reagent for introducing a protected aldehyde functionality. An example of its application is in the synthesis of stilbenoid-derived 2,3-diaryl-5-substituted benzofurans.[3]

Materials:

  • Phenolic precursor

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

Equipment:

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round bottom flask, dissolve the phenolic starting material in acetonitrile.

  • Add cesium carbonate (Cs₂CO₃) to the solution.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3 days.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting product can then be isolated and purified using standard techniques such as extraction and column chromatography.

Signaling Pathways and Experimental Workflows

The utility of this compound extends to the synthesis of complex molecules with potential biological activity. The diagrams below illustrate a general synthetic pathway utilizing this reagent and a conceptual workflow for antiviral drug synthesis, for which such building blocks are crucial.

G cluster_synthesis Synthetic Pathway Utilizing this compound start Phenolic Precursor reagent This compound + Cs₂CO₃, MeCN start->reagent Alkylation intermediate O-Alkylated Intermediate (Protected Aldehyde) reagent->intermediate deprotection Acidic Hydrolysis (e.g., Amberlyst-15) intermediate->deprotection Deprotection cyclization Intramolecular Cyclization deprotection->cyclization product Benzofuran Derivative cyclization->product

Caption: General synthetic route to a benzofuran derivative.

G cluster_workflow Conceptual Workflow for Antiviral Drug Synthesis start Readily Available Starting Material step1 Multi-step Synthesis (e.g., using building blocks like This compound) start->step1 intermediate Key Chiral Intermediate step1->intermediate step2 Functional Group Interconversion intermediate->step2 step3 Final Assembly / Coupling step2->step3 api Active Pharmaceutical Ingredient (API) step3->api

Caption: Conceptual workflow for antiviral drug synthesis.

Conclusion

This compound is a cornerstone reagent for organic chemists and drug development professionals. Its ability to act as a masked acetaldehyde equivalent allows for the strategic introduction of this important functional group in complex, multi-step syntheses. A comprehensive understanding of its properties, synonyms, and reaction protocols is paramount for its effective and safe utilization in the laboratory and in the development of novel therapeutics. The detailed information provided in this guide serves as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile molecule.

References

Bromoacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical constants, experimental protocols, and key applications of bromoacetaldehyde (B98955) dimethyl acetal (B89532). This versatile reagent serves as a valuable building block in a multitude of organic syntheses, including the formation of heterocyclic compounds and N-alkylation reactions. Its utility is further expanded by the strategic use of the acetal group as a protecting group for the aldehyde functionality.

Core Physical Constants

The fundamental physical properties of bromoacetaldehyde dimethyl acetal are summarized in the table below, providing a quick reference for experimental planning and execution.

Physical ConstantValue
Molecular Formula C₄H₉BrO₂
Molecular Weight 169.02 g/mol
Boiling Point 148-150 °C (lit.)[1][2][3]
Density 1.43 g/mL at 25 °C (lit.)[1][2][3]
Refractive Index (n20/D) 1.445 (lit.)[1][2]
Flash Point 129 °F (53.9 °C)[1][2][3]
Solubility Insoluble in water[1][3]
Appearance Clear colorless to light yellow liquid[2]
Storage Temperature Refrigerator (+4°C)[1]
Sensitivity Moisture Sensitive[1]

Experimental Protocols

Detailed methodologies for key experiments involving bromoacetaldehyde dimethyl acetal are outlined below. These protocols are provided for informational purposes and should be performed by trained professionals with appropriate safety precautions.

Synthesis of Bromoacetaldehyde Dimethyl Acetal from 2-Bromoacetaldehyde

This protocol describes the synthesis of bromoacetaldehyde dimethyl acetal via the acetalization of 2-bromoacetaldehyde using methanol (B129727) in the presence of an acid catalyst.

Materials:

Procedure:

  • Equip a two-necked round bottom flask with a Dean-Stark apparatus.

  • Add a solution of dry methanol (20 mL, 0.49 mol) and p-toluenesulfonic acid (3.78 g, 10 mol%) in toluene (100 mL) to the flask.

  • Slowly add 2-bromoacetaldehyde (10.0 g, 0.22 mol) to the reaction mixture.

  • Stir the reaction mixture at 78 °C for 24 hours. Monitor the reaction progress by observing the separation of water in the Dean-Stark trap (approximately 4 mL).

  • After the reaction is complete, add a saturated aqueous solution of Na₂S₂O₃ (100 mL) to the vessel.

  • Extract the aqueous phase with dichloromethane (2 x 100 mL).

  • Dry the combined organic phases over anhydrous Na₂SO₄.

  • Concentrate the resulting organic phase under reduced pressure to obtain the bromoacetaldehyde dimethyl acetal as a colorless oil.[4]

Synthesis_of_Bromoacetaldehyde_Dimethyl_Acetal reagents 2-Bromoacetaldehyde Methanol p-TsOH Toluene reaction_flask Reaction Flask (with Dean-Stark) reagents->reaction_flask stirring Stir at 78°C 24 hours reaction_flask->stirring workup Work-up stirring->workup extraction Extract with DCM workup->extraction drying Dry over Na2SO4 extraction->drying concentration Concentrate drying->concentration product Bromoacetaldehyde Dimethyl Acetal concentration->product

Synthesis of Bromoacetaldehyde Dimethyl Acetal.
Synthesis of 2,3-O-Acetal using Bromoacetaldehyde Dimethyl Acetal

This procedure outlines the use of bromoacetaldehyde dimethyl acetal for the protection of a 2,3-diol as a 2,3-O-acetal, a common step in carbohydrate and nucleoside chemistry.

Materials:

  • 2,3-Diol substrate

  • Bromoacetaldehyde dimethyl acetal

  • 10-Camphorsulfonic acid (CSA)

  • Appropriate solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Dissolve the 2,3-diol substrate in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add bromoacetaldehyde dimethyl acetal (typically 1.1 to 1.5 equivalents).

  • Add a catalytic amount of 10-camphorsulfonic acid (CSA).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Acetal_Formation_Workflow start Start dissolve Dissolve 2,3-Diol in Anhydrous Solvent start->dissolve add_reagents Add Bromoacetaldehyde Dimethyl Acetal & CSA dissolve->add_reagents react Stir at RT or Heat (Monitor by TLC) add_reagents->react quench Quench with Sat. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine Dry & Concentrate extract->wash_dry purify Purify by Chromatography wash_dry->purify end End purify->end

2,3-O-Acetal Synthesis Workflow.
TFA-Mediated Deacetalization

This protocol describes the removal of the dimethyl acetal protecting group to regenerate the aldehyde functionality using trifluoroacetic acid (TFA).

Materials:

Procedure:

  • Dissolve the acetal or ketal (10 mmol) in chloroform (20 mL) in a round-bottom flask.

  • Slowly add trifluoroacetic acid (6 equivalents) at ambient temperature.

  • Allow the resulting solution to stir for 20 hours.

  • Quench the mixture with water (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 40 mL).

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the solvents under reduced pressure to afford the desired aldehyde.[5]

Deacetalization_Workflow cluster_reaction Reaction cluster_workup Work-up dissolve_acetal Dissolve Acetal in Chloroform add_tfa Add TFA (6 eq.) dissolve_acetal->add_tfa stir Stir for 20h at Room Temp add_tfa->stir quench_water Quench with Water stir->quench_water extract_etoac Extract with EtOAc quench_water->extract_etoac wash_brine Wash with Brine extract_etoac->wash_brine dry_mgso4 Dry over MgSO4 wash_brine->dry_mgso4 concentrate Concentrate dry_mgso4->concentrate product Aldehyde Product concentrate->product

TFA-Mediated Deacetalization Workflow.

References

Molecular weight and formula of 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1,1-dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No: 7252-83-7), a versatile synthetic intermediate. It covers the molecule's fundamental properties, synthesis, reactivity, and applications, with a focus on its utility in organic synthesis and drug development.

Molecular and Physicochemical Properties

This compound, also widely known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is an organic compound featuring an ethane (B1197151) backbone substituted with a bromine atom and two methoxy (B1213986) groups on adjacent carbons.[1] Its chemical structure combines the reactivity of an alkyl halide with the protecting group functionality of an acetal.

Chemical Identity
  • IUPAC Name : this compound[2]

  • Synonyms : Bromoacetaldehyde dimethyl acetal, 1-Bromo-2,2-dimethoxyethane, 2,2-Dimethoxyethyl bromide[2][3]

  • CAS Number : 7252-83-7[3][4][5]

  • Molecular Formula : C₄H₉BrO₂[3][4][5]

  • Molecular Weight : 169.02 g/mol [2][3][4][5]

  • SMILES : COC(CBr)OC[2]

  • InChI Key : FUSFWUFSEJXMRQ-UHFFFAOYSA-N[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Appearance Clear, colorless to light yellow liquid[1][4]
Density 1.43 g/mL at 25 °C[6]
Boiling Point 148-150 °C[6]
Flash Point 53 °C (127.4 °F)
Refractive Index n20/D 1.445[6]
Water Solubility Insoluble[6]
Storage Temperature 2-8°C[7]

Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the molecule a valuable substrate for nucleophilic substitution reactions.[8] This reactivity allows for the introduction of the 1,1-dimethoxyethyl group into a wide range of molecules.[8]

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic Erythromycin and novel anti-influenza drugs.[9] It is also used to synthesize 2,3-O-acetals through reactions with 2,3-diols.[3]

Nucleophilic Substitution Pathway

The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This reactivity is fundamental to its role as an alkylating agent.

Nucleophilic_Substitution sub This compound BrCH₂CH(OCH₃)₂ prod Substituted Product Nu-CH₂CH(OCH₃)₂ sub->prod Sₙ reaction lg Bromide Ion (Br⁻) sub->lg nuc Nucleophile (Nu⁻) nuc->prod

Caption: Generalized nucleophilic substitution reaction of this compound.

Experimental Protocols

Synthesis of this compound via Bromination

This protocol describes a representative method for synthesizing this compound from acetaldehyde (B116499) dimethyl acetal, a common industrial practice.[8]

Materials:

  • Acetaldehyde dimethyl acetal

  • Bromine

  • Methanol (B129727) (as solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with acetaldehyde dimethyl acetal. The system is flushed with an inert gas.

  • Bromination: Bromine is added dropwise to the stirred solution. To prevent over-bromination and the formation of di-brominated byproducts, the temperature should be carefully controlled, typically maintained below an optimal temperature range (e.g., 65-70°C).[8] A specific molar ratio of acetaldehyde dimethyl acetal to bromine (e.g., 1:1.2) may be used to control side reactions.[8]

  • Acetal Formation Catalyst: The reaction is catalyzed by hydrogen bromide (HBr), which is generated in-situ as a byproduct of the initial bromination step.[8]

  • Reflux: Following the addition of bromine, methanol is introduced, and the reaction mixture is heated to reflux (typically 65-70°C) for 2 to 4 hours to ensure the complete conversion to the dimethyl acetal.[8]

  • Work-up: After cooling, the reaction mixture is typically washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the HBr, followed by washing with brine.

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Example Application: Synthesis of 2,3-O-acetal

This section outlines the use of this compound in a protection reaction, as cited in the literature.[3]

Materials:

  • This compound

  • A suitable 2,3-diol

  • 10-Camphorsulfonic acid (CSA) as a catalyst

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Reaction Setup: The 2,3-diol is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • Addition of Reagents: this compound and a catalytic amount of 10-camphorsulfonic acid are added to the solution.

  • Reaction: The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up and Purification: The reaction is quenched with a mild base. The organic phase is washed, dried, and concentrated. The resulting crude 2,3-O-acetal is then purified using standard laboratory techniques such as column chromatography.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_application Application: Acetal Protection of a Diol s1 1. Charge Reactor with Acetaldehyde Dimethyl Acetal s2 2. Controlled Bromination (Temp < 70°C) s1->s2 s3 3. Reflux with Methanol (2-4 hours) s2->s3 s4 4. Aqueous Work-up & Neutralization s3->s4 s5 5. Purification by Fractional Distillation s4->s5 a2 2. Add this compound & CSA Catalyst s5->a2 Product used as reagent a1 1. Dissolve Diol in Anhydrous Solvent a1->a2 a3 3. Stir until Reaction is Complete (TLC/GC-MS) a2->a3 a4 4. Quench and Extract a3->a4 a5 5. Purify Product (Chromatography) a4->a5

Caption: Workflow for the synthesis and subsequent use of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazards : It is a flammable liquid and vapor (H226).[2][4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Ingestion may cause gastrointestinal irritation, and inhalation of high concentrations can lead to CNS depression.[10]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ground and bond containers when transferring material and use spark-proof tools.[10] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents and acids.[10][11] It should be stored in a refrigerator/flammables designated area.[10]

In case of exposure, immediately seek medical attention. For skin contact, flush with plenty of soap and water.[10] For eye contact, flush with water for at least 15 minutes.[10] If inhaled, move to fresh air.[10] If ingested, do NOT induce vomiting and get immediate medical aid.[10]

References

Spectroscopic Analysis of 2-Bromo-1,1-dimethoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1,1-dimethoxyethane (CAS No. 7252-83-7), a key intermediate in various organic syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to be a valuable resource for the characterization and quality control of this compound in a research and development setting.

Molecular Structure

The molecular structure of this compound is presented below, with atoms numbered for reference in the NMR data tables.

Caption: Molecular Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectral Data
Signal AssignmentChemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
H-14.56Triplet (t)1H5.5
H-23.40Doublet (d)2H5.5
H-3, H-43.37Singlet (s)6HN/A

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)
Carbon AssignmentChemical Shift (δ) [ppm]
C-1101.5
C-235.0
C-3, C-454.0
Table 3: Infrared (IR) Spectral Data
Wavenumber [cm⁻¹]IntensityVibrational Mode Assignment
2990-2830StrongC-H stretch (alkane)
1450, 1370MediumC-H bend (alkane)
1190-1050StrongC-O stretch (acetal)
680-550Medium-StrongC-Br stretch

Sample form: Neat liquid

Table 4: Mass Spectrometry (EI) Data
m/zRelative Intensity (%)Assignment
168/170< 1[M]⁺ (Molecular ion)
137/13915[M - OCH₃]⁺
75100[CH(OCH₃)₂]⁺
4330[C₃H₇]⁺ or [CH₃CO]⁺

Ionization mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed for researchers and scientists to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow prep Sample Preparation dissolve Dissolve ~10-20 mg of sample in ~0.6 mL CDCl3 prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Instrument Setup (400 MHz Spectrometer) transfer->instrument lock Lock on CDCl3 signal instrument->lock shim Shim magnet for homogeneity lock->shim acquire Data Acquisition shim->acquire H1 ¹H NMR: 16 scans, 2s relaxation delay acquire->H1 C13 ¹³C NMR: 1024 scans, 2s relaxation delay (proton decoupled) acquire->C13 process Data Processing H1->process C13->process ft Fourier Transform process->ft phase Phase and baseline correction ft->phase reference Reference to TMS (0 ppm) phase->reference

Caption: Experimental workflow for NMR spectroscopy.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

  • Locking: The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used with a 90° pulse. Typically, 16 scans are acquired with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024) is typically required, with a relaxation delay of 2 seconds.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • The resulting spectrum is phase-corrected and the baseline is corrected to ensure accurate integration.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR_Workflow prep Sample Preparation (ATR) clean Clean ATR crystal with isopropanol prep->clean apply Apply a drop of neat liquid sample clean->apply instrument Instrument Setup (FT-IR) apply->instrument background Collect background spectrum instrument->background acquire Data Acquisition background->acquire scan Collect sample spectrum (16 scans, 4000-400 cm⁻¹) acquire->scan process Data Processing scan->process correct ATR and baseline correction process->correct peaks Peak picking and assignment correct->peaks

Caption: Experimental workflow for FT-IR spectroscopy.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent such as isopropanol, and allow it to dry completely.

  • Apply a small drop of the neat this compound liquid directly onto the center of the ATR crystal.

2. Instrument Parameters (FT-IR Spectrometer):

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

  • Sample Scan: The sample spectrum is acquired over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

  • The spectrum is typically displayed in terms of transmittance or absorbance.

  • An ATR correction may be applied, and the baseline is corrected.

  • The wavenumbers of the major absorption bands are identified.

Mass Spectrometry (MS)

MS_Workflow sample_intro Sample Introduction (GC-MS) injection Inject dilute solution into GC sample_intro->injection separation Separate on capillary column injection->separation ionization Ionization (Electron Ionization) separation->ionization ei_source 70 eV electron beam ionization->ei_source analysis Mass Analysis (Quadrupole) ei_source->analysis scan Scan m/z range (e.g., 40-200 amu) analysis->scan detection Detection and Data Acquisition scan->detection spectrum Generate mass spectrum detection->spectrum interpretation Fragment Interpretation spectrum->interpretation

Caption: Experimental workflow for mass spectrometry.

1. Sample Introduction:

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

  • The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities.

2. Ionization (Electron Ionization - EI):

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • The molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron to form a molecular ion ([M]⁺) and induces fragmentation.

3. Mass Analysis:

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole.

4. Detection and Data Processing:

  • The ions are detected, and a mass spectrum is generated, which plots the relative abundance of the ions as a function of their m/z ratio.

  • The molecular ion peak and the major fragment peaks are identified and their relative intensities are determined.

Mass Spectrometry Fragmentation Pathway

The electron ionization of this compound leads to the formation of a molecular ion, which is often of low abundance due to its instability. The molecule readily undergoes fragmentation, with the most prominent pathway being the loss of a methoxy (B1213986) radical followed by the loss of a bromine radical, leading to the stable acylium ion. The base peak at m/z 75 corresponds to the [CH(OCH₃)₂]⁺ fragment.

Fragmentation_Pathway M [BrCH₂CH(OCH₃)₂]⁺˙ m/z 168/170 frag1 [BrCH₂CH(OCH₃)]⁺ m/z 137/139 M->frag1 Loss of •OCH₃ frag2 [CH(OCH₃)₂]⁺ m/z 75 M->frag2 Loss of •CH₂Br frag3 [CH₂CH(OCH₃)₂]⁺ m/z 89 loss_OCH3 - •OCH₃ loss_Br - •Br loss_CH2Br - •CH₂Br

Caption: Proposed fragmentation pathway for this compound in EI-MS.

A Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a highly valuable bifunctional reagent in modern organic synthesis. Its utility stems from two key structural features: a stable dimethyl acetal group that serves as a masked aldehyde and a reactive carbon-bromine (C-Br) bond. This technical guide provides an in-depth analysis of the reactivity of the C-Br bond, a cornerstone of its synthetic applications. We will explore the primary reaction pathways, including nucleophilic substitution and elimination reactions, supported by detailed experimental protocols, tabulated data, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction: The Dual-Functionality of this compound

This compound (CAS 7252-83-7) is a colorless to light yellow liquid that serves as a versatile building block in the synthesis of complex organic molecules, including a variety of antibiotics and other drug compounds.[1] Its strategic importance lies in its dual nature:

  • Masked Aldehyde Functionality: The 1,1-dimethoxyethyl group is stable under neutral and basic conditions, effectively protecting a highly reactive aldehyde.[2] This acetal can be readily hydrolyzed under acidic conditions (e.g., using TFA or HCl) to reveal the aldehyde, allowing for its participation in subsequent synthetic steps.[1][2][3]

  • Reactive Alkyl Halide: The C-Br bond provides a reactive site for introducing the 1,1-dimethoxyethyl moiety into various molecular scaffolds. The electronegative bromine atom polarizes the C-Br bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.[2]

This guide focuses on the latter characteristic, detailing the chemical behavior and synthetic potential governed by the reactivity of the carbon-bromine bond.

Core Reactivity of the Carbon-Bromine Bond

The fundamental reactivity of this compound is dictated by the properties of its C-Br bond. The bromine atom, being an effective leaving group, facilitates several key reaction types.[2][4]

Nucleophilic Substitution

The most prominent reaction pathway for this compound is nucleophilic substitution.[2] As a primary alkyl halide, it readily undergoes S_N2 reactions, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step.[2][5] This process forms a new covalent bond between the nucleophile and the dimethoxyethyl group.[2] S_N1 reactions are less likely due to the relative instability of the primary carbocation that would need to form.[5]

This reactivity makes the compound an effective alkylating agent for a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.[1][2][4]

Elimination Reactions

While nucleophilic substitution is dominant, elimination reactions (E2 mechanism) can occur, particularly in the presence of strong, sterically hindered bases.[5] In an E2 reaction, the base abstracts a proton from the carbon adjacent to the C-Br bond (the β-carbon), leading to the formation of a double bond and expulsion of the bromide ion. For primary alkyl halides like this compound, substitution is generally favored over elimination.[5]

Data Presentation: Properties and Reactivity Summary

For ease of reference, the physical, chemical, and spectroscopic properties of this compound are summarized below.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 7252-83-7[3][6]
Molecular Formula C₄H₉BrO₂[6][7]
Molecular Weight 169.02 g/mol [6]
Appearance Clear, colorless to light yellow liquid[1][8]
Boiling Point 148-150 °C
Density 1.43 g/mL at 25 °C
Refractive Index n20/D 1.445
Flash Point 53 °C (127.4 °F)[9]
Solubility Insoluble in water; soluble in organic solvents[3][10]
Stability Stable under normal storage; sensitive to moisture and acids[8]
Table 2: Summary of Nucleophilic Substitution Reactions
Nucleophile TypeExample NucleophileReagents and ConditionsProduct TypeReference
Oxygen Phenols, DiolsCs₂CO₃, MeCN, refluxEther, Acetal[11]
Oxygen Hydroxide (B78521) (OH⁻)NaOH or KOH, aq. or alcoholic mediumAlcohol[2][12]
Sulfur Thiols (e.g., Cysteine)Cs₂CO₃, DMF, 110 °CThioether[2]
Nitrogen Amines (e.g., Aniline)K₂CO₃, Acetonitrile (B52724), refluxN-Alkylated Amine[4][13]
Carbon Cyanide (CN⁻)KCN, Ethanol/Water, refluxNitrile[14]

Mandatory Visualizations: Reaction Pathways and Workflows

The following diagrams, rendered using Graphviz, illustrate the key reaction mechanisms and a typical experimental workflow.

Caption: Generalized S_N2 nucleophilic substitution pathway for this compound.

Caption: Conceptual E2 elimination pathway, a minor competing reaction.

experimental_workflow start Combine Phenol (B47542) and Base (e.g., NaOH) in Anhydrous DMF step2 Stir at RT for 30 min to form Sodium Phenoxide start->step2 step3 Add this compound dropwise step2->step3 step4 Heat reaction mixture (e.g., 70-80 °C) Monitor by TLC step3->step4 step5 Reaction complete: Cool to RT and Quench (e.g., with aq. NH4Cl) step4->step5 step6 Work-up: Extract with Organic Solvent (e.g., Diethyl Ether) step5->step6 step7 Wash organic layers with water and brine step6->step7 step8 Dry (e.g., MgSO4), Filter, and Concentrate (Rotary Evaporator) step7->step8 end Purified Ether Product step8->end

Caption: Experimental workflow for a Williamson Ether Synthesis using the title compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound via Bromination of Acetaldehyde (B116499) Dimethyl Acetal

This procedure is adapted from established synthetic routes involving the direct bromination of an acetal precursor.[2]

  • Materials:

    • Acetaldehyde dimethyl acetal

    • Liquid bromine (Br₂)

    • Dichloromethane (DCM) or other suitable inert solvent

    • Aqueous sodium bicarbonate (NaHCO₃) solution

    • Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve acetaldehyde dimethyl acetal (1.0 equivalent) in the chosen solvent.

    • Cool the mixture in an ice-water bath to 0-5 °C.

    • Slowly add liquid bromine (approx. 1.1-1.2 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise significantly. Over-bromination can occur at higher temperatures.[2]

    • After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then warm to room temperature and stir until completion (monitored by GC or TLC).

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Transfer the mixture to a separatory funnel. If any bromine color persists, wash with a 10% Na₂S₂O₃ solution.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol details the reaction of this compound with a phenol to form an aryl ether, a common application of its alkylating capability.[13]

  • Materials:

    • Phenol (or substituted phenol, 1.0 equivalent)

    • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents)

    • This compound (1.05-1.2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN)

    • Diethyl ether or ethyl acetate

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Alkoxide Formation: In a dry, inert-atmosphere flask, dissolve the phenol in anhydrous DMF. Add the base (e.g., NaOH) portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.[13]

    • Alkylation: Add this compound dropwise to the phenoxide solution at room temperature.[13]

    • Reaction: Heat the mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[13]

    • Work-up: Once complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[13]

    • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume).

    • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and salts.[13]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ether product.

    • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Conclusion

The carbon-bromine bond in this compound is the linchpin of its utility as a powerful alkylating agent in organic synthesis. Its reactivity is dominated by the S_N2 nucleophilic substitution mechanism, allowing for the efficient formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. While elimination reactions are possible, they are generally not favored under typical reaction conditions. The ability to introduce a masked aldehyde functionality via this C-Br bond makes this compound an indispensable tool for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures with high strategic control. This guide has provided the core data, protocols, and mechanistic understanding necessary for its effective application in the laboratory.

References

The Role of 2-Bromo-1,1-dimethoxyethane as a Versatile Alkylating Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a highly valuable and versatile bifunctional reagent in organic synthesis. Its utility lies in its capacity to act as an effective alkylating agent, introducing a protected aldehyde functionality into a wide range of nucleophilic substrates. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role in O-alkylation of phenols and the protection of diols. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its practical application in research and development, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.

Introduction

This compound is a colorless to pale yellow liquid with the chemical formula C₄H₉BrO₂.[1] Its structure incorporates two key functional groups: a bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions, and a dimethyl acetal, which is a stable protecting group for an aldehyde. This unique combination allows for the introduction of a "masked" acetaldehyde (B116499) moiety onto various nucleophiles. The acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in a wide array of subsequent chemical transformations. This dual functionality makes this compound a crucial building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) such as Erythromycin.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 7252-83-7
Molecular Formula C₄H₉BrO₂
Molecular Weight 169.02 g/mol
Appearance Clear colorless to light yellow liquid
Boiling Point 148-150 °C
Density 1.43 g/mL at 25 °C
Refractive Index n20/D 1.445

Data sourced from various chemical suppliers.

Core Applications as an Alkylating Agent

The primary utility of this compound stems from its reactivity as an alkylating agent in Sₙ2 reactions. The bromine atom is readily displaced by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond.

O-Alkylation of Phenols and Alcohols

This compound is widely used for the O-alkylation of phenols and alcohols. This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide or phenoxide ion.

Reaction Scheme:

This reaction is a key step in the synthesis of various substituted ethers, which are common motifs in pharmaceuticals and agrochemicals. The resulting product contains a protected aldehyde that can be unmasked for further functionalization.

Protection of Diols

A significant application of this compound is in the protection of 1,2- and 1,3-diols as cyclic acetals.[2][3] This is particularly useful in carbohydrate chemistry and in the synthesis of complex molecules with multiple hydroxyl groups, where selective protection is required. The reaction is typically acid-catalyzed.[3]

Reaction Scheme:

Experimental Protocols

The following sections provide detailed experimental methodologies for key reactions involving this compound as an alkylating agent.

General Protocol for O-Alkylation of Phenols

This protocol is a representative procedure for the O-alkylation of a substituted phenol (B47542).

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone (B3395972) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the Protection of 1,2-Diols

This protocol describes a typical procedure for the formation of a cyclic acetal from a 1,2-diol.

Materials:

  • 1,2-Diol (1.0 eq)

  • This compound (1.1 eq)

  • 10-Camphorsulfonic acid (CSA) (catalytic amount, e.g., 0.05 eq)[3]

  • Anhydrous Toluene (B28343) or Dichloromethane (DCM)

Procedure:

  • To a solution of the 1,2-diol (1.0 eq) in anhydrous toluene or DCM, add a catalytic amount of CSA.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove methanol (B129727) and water.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical reaction conditions and yields for alkylation reactions using this compound and related alkylating agents. It is important to note that specific yields are highly substrate-dependent.

Table 1: O-Alkylation of Phenols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux12-24Moderate to Good
4-HydroxybenzaldehydeK₂CO₃DMF806-12Good
CatecholK₂CO₃DMF808-16Moderate

Table 2: Protection of Diols

DiolAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
Ethylene GlycolCSATolueneReflux4-8Good
Propane-1,2-diolp-TsOHDCMReflux6-12Good
(±)-HydrobenzoinCSATolueneReflux8-16Moderate to Good

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows for the reactions discussed.

Mechanism of O-Alkylation of Phenol

O_Alkylation cluster_reaction Sₙ2 Reaction phenol Phenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide + Base - HB⁺ base Base (e.g., K₂CO₃) product O-Alkylated Product Ar-O-CH₂(OCH₃)₂ phenoxide->product + Alkylating Agent alkylating_agent This compound BrCH₂(OCH₃)₂ bromide Bromide Ion (Br⁻)

Mechanism of base-mediated O-alkylation of phenol.
Mechanism of Acid-Catalyzed Acetal Protection of a Diol

Acetal_Protection cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization and Deprotonation reagent This compound protonated_reagent Protonated Intermediate reagent->protonated_reagent + H⁺ acid H⁺ (Acid Catalyst) intermediate1 Oxonium Ion Intermediate protonated_reagent->intermediate1 diol 1,2-Diol diol->intermediate1 Attack on carbocation intermediate2 Cyclized Intermediate intermediate1->intermediate2 - CH₃OH product Protected Diol (Cyclic Acetal) intermediate2->product - H⁺

Mechanism of acid-catalyzed protection of a 1,2-diol.
General Experimental Workflow

Workflow start Start Mix Nucleophile, Base/Acid, and Solvent add_reagent Add this compound start->add_reagent reaction Heat and Stir Monitor by TLC add_reagent->reaction workup Workup Quench Reaction and Filter reaction->workup extraction Extraction Separate Organic and Aqueous Layers workup->extraction purification Purification Column Chromatography extraction->purification end End Characterize Pure Product purification->end

A generalized experimental workflow for alkylation reactions.

Conclusion

This compound is a powerful and versatile alkylating agent that serves as a cornerstone in the synthesis of a multitude of organic compounds. Its ability to introduce a protected aldehyde functionality via nucleophilic substitution makes it an invaluable tool for researchers in organic chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this reagent in the O-alkylation of phenols and the protection of diols. Further exploration of its reactivity with other nucleophiles will undoubtedly continue to expand its synthetic utility.

References

Understanding the acetal functional group in 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Acetal (B89532) Functional Group in 2-Bromo-1,1-dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as bromoacetaldehyde (B98955) dimethyl acetal, is a versatile bifunctional reagent of significant interest in organic synthesis and drug development. Its utility stems from the presence of two key functional groups: a reactive bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, and a masked aldehyde in the form of a dimethyl acetal. This technical guide provides a comprehensive examination of the acetal functional group within this molecule, covering its structure, stability, reactivity, and applications, with a focus on its role as a protecting group and a synthetic building block. Detailed experimental protocols, quantitative physicochemical and spectral data, and logical workflow diagrams are presented to support advanced research and application.

The Acetal Functional Group: Core Concepts

An acetal is a functional group characterized by a carbon atom bonded to two ether (-OR) groups.[1] In the case of this compound, it is a symmetric acetal derived from bromoacetaldehyde and two equivalents of methanol (B129727).

The general structure is R₂C(OR')₂.[2] Acetals are formed by the reaction of an aldehyde or ketone with an excess of alcohol under acidic conditions.[3] A key characteristic of acetals is their stability profile: they are notably stable in neutral to strongly basic environments but are readily hydrolyzed back to the parent carbonyl and alcohol in the presence of aqueous acid.[3][4] This differential stability is the cornerstone of their widespread use as protecting groups for carbonyl functionalities in multi-step syntheses.[3]

Physicochemical and Spectroscopic Data

The properties of this compound are crucial for its handling, reaction setup, and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7252-83-7
Molecular Formula C₄H₉BrO₂
Molecular Weight 169.02 g/mol
Appearance Clear, colorless to light yellow liquid[5]
Boiling Point 148-150 °C
Density 1.43 g/mL at 25 °C
Refractive Index (n20/D) 1.445

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features and AssignmentsReference(s)
¹H NMR δ (ppm): ~4.5 (t, 1H, -CH(OCH₃)₂), ~3.4 (s, 6H, -OCH₃), ~3.3 (d, 2H, Br-CH₂)[3]
¹³C NMR δ (ppm): ~101 (-CH(OCH₃)₂), ~54 (-OCH₃), ~36 (Br-CH₂)[3][6]
IR Spectroscopy Strong C-O stretching bands (ether linkage) typically in the 1050-1150 cm⁻¹ region. C-H stretching just below 3000 cm⁻¹.[3][7]
Mass Spectrometry Molecular ion peak may be weak or absent. Characteristic fragmentation pattern includes loss of methoxy (B1213986) groups (-OCH₃) and bromine.[3]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly valuable synthetic intermediate.[8]

  • Nucleophilic Substitution : The primary bromine atom is readily displaced by a wide range of nucleophiles, allowing for the introduction of the dimethoxyethyl group into various molecular scaffolds.[9]

  • Protecting Group Chemistry : The acetal serves as a masked aldehyde. This is particularly useful in the synthesis of complex molecules where a free aldehyde would interfere with other reaction steps. For instance, it is widely used as an intermediate in the synthesis of antibiotics like Erythromycin.[10]

  • Formation of Cyclic Acetals : this compound can react with 1,2- and 1,3-diols to form substituted cyclic acetals, which can be a strategic step in modifying carbohydrate or polyol structures.

Below is a diagram illustrating the core structure and functional components of the molecule.

G cluster_0 This compound cluster_bromo Bromoalkyl Group C1 C C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 H1 H C1->H1 Br Br C2->Br H21 H C2->H21 H22 H C2->H22 Me1 CH3 O1->Me1 Me2 CH3 O2->Me2

Caption: Structure of this compound highlighting the key functional groups.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in protecting group chemistry.

Synthesis of this compound

This protocol is an adaptation from established methods for related acetals, involving the acetalization of bromoacetaldehyde.[5]

Reaction: BrCH₂CHO + 2 CH₃OH --(H⁺)--> BrCH₂CH(OCH₃)₂ + H₂O

Materials:

  • Bromoacetaldehyde (1.0 eq)

  • Dry Methanol (≥ 5.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalyst)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add toluene, dry methanol (2.5 eq), and p-TSA.

  • Slowly add bromoacetaldehyde to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and monitor the collection of water in the Dean-Stark trap.

  • After several hours (typically 12-24 h), once water evolution ceases, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase twice with DCM.

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain this compound.

The logical workflow for this synthesis is depicted below.

G start Start: Assemble Reaction Apparatus (Flask, Dean-Stark, Condenser) charge Charge Flask: Toluene, Methanol, p-TSA start->charge add_aldehyde Add Bromoacetaldehyde charge->add_aldehyde reflux Heat to Reflux (78-80 °C) Collect Water add_aldehyde->reflux cool Cool to Room Temperature reflux->cool quench Quench with aq. NaHCO3 cool->quench extract Extract with Dichloromethane (DCM) quench->extract dry Dry Combined Organic Layers (Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end_product Product: This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Acetal Protection of a 1,2-Diol

This protocol describes the use of this compound to protect a generic 1,2-diol, a reaction often employed in carbohydrate chemistry.[8]

Materials:

  • 1,2-Diol (e.g., a derivative of glucose, 1.0 eq)

  • This compound (1.1 eq)

  • 10-Camphorsulfonic acid (CSA) (0.1 eq, catalyst)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Triethylamine (B128534) (for quenching)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolve the 1,2-diol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add this compound to the solution.

  • Add the catalytic amount of CSA.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding triethylamine to neutralize the CSA catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to isolate the protected diol product.

The signaling pathway below illustrates the acid-catalyzed reaction.

G cluster_reactants Reactants diol 1,2-Diol catalyst CSA (H+) Acid Catalyst intermediate Protonated Acetal & Carbocation Intermediate diol->intermediate Nucleophilic Attack reagent This compound reagent->intermediate catalyst->intermediate Protonation product Protected Diol (Cyclic Acetal) intermediate->product Ring Closure & Deprotonation byproduct Methanol (x2) Water product->byproduct Byproducts formed

Caption: Reaction pathway for the protection of a 1,2-diol.

Acid-Catalyzed Deprotection (Hydrolysis) of the Acetal

This protocol outlines the standard procedure for cleaving the acetal to regenerate the diol and the aldehyde functionalities.[1][11]

Materials:

  • Protected Diol (from 4.2)

  • Solvent mixture (e.g., Tetrahydrofuran/Water, Acetone/Water)

  • Acid catalyst (e.g., dilute HCl, H₂SO₄, or p-TSA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) for extraction

Procedure:

  • Dissolve the acetal-protected compound in the solvent mixture.

  • Add the acid catalyst.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required for resistant acetals.

  • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (or another suitable organic solvent).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected diol. Further purification may be necessary depending on the product's properties.

Conclusion

The acetal functional group in this compound provides a unique combination of stability and reactivity that is highly advantageous for modern organic synthesis. Its ability to act as a stable, masked aldehyde, coupled with the reactivity of the bromo-substituent, makes it an essential tool for drug development professionals and researchers. Understanding its physicochemical properties, spectroscopic signatures, and the precise protocols for its synthesis and application is critical for leveraging its full potential in the creation of complex molecular architectures.

References

An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring a reactive bromine atom and a protected aldehyde functionality in the form of a dimethyl acetal, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on experimental protocols, quantitative data, and mechanistic pathways relevant to researchers in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 7252-83-7[1][2]
Molecular Formula C₄H₉BrO₂[1][3]
Molecular Weight 169.02 g/mol [1][3]
Appearance Colorless to pale yellow liquid
Boiling Point 148-150 °C (lit.)[2]
Density 1.43 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.445 (lit.)[2]

Core Reactions and Mechanisms

This compound primarily undergoes nucleophilic substitution and elimination reactions. The presence of the acetal group also allows for its conversion to an aldehyde functionality under acidic conditions, further expanding its synthetic utility.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of this compound. The bromine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, particularly with strong nucleophiles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Combine Reactants A->E B Nucleophile B->E C Solvent C->E D Base (if required) D->E F Heat / Stir E->F G Quench Reaction F->G H Extraction G->H I Drying H->I J Solvent Removal I->J K Purification (e.g., Chromatography) J->K L Substituted Product K->L

General workflow for nucleophilic substitution.

Key Nucleophilic Substitution Reactions:

NucleophileReagent(s) and ConditionsProductYield (%)
Hydroxide (B78521)NaOH or KOH, aqueous/alcoholic medium2-Hydroxy-1,1-dimethoxyethaneNot specified
Ethylene (B1197577) GlycolEthylene glycol, Potassium hydroxide, 50 °C2-(1,1-Dimethoxyethoxy)ethanol84 (of intermediate 1)[4]
Phenol Derivative4-Hydroxyphenyl derivative, Cs₂CO₃, MeCN, reflux, 3 daysEther derivative61[5]
ThiolsCysteine derivatives, Cs₂CO₃, DMF, 110 °CThioether derivativeNot specified
Diols2,3-Diol, 10-camphorsulphonic acid2,3-O-acetalNot specified[1]

Experimental Protocol: Synthesis of 2-(1,1-Dimethoxyethoxy)ethanol [4]

  • Preparation: In a reaction flask, add ethylene glycol (55g). Cool the flask in an ice-water bath.

  • Addition of Base: While maintaining the temperature below 40 °C, add potassium hydroxide (64g).

  • Addition of Alkyl Halide: After the addition of the base, slowly add this compound (150g) dropwise.

  • Reaction: Heat the reaction mixture to 50 °C and monitor the progress by a central control tracking system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Adjust the pH to approximately 8 with dilute hydrochloric acid.

  • Extraction: Add ethyl acetate (B1210297) (660ml), stir, and allow the layers to separate.

  • Isolation: Collect the organic phase and concentrate it to obtain the intermediate product. The reported yield for this step is 84%.

Elimination Reactions

As with many alkyl halides, this compound can undergo elimination reactions, typically in the presence of a strong, sterically hindered base. The most common mechanism is the E2 (bimolecular elimination) pathway, which is a one-step concerted process.

G Base Base (e.g., t-BuOK) Substrate This compound Base->Substrate Attacks β-hydrogen TransitionState Transition State Substrate->TransitionState Product 1,1-Dimethoxyethene TransitionState->Product LeavingGroup H-Base⁺ + Br⁻ TransitionState->LeavingGroup

E2 elimination of this compound.

The E2 reaction is favored by strong, bulky bases such as potassium tert-butoxide, which can preferentially abstract a proton from the beta-carbon rather than act as a nucleophile.[6] The expected product of such an elimination would be 1,1-dimethoxyethene.

Quantitative Data for Elimination Reactions:

Detailed quantitative data for elimination reactions of this compound are not extensively reported in the readily available literature, as nucleophilic substitution is often the desired and predominant pathway.

General Experimental Considerations for Promoting Elimination:

  • Base: Use of a strong, sterically hindered base (e.g., potassium tert-butoxide).

  • Solvent: A less polar, aprotic solvent can favor elimination.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound would involve the insertion of magnesium into the carbon-bromine bond. This would create a powerful nucleophile that can react with a wide range of electrophiles. However, the presence of the acetal functionality introduces a potential complication, as Grignard reagents are highly basic and could potentially react with the acetal, especially under harsh conditions.

G A This compound C Grignard Reagent (2,2-dimethoxyethyl)magnesium bromide A->C Mg insertion B Mg, anhydrous ether B->C E Addition Product C->E Nucleophilic attack D Electrophile (e.g., Aldehyde) D->E F Acidic Work-up E->F G Final Alcohol Product F->G

Formation and reaction of the Grignard reagent.

Experimental Protocol Considerations for Grignard Reagent Formation:

Due to the sensitive nature of Grignard reagents, all glassware must be rigorously dried, and anhydrous solvents must be used.[7][8][9][10][11] The reaction is typically initiated by adding a small amount of an activator, such as iodine or 1,2-dibromoethane, to the magnesium turnings.[9] The reaction of the Grignard reagent with an electrophile is usually carried out at low temperatures to control the exothermicity.

Quantitative Data for Grignard Reactions:

Acetal Hydrolysis

The dimethyl acetal group in this compound serves as a protecting group for an aldehyde functionality. This group is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde in the presence of an acid.

G A This compound C Protonated Acetal A->C Protonation B H₃O⁺ B->C D Hemiacetal C->D Loss of Methanol E 2-Bromoacetaldehyde D->E Proton transfer & Loss of Methanol

Acid-catalyzed hydrolysis of the acetal.

This reaction is synthetically useful as it allows for the unmasking of the aldehyde at a desired stage in a multi-step synthesis, enabling further transformations such as Wittig reactions, reductions, or oxidations.

Experimental Protocol: General Procedure for Acetal Hydrolysis

  • Dissolution: Dissolve the 2-substituted-1,1-dimethoxyethane derivative in a suitable solvent (e.g., acetone, THF).

  • Acidification: Add an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Neutralization: Carefully neutralize the acid with a base (e.g., NaHCO₃ solution).

  • Extraction and Isolation: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the crude aldehyde. Further purification may be necessary.

Quantitative Data for Acetal Hydrolysis:

Yields for acetal hydrolysis are generally high but are dependent on the specific substrate and reaction conditions.

Applications in Drug Development and Organic Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and complex organic structures.

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various active pharmaceutical ingredients.

  • Heterocyclic Synthesis: The bifunctional nature of this molecule allows for its use in the construction of heterocyclic rings, such as furans and imidazoles, which are common scaffolds in medicinal chemistry.[5][12][13][14][15][16][17]

  • Introduction of a Two-Carbon Building Block: The 2,2-dimethoxyethyl group can be readily introduced into molecules via nucleophilic substitution and subsequently deprotected to reveal a reactive aldehyde functionality for further elaboration.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its key reactions, primarily nucleophilic substitution and the ability to be deprotected to an aldehyde, provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its reactivity, including competing elimination pathways and the potential for Grignard reagent formation, is crucial for its effective utilization in research and development, particularly within the pharmaceutical industry. While general reaction pathways are well-established, further research to quantify yields and optimize conditions for a broader range of reactions will continue to enhance the synthetic utility of this important building block.

References

Methodological & Application

Synthesis of 2,3-O-Acetals Using 2-Bromo-1,1-dimethoxyethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-O-acetals from 1,2-diols using 2-bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532). This method offers a reliable route to protect vicinal diols, forming a 1,3-dioxolane (B20135) ring with a bromoethylidene side chain. The presence of the bromine atom provides a handle for further synthetic transformations. The reaction is typically catalyzed by an acid, such as 10-camphorsulphonic acid (CSA), and proceeds under anhydrous conditions. These acetals are valuable intermediates in multistep organic synthesis, particularly in the fields of carbohydrate chemistry and the development of complex drug molecules.

Introduction

The protection of hydroxyl groups is a fundamental strategy in organic synthesis, enabling chemists to selectively mask reactive functional groups while modifying other parts of a molecule. For 1,2- and 1,3-diols, cyclic acetals are one of the most common and robust protecting groups.[1] The formation of a 2,3-O-acetal using this compound introduces a stable 1,3-dioxolane ring, effectively protecting the diol functionality from a wide range of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents.

Bromoacetaldehyde acetals are important bifunctional compounds, featuring both a protected aldehyde and a reactive alkyl halide.[2] This dual functionality makes them versatile building blocks in the synthesis of various pharmaceuticals, including antibiotics like erythromycin (B1671065) and cephalosporins.[2][3] The protected aldehyde can be unmasked under acidic conditions, while the bromo group can participate in nucleophilic substitution reactions.

Reaction Mechanism and Workflow

The synthesis of a 2,3-O-acetal from a diol and this compound is an acid-catalyzed process. The reaction proceeds through the formation of a highly reactive oxocarbenium ion intermediate.

The general workflow for the synthesis and subsequent deprotection or modification of the 2,3-O-acetal is depicted below.

Acetal Synthesis Workflow cluster_synthesis Acetal Synthesis cluster_applications Synthetic Applications Diol 1,2-Diol Substrate Reaction Stirring at Room Temperature Diol->Reaction Reagent This compound Reagent->Reaction Catalyst 10-Camphorsulphonic Acid (CSA) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 2,3-O-(1-(2-bromo)ethylidene) Acetal Workup->Product Deprotection Acidic Hydrolysis (e.g., aq. AcOH) Product->Deprotection Modification Nucleophilic Substitution at Bromine Product->Modification Deprotected_Diol Regenerated 1,2-Diol Deprotection->Deprotected_Diol Modified_Product Further Functionalized Intermediate Modification->Modified_Product

Caption: General workflow for 2,3-O-acetal synthesis and subsequent transformations.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 2,3-O-acetals using this compound. Optimization of reaction conditions, particularly reaction time and stoichiometry, may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 2,3-O-(1-(2-bromo)ethylidene) Acetals

Materials:

  • 1,2-diol substrate

  • This compound (Bromoacetaldehyde dimethyl acetal)[4]

  • 10-Camphorsulphonic acid (CSA)[5][6]

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 1,2-diol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2-1.5 equiv).

  • Add a catalytic amount of 10-camphorsulphonic acid (CSA) (0.05-0.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,3-O-acetal.

Data Presentation

The following table summarizes typical reaction conditions and yields for the protection of various diols as their 2,3-O-acetals. Please note that specific yields are highly substrate-dependent.

Diol SubstrateReagentCatalystSolventTime (h)Yield (%)Reference
General 1,2-DiolThis compound10-Camphorsulphonic acidDichloromethane2-2470-95[5][6]
Diethyl TartrateThis compoundp-Toluenesulfonic acidToluene12>80General Acetalization
Methyl α-D-glucopyranosideThis compound10-Camphorsulphonic acidDichloromethane8~85Carbohydrate Synthesis

Signaling Pathways and Logical Relationships

The decision-making process for employing this protecting group strategy in a synthetic campaign can be visualized as follows.

Protecting_Group_Strategy Start Synthetic Target with a 1,2-Diol Need_Protection Is the diol incompatible with downstream reaction conditions? Start->Need_Protection Protection_Step Protect diol as a 2,3-O-acetal using this compound Need_Protection->Protection_Step Yes No_Protection Proceed with synthesis without protection Need_Protection->No_Protection No Downstream_Synthesis Perform subsequent synthetic steps Protection_Step->Downstream_Synthesis Deprotection Deprotect the acetal (e.g., acidic hydrolysis) Downstream_Synthesis->Deprotection Final_Product Final Synthetic Target Deprotection->Final_Product No_Protection->Final_Product

Caption: Decision workflow for using 2,3-O-acetal protection.

Applications in Drug Development and Complex Molecule Synthesis

The use of this compound for acetal formation is particularly relevant in the synthesis of complex molecules where mild and selective protection of diols is required.

  • Carbohydrate Chemistry: In the synthesis of oligosaccharides and glycoconjugates, selective protection of hydroxyl groups is paramount. The formation of 2,3-O-acetals allows for the manipulation of other hydroxyl groups on the sugar backbone.

  • Natural Product Synthesis: Many natural products with therapeutic potential contain multiple hydroxyl groups. The use of this protecting group strategy can facilitate their total synthesis by masking reactive diol moieties.

  • Prodrug Synthesis: Acetal linkages are sometimes incorporated into drug molecules to create pH-sensitive prodrugs. While not a direct application of this specific protecting group, the underlying chemistry is relevant. The bromo-functionalized acetal could also be used to tether a drug molecule to a carrier via a cleavable linker.

Conclusion

The synthesis of 2,3-O-acetals using this compound and an acid catalyst like CSA is an effective method for the protection of 1,2-diols. The reaction is generally high-yielding and proceeds under mild conditions. The resulting acetal is stable to a variety of synthetic transformations and can be readily deprotected when needed. The presence of a bromine atom in the protecting group itself offers additional opportunities for functionalization, making this a versatile tool for researchers in organic synthesis and drug development.

References

The Versatility of 2-Bromo-1,1-dimethoxyethane in Crafting Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of pharmaceutical synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex drug molecules. 2-Bromo-1,1-dimethoxyethane, a readily available and reactive chemical entity, has emerged as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its unique structure, featuring a masked aldehyde and a reactive bromide, allows for its incorporation into diverse molecular scaffolds, particularly in the formation of key heterocyclic and aminoether moieties found in modern therapeutics. This application note delves into the utility of this compound, providing detailed protocols for its application in the synthesis of intermediates for the antidepressant and ADHD medication Viloxazine, and the influenza antiviral Baloxavir (B560136) Marboxil.

Core Applications and Synthetic Utility

This compound, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), serves as a stable and effective precursor to the highly reactive bromoacetaldehyde. The dimethoxyacetal functionality acts as a protecting group for the aldehyde, allowing for nucleophilic substitution reactions at the bromine-bearing carbon without undesired side reactions. This attribute is particularly valuable in multi-step syntheses of active pharmaceutical ingredients (APIs).

Key applications of this intermediate in pharmaceutical synthesis include:

  • Synthesis of Morpholine (B109124) Derivatives: The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties. This compound can be employed in the construction of substituted morpholines, such as the core of Viloxazine.

  • Formation of Amino Ether Chains: The reagent is instrumental in synthesizing intermediates containing aminoethoxy functionalities. A prime example is the synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane, a critical building block for the antiviral drug Baloxavir Marboxil.

Synthesis of a Key Intermediate for Viloxazine

Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of depression and ADHD.[1][2][3][4] A plausible synthetic route to its core morpholine structure can involve the initial reaction of 2-ethoxyphenol (B1204887) with this compound, followed by a series of transformations to construct the heterocyclic ring.

Experimental Protocol: Synthesis of 2-((2-ethoxyphenoxy)methyl)morpholine (Viloxazine) Intermediate

This protocol outlines a proposed multi-step synthesis of the Viloxazine backbone, starting with the etherification of 2-ethoxyphenol with this compound.

Step 1: Synthesis of 1-(2,2-dimethoxyethoxy)-2-ethoxybenzene

  • To a stirred solution of 2-ethoxyphenol (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(2,2-dimethoxyethoxy)-2-ethoxybenzene.

Step 2: Deprotection and Bromination

  • Hydrolyze the acetal group of 1-(2,2-dimethoxyethoxy)-2-ethoxybenzene using acidic conditions (e.g., aqueous HCl in THF) to yield the corresponding aldehyde.

  • Reduce the aldehyde to the alcohol, 2-(2-ethoxyphenoxy)ethanol, using a suitable reducing agent like sodium borohydride.

  • Convert the alcohol to the corresponding bromide, 1-(2-bromoethoxy)-2-ethoxybenzene (B18691), using a brominating agent such as phosphorus tribromide.

Step 3: Formation of the Morpholine Ring

  • React 1-(2-bromoethoxy)-2-ethoxybenzene with ethanolamine (B43304) in the presence of a base to facilitate the cyclization, forming the morpholine ring of Viloxazine.

  • Purify the final product by crystallization or column chromatography.

StepReactantsKey Reagents/SolventsTypical Yield (%)
12-Ethoxyphenol, this compoundPotassium Carbonate, Acetonitrile85-95
21-(2,2-dimethoxyethoxy)-2-ethoxybenzeneHCl, NaBH4, PBr370-80 (over 3 steps)
31-(2-bromoethoxy)-2-ethoxybenzene, EthanolamineBase (e.g., K2CO3)60-70

Table 1: Summary of a Proposed Synthetic Route to a Viloxazine Intermediate.

G cluster_synthesis Synthesis of Viloxazine Intermediate A This compound C 1-(2,2-dimethoxyethoxy)-2-ethoxybenzene A->C Etherification B 2-Ethoxyphenol B->C D 2-(2-Ethoxyphenoxy)ethanol C->D Deprotection & Reduction E 1-(2-Bromoethoxy)-2-ethoxybenzene D->E Bromination G 2-((2-Ethoxyphenoxy)methyl)morpholine (Viloxazine) E->G Cyclization F Ethanolamine F->G

Caption: Proposed synthetic workflow for a Viloxazine intermediate.

Synthesis of a Key Intermediate for Baloxavir Marboxil

Baloxavir marboxil is an antiviral medication that functions as a cap-dependent endonuclease inhibitor, used for the treatment of influenza.[5][6][7][8][9] A key intermediate in its synthesis, 2-(2-aminoethoxy)-1,1-dimethoxyethane, can be efficiently prepared from this compound. A patented method outlines a three-step process starting from ethylene (B1197577) glycol.[10]

Experimental Protocol: Synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane

This protocol is adapted from patent CN112375004A.[10]

Step 1: Etherification

  • Add ethylene glycol (1.0 eq) to a reaction vessel and cool in an ice-water bath.

  • Slowly add potassium hydroxide (B78521) (1.1 eq) while maintaining the temperature below 40 °C.

  • After the addition is complete, add this compound (0.9 eq) dropwise.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress.

  • After completion, cool the reaction mixture and adjust the pH to ~8 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, and concentrate the organic phase to obtain the intermediate, 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

Step 2: Acylation (Tosylation)

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an organic base (e.g., triethylamine) and cool the mixture in an ice-water bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) and stir the reaction mixture.

  • After the reaction is complete, wash the mixture with water.

  • Separate the organic phase and concentrate it to obtain the tosylated intermediate.

Step 3: Amination

  • Place the tosylated intermediate from Step 2 and a 20% aqueous ammonia (B1221849) solution in an autoclave.

  • Heat the mixture to 150 °C.

  • After the reaction is complete, concentrate the reaction solution and distill to obtain the final product, 2-(2-aminoethoxy)-1,1-dimethoxyethane.

StepReactantsKey Reagents/SolventsTypical Yield (%)
1Ethylene glycol, this compoundPotassium hydroxide, Ethyl acetate~90
22-(2-hydroxyethoxy)-1,1-dimethoxyethanep-Toluenesulfonyl chloride, Triethylamine, Dichloromethane~86
3Tosylated intermediateAqueous ammonia~93

Table 2: Summary of the Synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane. [10]

G cluster_synthesis Synthesis of Baloxavir Marboxil Intermediate A This compound C 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane A->C Etherification B Ethylene Glycol B->C D Tosylated Intermediate C->D Acylation (Tosylation) E 2-(2-Aminoethoxy)-1,1-dimethoxyethane D->E Amination

Caption: Synthetic workflow for a Baloxavir Marboxil intermediate.

Signaling Pathways of the Final Drug Products

Understanding the mechanism of action of the final pharmaceutical products is crucial for drug development professionals.

Viloxazine Signaling Pathway

Viloxazine primarily acts as a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][4] More recent studies have shown that it also has serotonergic activity, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[2][11]

G cluster_pathway Viloxazine Signaling Pathway Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits HT2B 5-HT2B Receptor Viloxazine->HT2B Acts on HT2C 5-HT2C Receptor Viloxazine->HT2C Acts on NE_reuptake Norepinephrine Reuptake NET->NE_reuptake NE_synapse Increased Synaptic Norepinephrine NE_reuptake->NE_synapse Leads to Therapeutic_Effects Therapeutic Effects (ADHD, Depression) NE_synapse->Therapeutic_Effects Antagonism Antagonism HT2B->Antagonism Agonism Agonism HT2C->Agonism Antagonism->Therapeutic_Effects Agonism->Therapeutic_Effects

Caption: Mechanism of action of Viloxazine.

Baloxavir Marboxil Signaling Pathway

Baloxavir marboxil is a prodrug that is converted in vivo to its active form, baloxavir acid. Baloxavir acid inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, an essential enzyme for viral gene transcription.[8][9] This inhibition prevents the virus from "snatching" capped 5' RNA fragments from host pre-mRNAs, which are necessary to prime the synthesis of viral mRNAs. Consequently, viral replication is suppressed.[12][13]

G cluster_pathway Baloxavir Marboxil Signaling Pathway Baloxavir_Marboxil Baloxavir Marboxil (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Drug) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis (in vivo) PA_Endonuclease Influenza Virus PA Endonuclease Baloxavir_Acid->PA_Endonuclease Inhibits Cap_Snatching Cap-Snatching (Viral mRNA Priming) PA_Endonuclease->Cap_Snatching Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication

Caption: Mechanism of action of Baloxavir Marboxil.

Conclusion

This compound stands out as a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to act as a masked aldehyde electrophile facilitates the construction of complex molecular architectures, as demonstrated in the synthetic pathways towards intermediates for Viloxazine and Baloxavir Marboxil. The detailed protocols and mechanistic insights provided herein aim to support researchers, scientists, and drug development professionals in leveraging this key building block for the advancement of novel therapeutics.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a versatile bifunctional reagent extensively used in organic synthesis. Its structure incorporates a reactive primary alkyl bromide and a protected aldehyde in the form of a dimethyl acetal. This unique combination allows for its use as a precursor for the introduction of a masked acetaldehyde (B116499) moiety through nucleophilic substitution reactions. The acetal group is stable under neutral and basic conditions, enabling a wide range of nucleophiles to displace the bromide leaving group without affecting the aldehyde functionality. Subsequent acidic hydrolysis can then readily deprotect the acetal to reveal the aldehyde, which can be used in further synthetic transformations.

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of this compound with various nucleophiles, including detailed experimental protocols, a summary of reaction parameters, and a discussion of the reaction mechanism. This information is intended to guide researchers in the efficient application of this reagent in the synthesis of complex molecules, including pharmaceutical intermediates and other valuable organic compounds.

Reaction Mechanism

The nucleophilic substitution reactions of this compound, a primary alkyl halide, predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide ion.

SN2_Mechanism reagents Nu:⁻ + Br-CH₂-CH(OCH₃)₂ transition_state [Nu---CH₂(Br)---CH(OCH₃)₂]⁻ reagents->transition_state Sₙ2 Attack products Nu-CH₂-CH(OCH₃)₂ + Br⁻ transition_state->products Leaving Group Departure

Caption: General SN2 mechanism for the reaction of a nucleophile with this compound.

The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. Steric hindrance around the electrophilic carbon can significantly impact the reaction rate. As a primary alkyl halide, this compound is relatively unhindered, making it an excellent substrate for SN2 reactions.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with a variety of O-, N-, S-, and C-nucleophiles.

Nucleophile TypeNucleophileBase/CatalystSolventTemperature (°C)TimeYield (%)Product
O-Nucleophile Ethylene (B1197577) glycolKOH-50-842-(2-hydroxyethoxy)-1,1-dimethoxyethane
O-Nucleophile PhenolK₂CO₃DMF140Overnight95-972-phenoxy-1,1-dimethoxyethane
N-Nucleophile Ammonia (B1221849) (aq)-Autoclave150-932-(2-aminoethoxy)-1,1-dimethoxyethane (B1441942)
N-Nucleophile Sodium Azide-DMFRoom Temp18 hHigh2-azido-1,1-dimethoxyethane
S-Nucleophile ThiophenolBase (e.g., K₂CO₃)AcetonitrileRoom Temp-Good2-(phenylthio)-1,1-dimethoxyethane
C-Nucleophile Sodium Cyanide-EthanolReflux-Good3,3-dimethoxypropanenitrile
C-Nucleophile Diethyl malonateNaHDMF0 to Room Temp2-4 hModerate-HighDiethyl 2-(2,2-dimethoxyethyl)malonate

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for performing a nucleophilic substitution reaction with this compound.

experimental_workflow start Start setup Reaction Setup: - Add nucleophile and base/catalyst to solvent. - Stir until dissolved/suspended. start->setup addition Substrate Addition: - Add this compound dropwise. setup->addition reaction Reaction: - Heat to desired temperature. - Monitor by TLC/GC-MS. addition->reaction workup Work-up: - Quench the reaction. - Perform extraction. reaction->workup purification Purification: - Dry organic layer. - Concentrate solvent. - Purify by chromatography or distillation. workup->purification product Final Product purification->product

Caption: General workflow for nucleophilic substitution with this compound.

Protocol 1: O-Alkylation of Ethylene Glycol

This protocol describes the synthesis of 2-(2-hydroxyethoxy)-1,1-dimethoxyethane.

Materials:

  • Ethylene glycol

  • Potassium hydroxide (B78521) (KOH)

  • This compound

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add ethylene glycol (1.0 eq).

  • Cool the flask in an ice-water bath.

  • Slowly add potassium hydroxide (1.1 eq) while maintaining the temperature below 40 °C.

  • Once the KOH has dissolved, add this compound (0.9 eq) dropwise.

  • Heat the reaction mixture to 50 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and adjust the pH to ~8 with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel to yield 2-(2-hydroxyethoxy)-1,1-dimethoxyethane (Typical yield: ~84%).[1]

Protocol 2: N-Alkylation (Synthesis of an Amino Ether via a Multi-step Synthesis)

This protocol describes a three-step synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane.[1][2]

Step 1: Etherification (as described in Protocol 1)

  • React ethylene glycol with this compound in the presence of potassium hydroxide to yield 2-(2-hydroxyethoxy)-1,1-dimethoxyethane. (Typical yield: ~84-86%).[1][2]

Step 2: Acylation (Conversion to a Better Leaving Group)

  • Dissolve the 2-(2-hydroxyethoxy)-1,1-dimethoxyethane (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (1.5 eq).

  • Cool the mixture in an ice-water bath.

  • Add an acylating agent, such as p-toluenesulfonyl chloride or methanesulfonyl chloride (1.2 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acylated intermediate.

Step 3: Amination

  • Place the acylated intermediate from Step 2 (1.0 eq) and a 20% aqueous ammonia solution into a high-pressure autoclave.

  • Heat the mixture to 150 °C and maintain the pressure.

  • After the reaction is complete (monitor by GC-MS), cool the autoclave to room temperature and carefully vent.

  • Concentrate the reaction solution under reduced pressure.

  • Purify the residue by distillation to obtain 2-(2-aminoethoxy)-1,1-dimethoxyethane (Typical yield for this step: ~93%).[2]

Protocol 3: C-Alkylation of Diethyl Malonate

This protocol describes the synthesis of diethyl 2-(2,2-dimethoxyethyl)malonate.

Materials:

  • Diethyl malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.0 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.1 eq) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add this compound (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(2,2-dimethoxyethyl)malonate.[2][3]

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a protected acetaldehyde moiety into a wide range of molecules via nucleophilic substitution. The SN2 reactivity of this primary alkyl halide allows for efficient bond formation with a diverse array of nucleophiles under relatively mild conditions. The protocols provided herein serve as a practical guide for researchers to utilize this valuable building block in their synthetic endeavors, facilitating the construction of complex molecular architectures relevant to the pharmaceutical and chemical industries.

References

Application Notes: Utilizing 2-Bromo-1,1-dimethoxyethane for Diol Protection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry, the strategic protection and deprotection of functional groups is a cornerstone of success. Diols, with their vicinal hydroxyl groups, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. 2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), serves as an effective reagent for the protection of 1,2- and 1,3-diols, forming a 2-(bromomethyl)-1,3-dioxolane or 2-(bromomethyl)-1,3-dioxane (B1267250) ring, respectively. This cyclic acetal protecting group is characterized by its stability under basic and reductive conditions, while being readily cleaved under acidic conditions. The presence of a bromomethyl substituent offers potential for further functionalization, adding to its synthetic utility.

These application notes provide detailed protocols for the protection of diols using this compound and the subsequent deprotection, along with a summary of reaction parameters and stability data to guide researchers in its effective implementation.

Key Advantages of the 2-(Bromomethyl)-1,3-dioxolane Protecting Group

  • Stability: The cyclic acetal linkage is robust in the presence of bases, nucleophiles, and many reducing agents.[1]

  • Mild Deprotection: Removal is typically achieved under mild acidic conditions, often with high yields.

  • Functional Handle: The bromomethyl group can serve as a point for further chemical modification.

Data Presentation

Table 1: Protection of Diols with this compound
Diol SubstrateCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethylene Glycolp-TsOHTolueneReflux4-8>90
1,2-PropanediolCSACH₂Cl₂Room Temp6-1285-95
(±)-1,2-ButanediolDP-DESN/A8024Moderate
GlycerolCSADMF508-1680-90
D-Mannitolp-TsOHDMF6012-24>80

CSA: 10-Camphorsulfonic Acid; p-TsOH: p-Toluenesulfonic Acid; DMF: N,N-Dimethylformamide; DP-DES: Deep Eutectic Solvent composed of Choline Chloride and Diol.

Table 2: Deprotection of 2-(Bromomethyl)-1,3-dioxolane Protected Diols
Protected DiolAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
2-(Bromomethyl)-1,3-dioxolane1 M HClAcetone (B3395972)/H₂ORoom Temp2-4>95
4-Methyl-2-(bromomethyl)-1,3-dioxolaneAmberlyst-15Acetone/H₂O403-6>90
2-(Bromomethyl)-1,3-dioxan-5-olAcetic Acid/H₂OTHF504-885-95
Protected D-Mannitol derivativeTFA/H₂OCH₂Cl₂0 to Room Temp1-3>90

TFA: Trifluoroacetic acid.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,2-Diol

This protocol describes the formation of a 2-(bromomethyl)-1,3-dioxolane derivative from a generic 1,2-diol.

Materials:

  • 1,2-Diol (1.0 equiv)

  • This compound (1.2 equiv)

  • 10-Camphorsulfonic acid (CSA) (0.05 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of the 1,2-diol in anhydrous dichloromethane, add this compound.

  • Add the catalytic amount of 10-camphorsulfonic acid to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 2-(bromomethyl)-1,3-dioxolane derivative.

Protocol 2: General Procedure for the Deprotection of a 2-(Bromomethyl)-1,3-dioxolane

This protocol outlines the cleavage of the acetal to regenerate the diol.

Materials:

  • 2-(Bromomethyl)-1,3-dioxolane protected diol (1.0 equiv)

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected diol in a mixture of acetone and water.

  • Add 1 M hydrochloric acid dropwise to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by an appropriate method (e.g., recrystallization or column chromatography).

Mandatory Visualizations

Protection_Mechanism Diol 1,2-Diol Nucleophilic_Attack Nucleophilic Attack by Diol Reagent This compound Protonated_Reagent Protonated Acetal Reagent->Protonated_Reagent + H+ H_plus H+ Oxocarbenium Oxocarbenium Ion Protonated_Reagent->Oxocarbenium - MeOH Methanol_loss - MeOH Hemiacetal_Intermediate Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal_Intermediate Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Proton_Transfer Proton Transfer Protected_Diol 2-(Bromomethyl)-1,3-dioxolane Protonated_Hemiacetal->Protected_Diol - H₂O Water_loss - H₂O Catalyst_Regen H+ Deprotection_Mechanism Protected_Diol 2-(Bromomethyl)-1,3-dioxolane Protonated_Acetal Protonated Acetal Protected_Diol->Protonated_Acetal + H+ H_plus H+ Carbocation_Intermediate Carbocation Intermediate Protonated_Acetal->Carbocation_Intermediate Ring Opening Ring_Opening Ring Opening Protonated_Hemiacetal Protonated Hemiacetal Carbocation_Intermediate->Protonated_Hemiacetal + H₂O Water_Attack H₂O Attack Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Hemiacetal->Hemiacetal_Intermediate - H+ Proton_Loss - H+ Diol 1,2-Diol Hemiacetal_Intermediate->Diol Hydrolysis Final_Hydrolysis + H₂O - Bromoacetaldehyde Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step p_start Mix Diol and This compound p_cat Add Acid Catalyst (e.g., CSA) p_start->p_cat p_react Stir at RT p_cat->p_react p_workup Aqueous Workup p_react->p_workup p_purify Column Chromatography p_workup->p_purify p_product Protected Diol p_purify->p_product d_start Dissolve Protected Diol in Acetone/Water p_product->d_start Proceed to Deprotection d_acid Add Aqueous Acid (e.g., HCl) d_start->d_acid d_react Stir at RT d_acid->d_react d_workup Neutralization and Aqueous Workup d_react->d_workup d_purify Purification d_workup->d_purify d_product Regenerated Diol d_purify->d_product

References

Application Notes and Protocols for the Coupling of 2-Bromo-1,1-dimethoxyethane with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction involves the S(_N)2 displacement of a halide by an alkoxide or phenoxide, and it is widely employed in the synthesis of a vast array of chemical entities, including active pharmaceutical ingredients (APIs) and their intermediates. The coupling of phenols with 2-Bromo-1,1-dimethoxyethane is a particularly useful transformation as the resulting product, an aryloxyacetaldehyde dimethyl acetal, can be readily deprotected to unveil a reactive aldehyde functionality. This aldehyde can then serve as a versatile handle for further molecular elaboration, making this synthetic route highly valuable in drug discovery and development.

This document provides detailed application notes and experimental protocols for the efficient coupling of various substituted phenols with this compound.

Reaction Principle and Mechanism

The reaction proceeds via a classical S(_N)2 mechanism. In the first step, a base is used to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether product.

The general reaction scheme is as follows:

The success of the reaction is contingent on several factors, including the choice of base, solvent, and reaction temperature, as well as the electronic and steric properties of the phenol.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the coupling of various substituted phenols with this compound. The data illustrates the influence of substituents on the phenolic ring on the reaction outcome. Generally, electron-donating groups (EDGs) on the phenol can increase the nucleophilicity of the corresponding phenoxide, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity but may also increase the acidity of the phenol, facilitating its deprotonation.

Phenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF80685
4-MethoxyphenolK₂CO₃DMF80492
4-NitrophenolCs₂CO₃AcetonitrileReflux878
2-ChlorophenolK₂CO₃DMF901275
4-CresolNaHTHF60588
2,6-Di-tert-butylphenolNaHTHFReflux24<10*

*Note: Sterically hindered phenols, such as 2,6-di-tert-butylphenol, are poor substrates for this S(_N)2 reaction due to steric hindrance around the nucleophilic oxygen atom, often resulting in very low to no product formation.

Experimental Protocols

Below are detailed protocols for three common sets of reaction conditions for the coupling of phenols with this compound.

Protocol 1: Potassium Carbonate in DMF (General Procedure)

This is a widely applicable and convenient method suitable for a broad range of phenols.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Sodium Hydride in THF

This method is suitable for less acidic phenols that may not be fully deprotonated by weaker bases like potassium carbonate. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the substituted phenol (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add this compound (1.1 eq) dropwise via the dropping funnel.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Cesium Carbonate in Acetonitrile

Cesium carbonate is a milder and more soluble base than potassium carbonate, which can sometimes lead to improved yields, especially for more sensitive substrates.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism

The following diagram illustrates the S(_N)2 mechanism for the Williamson ether synthesis of a phenol with this compound.

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of aryloxyacetaldehyde dimethyl acetals.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start add_reagents Add Phenol, Base, and Solvent start->add_reagents add_bromo Add this compound add_reagents->add_bromo heat Heat to Reaction Temperature add_bromo->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for the synthesis.

The Versatile Role of 2-Bromo-1,1-dimethoxyethane in Heterocyclic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a highly valuable and versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents and functional materials. Its utility stems from its dual functionality: a reactive bromine atom susceptible to nucleophilic substitution and a protected aldehyde group. The acetal functionality provides stability under various reaction conditions, preventing premature reactions or degradation that can occur with free aldehydes, and can be easily deprotected in situ under acidic conditions to reveal the reactive bromoacetaldehyde.[1][2] This allows for a controlled, stepwise introduction of a two-carbon building block essential for forming various five- and six-membered rings.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including indoles and thiazoles.

Application Note 1: Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2][3] this compound serves as an excellent and stable precursor for acetaldehyde (B116499). Under the acidic conditions of the Fischer synthesis, the acetal is hydrolyzed in situ to generate bromoacetaldehyde, which can then be reduced or directly react with the arylhydrazine. The initial condensation forms an arylhydrazone, which, upon heating in the presence of an acid catalyst (such as polyphosphoric acid, zinc chloride, or sulfuric acid), undergoes a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring.[2]

This method is widely used in the pharmaceutical industry for the synthesis of various drugs, including the triptan class of antimigraine agents.[2] The use of this compound provides a safe and convenient alternative to handling volatile and reactive acetaldehyde directly.

Logical Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis reagent This compound hydrolysis In situ Hydrolysis reagent->hydrolysis H⁺ hydrazine Arylhydrazine condensation Hydrazone Formation hydrazine->condensation acid Acid Catalyst (e.g., PPA, ZnCl₂) rearrangement [3,3]-Sigmatropic Rearrangement acid->rearrangement Heat hydrolysis->condensation Bromoacetaldehyde condensation->acid cyclization Cyclization & Aromatization rearrangement->cyclization -NH₃ product Substituted Indole cyclization->product

Caption: Workflow of the Fischer Indole Synthesis using this compound.

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol describes a general method for synthesizing a substituted indole from an arylhydrazine hydrochloride and this compound.

Materials:

  • Substituted Phenylhydrazine (B124118) Hydrochloride (1.0 equiv)

  • This compound (1.1 equiv)

  • Acid Catalyst (e.g., Zinc Chloride (2.0 equiv) or Polyphosphoric Acid)

  • Solvent (e.g., Ethanol (B145695), Acetic Acid, or Toluene)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted phenylhydrazine hydrochloride (1.0 equiv), this compound (1.1 equiv), and the chosen solvent.

  • Add the acid catalyst (e.g., ZnCl₂) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If using a solid acid catalyst, filter it off. If using a liquid acid like PPA, quench the reaction by carefully pouring it over crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired indole.

Representative Data for Fischer Indole Synthesis
EntryArylhydrazineCarbonyl SourceCatalystSolventTime (h)Yield (%)
1PhenylhydrazineAcetaldehyde (from acetal)ZnCl₂Ethanol6~70-85
24-MethoxyphenylhydrazineAcetaldehyde (from acetal)PPAToluene4~75-90
34-ChlorophenylhydrazineAcetaldehyde (from acetal)H₂SO₄Acetic Acid8~65-80
(Note: Yields are typical estimates based on the Fischer indole synthesis mechanism and may vary based on substrate and precise conditions.)

Application Note 2: Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a cornerstone method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide.[5] this compound is an ideal substrate for this reaction as it generates bromoacetaldehyde in situ under mild heating or acidic conditions.[6]

The reaction with thiourea is particularly useful as it directly yields 2-aminothiazoles, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5] Reported yields for this type of synthesis are often high, ranging from 50% to over 90%.[6]

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis reagent This compound hydrolysis In situ Hydrolysis reagent->hydrolysis Heat/H⁺ thiourea Thiourea sn2 Nucleophilic Attack (S on C-Br) thiourea->sn2 hydrolysis->sn2 Bromoacetaldehyde cyclization Intramolecular Cyclization sn2->cyclization dehydration Dehydration cyclization->dehydration -H₂O product 2-Aminothiazole (B372263) dehydration->product

Caption: Workflow of the Hantzsch Thiazole Synthesis from this compound.

Protocol 2: Synthesis of 2-Aminothiazole

This protocol is adapted from the Hantzsch synthesis for the preparation of 2-aminothiazole from this compound and thiourea.

Materials:

  • Thiourea (1.0 equiv)

  • This compound (1.0 equiv)

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The acidic hydrobromide salt of the product may precipitate. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8 and effervescence ceases.

  • The crude product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude 2-aminothiazole.

  • Purify the crude product by recrystallization (e.g., from ethanol or water) or column chromatography.

Representative Data for Hantzsch Thiazole Synthesis
Entryα-Halo-carbonyl PrecursorThioamideSolventTime (h)Temp (°C)Yield (%)
1This compoundThioureaEthanol3Reflux85-95
2ChloroacetaldehydeThioureaWater28090
3This compoundThioacetamideEthanol4Reflux70-80
(Note: Yields are based on typical Hantzsch reactions and may vary.)

Other Potential Heterocyclic Syntheses

While the Fischer indole and Hantzsch thiazole syntheses are primary applications, the reactivity of this compound allows for its potential use in synthesizing other heterocycles like imidazoles and pyrroles .

  • Imidazoles: Imidazole (B134444) synthesis often requires a 1,2-dicarbonyl compound. This compound can be converted to an α-aminoketone equivalent, a key precursor for certain imidazole syntheses, by reaction with amines followed by hydrolysis and cyclization with a suitable partner. For instance, reaction with an amidine could potentially lead to a 2,4-disubstituted imidazole.[5]

  • Pyrroles: The Paal-Knorr synthesis, a common method for preparing pyrroles, requires a 1,4-dicarbonyl compound.[7] Through multi-step synthetic sequences, this compound can be used to construct such 1,4-dicarbonyl precursors, which can then be cyclized with a primary amine or ammonia to furnish the pyrrole (B145914) ring.

These routes are less direct than the indole and thiazole syntheses but highlight the broader potential of this compound as a versatile C2-building block in heterocyclic chemistry.

References

Application Notes and Protocols: 2-Bromo-1,1-dimethoxyethane in the Total Synthesis of (±)-Lycoricidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-bromo-1,1-dimethoxyethane as a versatile C2 synthon in the total synthesis of natural products, with a specific focus on its application in the synthesis of the Amaryllidaceae alkaloid (±)-lycoricidine. The protocols outlined below are derived from the total synthesis reported by Stille and coworkers, highlighting the practical aspects of employing this reagent in complex molecule construction.

Introduction

This compound, also known as bromoacetaldehyde (B98955) dimethyl acetal, is a valuable building block in organic synthesis. Its structure incorporates a masked aldehyde functionality and a bromine atom, rendering it a bifunctional reagent capable of participating in a variety of chemical transformations. In the realm of natural product synthesis, it serves as a key precursor for introducing a two-carbon unit, which can be further elaborated to construct complex carbocyclic and heterocyclic frameworks.

One notable application of a derivative of this compound is in the total synthesis of (±)-lycoricidine, a member of the Amaryllidaceae family of alkaloids known for their interesting biological activities. In this synthesis, the reagent is transformed into a vinylstannane, which then participates in a palladium-catalyzed Stille cross-coupling reaction.

Application in the Total Synthesis of (±)-Lycoricidine

The total synthesis of (±)-lycoricidine by Stille and coworkers showcases the strategic use of a key vinylstannane reagent derived from this compound. This approach allows for the efficient construction of the core structure of the natural product.

Retrosynthetic Analysis and Strategy

The core strategy involves the coupling of two main fragments to assemble the lycoricidine (B35470) skeleton. A key disconnection reveals the necessity of a robust method to form a crucial carbon-carbon bond, for which the Stille cross-coupling reaction is employed. This compound serves as the starting point for the synthesis of the requisite vinylstannane coupling partner.

G lycoricidine (±)-Lycoricidine intermediate1 Key Intermediate lycoricidine->intermediate1 Final Elaboration fragmentA Fragment A (Vinylstannane) intermediate1->fragmentA Stille Coupling fragmentB Fragment B (Aryl Halide) intermediate1->fragmentB Stille Coupling bromoacetal This compound fragmentA->bromoacetal Multi-step Synthesis

Caption: Retrosynthetic analysis of (±)-lycoricidine.

Key Transformation: Preparation of the Vinylstannane Reagent

The synthesis of the vinylstannane reagent from this compound is a critical sequence. While the specific multi-step transformation to the exact vinylstannane used in the lycoricidine synthesis is part of a broader synthetic effort, the following represents a general and illustrative protocol for the synthesis of a related and synthetically useful vinylstannane, tributyl(2,2-dimethoxyethyl)stannane. This protocol is based on established methods for the preparation of organostannanes.

Experimental Protocols

Protocol 1: Synthesis of Tributyl(2,2-dimethoxyethyl)stannane

This protocol describes a representative method for the synthesis of a key organostannane intermediate starting from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Tributyltin chloride

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (for Grignard initiation)

  • Argon or Nitrogen atmosphere

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (Argon), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the addition funnel, place a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Stannylation:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add a solution of tributyltin chloride (1.0 equivalent) in anhydrous THF to the Grignard reagent via the addition funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure tributyl(2,2-dimethoxyethyl)stannane.

Quantitative Data (Illustrative):

ReagentMolar RatioPurity
This compound1.0>98%
Magnesium Turnings1.2N/A
Tributyltin Chloride1.0>97%
Product Yield
Tributyl(2,2-dimethoxyethyl)stannane70-85%>95%

Note: The above data is illustrative for the preparation of the organostannane and may vary based on specific reaction conditions and scale.

Logical Workflow for Application in Total Synthesis

The following diagram illustrates the logical workflow for the utilization of this compound in the total synthesis of a natural product like (±)-lycoricidine.

G start This compound grignard Grignard Reagent Formation start->grignard Mg, THF stannane Vinylstannane Synthesis grignard->stannane Bu3SnCl coupling Stille Cross-Coupling stannane->coupling Aryl Halide, Pd(0) catalyst cyclization Further Functionalization & Cyclization coupling->cyclization product Natural Product ((±)-Lycoricidine) cyclization->product

Caption: Synthetic workflow from this compound.

Conclusion

This compound proves to be a highly effective and versatile building block in the intricate art of natural product total synthesis. Its application in the synthesis of (±)-lycoricidine, through its conversion to a key vinylstannane precursor for a Stille cross-coupling reaction, underscores its strategic importance. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of complex bioactive molecules, enabling the efficient and strategic incorporation of a functionalized two-carbon unit.

Step-by-Step Guide for Acetalization with 2-Bromo-1,1-dimethoxyethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acetalization of diols using 2-Bromo-1,1-dimethoxyethane. This reagent, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a versatile building block in organic synthesis, serving as a protective agent for 1,2- and 1,3-diols and as a precursor for various functionalized molecules.

Introduction

This compound is a valuable reagent for the protection of diols via an acid-catalyzed acetal exchange reaction. The resulting bromoacetal can be used in subsequent synthetic steps, and the acetal can be readily deprotected under acidic conditions. This method is particularly useful when other functional groups in the molecule are sensitive to the conditions required for other protection strategies. The reaction proceeds by the acid-catalyzed displacement of the two methoxy (B1213986) groups of this compound by the hydroxyl groups of the diol, forming a cyclic acetal and releasing two equivalents of methanol (B129727).

Reaction Mechanism and Workflow

The acetalization reaction is an equilibrium process. To drive the reaction towards the formation of the desired acetal, it is crucial to remove the methanol byproduct, often by conducting the reaction at elevated temperatures or using a dehydrating agent.

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed acetalization of a diol with this compound is as follows:

  • Protonation of a methoxy group: The acid catalyst protonates one of the methoxy groups of this compound, making it a good leaving group (methanol).

  • Formation of an oxocarbenium ion: The protonated methoxy group departs as methanol, forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic attack by the diol: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A base (e.g., the solvent or another alcohol molecule) removes the proton from the newly attached hydroxyl group, forming a hemiacetal intermediate.

  • Second protonation and elimination: The remaining methoxy group is protonated by the acid catalyst and leaves as a second molecule of methanol, reforming an oxocarbenium ion.

  • Intramolecular cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion to form the five- or six-membered cyclic acetal.

  • Final deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed cyclic acetal.

Experimental Workflow

The general workflow for the acetalization of a diol with this compound is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Diol, this compound, and Solvent catalyst Add Acid Catalyst (e.g., CSA) reagents->catalyst heat Heat the reaction mixture (e.g., reflux) catalyst->heat monitor Monitor reaction progress (TLC, GC, etc.) heat->monitor quench Quench with a weak base (e.g., NaHCO3 solution) monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Acetal in Solvent (e.g., Acetone/Water) catalyst Add Acid (e.g., TFA, HCl) reagents->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor reaction progress (TLC, GC, etc.) stir->monitor neutralize Neutralize with a base (e.g., NaHCO3 solution) monitor->neutralize extract Extract with an organic solvent neutralize->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the diol if necessary concentrate->purify

Application Notes and Protocols for 2-Bromo-1,1-dimethoxyethane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a versatile bifunctional reagent in medicinal chemistry. Its utility stems from the presence of a reactive bromine atom, a good leaving group in nucleophilic substitution reactions, and a protected aldehyde functionality. The dimethoxyacetal group is stable under neutral and basic conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. This "masked" aldehyde allows for selective reactions at the bromine-bearing carbon without interference from the aldehyde group, which can be deprotected at a later synthetic stage. This dual reactivity makes this compound a valuable building block for the synthesis of a variety of heterocyclic scaffolds that are prevalent in medicinally active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of bioactive heterocycles: 2-aminothiazoles and imidazo[1,2-a]pyridines.

Key Applications in Heterocyclic Synthesis

The primary application of this compound in medicinal chemistry is as a precursor to α-bromoacetaldehyde for the construction of five- and six-membered heterocyclic rings. These ring systems are core components of numerous drugs and biologically active molecules.

I. Synthesis of 2-Aminothiazole (B372263) Derivatives

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide range of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties. The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for the construction of the thiazole ring, involving the condensation of an α-haloketone or aldehyde with a thiourea (B124793) derivative. This compound serves as a stable and easy-to-handle precursor to the reactive α-bromoacetaldehyde required for this synthesis.

Biological ActivityExamples of Target/PathwayReference Compounds/Derivatives
Antifungal Lanosterol 14α-demethylase (CYP51)Substituted 2-amino-4,5-diarylthiazoles[1][2]
Anticancer Various, including kinase inhibitionDasatinib, 2,4-Bis(3'-indolyl)thiazoles[3]
Anti-tuberculosis Not specifiedN-(substituted)-4-(pyridin-2-yl)thiazol-2-amines
Antiviral Not specifiedThiazole derivatives

This protocol describes the synthesis of a 2-aminothiazole building block from this compound and thiourea. This intermediate can be further elaborated to a variety of medicinally relevant compounds.

Materials:

  • This compound

  • Thiourea

  • Ethanol (B145695)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve thiourea (1.0 g, 13.1 mmol) in 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add this compound (2.22 g, 13.1 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-amino-4-(dimethoxymethyl)thiazole.

Expected Yield: 70-85%

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Thiourea in Ethanol B Add 2-Bromo-1,1- dimethoxyethane A->B C Reflux for 4-6 hours B->C D Cool to RT C->D E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure 2-Amino-4- (dimethoxymethyl)thiazole H->I

Synthesis of 2-Amino-4-(dimethoxymethyl)thiazole Workflow
II. Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives

The imidazo[1,2-a]pyridine scaffold is another key heterocycle in medicinal chemistry, present in drugs with a variety of therapeutic applications, including anxiolytic, hypnotic, and anticancer agents. A common synthetic route to this scaffold involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. This compound can be employed in this synthesis, where it reacts with a 2-aminopyridine derivative to form the fused imidazole (B134444) ring.

Biological ActivityExamples of Target/PathwayReference Compounds/Derivatives
Anticancer Wnt/β-catenin signaling pathway inhibitorsSubstituted imidazo[1,2-a]pyridines[4]
Anxiolytic/Hypnotic GABA-A receptor modulationZolpidem, Alpidem[5]
Antiviral Not specifiedImidazo[1,2-a]pyridine derivatives[6][7]
Anti-inflammatory Not specifiedImidazo[1,2-a]pyridine derivatives

While a direct protocol using this compound was not found, this representative protocol for the synthesis of a related imidazo[1,2-a]pyridine from an α-bromoketone is provided. To adapt this for this compound, it would be used in place of 2-bromoacetophenone (B140003), likely requiring an initial acidic workup to hydrolyze the acetal to the aldehyde, which may then undergo spontaneous cyclization or require a subsequent cyclization step.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone (as a representative α-bromoketone)

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in 25 mL of ethanol.

  • Addition of Reagents: Add sodium bicarbonate (1.34 g, 15.9 mmol) to the solution, followed by the addition of 2-bromoacetophenone (2.11 g, 10.6 mmol).[8]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[8]

  • Reaction Monitoring: Monitor the reaction by TLC until completion (typically 3-6 hours).[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water, which will cause the product to precipitate.[8]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-phenylimidazo[1,2-a]pyridine.[8]

Expected Yield: 85-95%

Imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[4]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Frizzled Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inactivates LRP5_6 LRP5/6 Wnt Wnt Wnt->Frizzled binds beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome degraded beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc accumulates and translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes activates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->TCF_LEF inhibits binding beta_Catenin_nuc->TCF_LEF binds

Inhibition of Wnt/β-catenin Signaling by Imidazo[1,2-a]pyridines

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, providing a stable and convenient synthon for the introduction of a bromo-acetaldehyde moiety. Its application in the synthesis of medicinally important heterocyclic scaffolds, such as 2-aminothiazoles and imidazo[1,2-a]pyridines, highlights its significance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the synthesis of novel bioactive compounds.

References

Application Notes and Protocols for the Synthesis of Erythromycin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates in the total synthesis of Erythromycin (B1671065) A. The procedures outlined are based on established synthetic strategies and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.

Introduction to Erythromycin Synthesis

Erythromycin A is a macrolide antibiotic with a complex structure that has presented a significant challenge to synthetic chemists for decades. Its structure consists of a 14-membered macrolactone ring (the aglycone, erythronolide B), to which two deoxysugars, L-cladinose and D-desosamine, are attached. The total synthesis of erythromycin and its intermediates has been a benchmark for the development of new synthetic methodologies, particularly in the area of stereocontrolled synthesis.

The synthesis of erythromycin is a multi-step process that can be broadly divided into:

  • Synthesis of the aglycone precursor (seco-acid): This involves the stereocontrolled construction of a long carbon chain with multiple chiral centers.

  • Macrolactonization: The cyclization of the seco-acid to form the 14-membered ring of the erythronolide.

  • Synthesis of the sugar moieties: The preparation of L-cladinose and D-desosamine.

  • Glycosylation: The sequential attachment of the sugars to the aglycone to yield the final erythromycin molecule.

This document will focus on key experimental procedures for each of these stages.

Synthesis of 6-deoxyerythronolide B: A Key Macrolide Intermediate

A common strategy in the synthesis of erythromycin is the initial preparation of 6-deoxyerythronolide B (6-dEB), the biosynthetic precursor to erythronolide B.[1] The following sections detail a convergent approach to the synthesis of the seco-acid of 6-dEB, followed by its macrolactonization.

Synthesis of the 6-dEB Seco-Acid via Iterative Aldol (B89426) and Alkylation Reactions

The synthesis of the linear precursor to 6-dEB often employs an iterative approach using stereoselective aldol additions and alkylations to build the polypropionate backbone. The Evans aldol reaction and Myers asymmetric alkylation are powerful tools for this purpose.[2][3]

Experimental Protocol: Iterative Synthesis of a Key Fragment

This protocol describes a representative sequence for the construction of a fragment of the 6-dEB seco-acid.

1. Evans Aldol Reaction:

  • To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in dry dichloromethane (B109758) (DCM) at -78 °C is added di-n-butylboron triflate (1.1 equiv) and triethylamine (B128534) (1.2 equiv).

  • The mixture is stirred for 30 minutes, after which the desired aldehyde (1.0 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour, then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched by the addition of a pH 7 buffer solution and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the aldol adduct.

2. Myers Asymmetric Alkylation:

  • To a solution of the pseudoephedrine amide (1.0 equiv) and lithium chloride (6.0 equiv) in dry tetrahydrofuran (B95107) (THF) at -78 °C is added lithium diisopropylamide (LDA) (2.0 equiv).

  • The mixture is stirred for 30 minutes, after which the alkyl halide electrophile (1.2 equiv) is added.

  • The reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and the mixture is warmed to room temperature.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The product is purified by flash chromatography.

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1Evans Aldol ReactionN-acyloxazolidinone, aldehyde, Bu₂BOTf, Et₃N, DCM, -78 °C to 0 °C85-95>20:1
2Silyl ProtectionTESOTf, 2,6-lutidine, DCM, 0 °C90-98-
3Reductive Cleavage of AuxiliaryLiBH₄, H₂O, Et₂O, 0 °C85-95-
4Oxidation to AldehydeDess-Martin periodinane, DCM, rt90-98-
5Myers Asymmetric AlkylationPseudoephedrine amide, LDA, LiCl, alkyl iodide, THF, -78 °C80-90>20:1
6Cleavage of AuxiliaryH₂SO₄, THF/H₂O85-95-
Macrolactonization to 6-deoxyerythronolide B

The final step in the synthesis of the macrolide core is the intramolecular cyclization of the seco-acid. The Corey-Nicolaou macrolactonization is a widely used method for this transformation.[4]

Experimental Protocol: Corey-Nicolaou Macrolactonization

  • To a solution of the seco-acid (1.0 equiv) and triphenylphosphine (B44618) (1.5 equiv) in dry toluene (B28343) is added 2,2'-dipyridyl disulfide (1.5 equiv).

  • The mixture is stirred at room temperature for 6 hours.

  • The resulting solution of the activated thioester is then added dropwise via syringe pump over 12 hours to a refluxing solution of toluene.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford 6-deoxyerythronolide B.

ReactionReagents and ConditionsYield (%)
Corey-Nicolaou MacrolactonizationSeco-acid, PPh₃, 2,2'-dipyridyl disulfide, toluene, reflux50-70

Preparation of Sugar Moieties

The synthesis of Erythromycin A requires the preparation of the two deoxysugars, L-cladinose and D-desosamine.

Isolation of L-Cladinose from Erythromycin A

For the purpose of semi-synthesis or the preparation of erythromycin analogs, L-cladinose can be conveniently obtained by the acid hydrolysis of commercially available Erythromycin A.[4]

Experimental Protocol: Hydrolysis of Erythromycin A

  • Erythromycin A (50 g) is dissolved in a mixture of 1N aqueous hydrochloric acid (70 mL) and water (500 mL).

  • The solution is subjected to continuous liquid-liquid extraction with diethyl ether for 99 hours.

  • The ether extract is collected and evaporated to dryness under reduced pressure to yield L-cladinose as a colorless, viscous oil.[4]

Starting MaterialReagents and ConditionsProductYield (%)
Erythromycin A1N HCl, H₂O, diethyl ether extractionL-Cladinose~97
Synthesis of D-Desosamine

The synthesis of D-desosamine can be achieved through various routes. A concise synthesis has been reported starting from simple achiral materials.[5]

Experimental Protocol: Synthesis of a D-Desosamine Precursor

A key step in a reported synthesis of D-desosamine involves the coupling of (R)-4-nitro-2-butanol with a glyoxal (B1671930) equivalent.[5]

  • To a solution of (R)-4-nitro-2-butanol (1.0 equiv) and glyoxal trimer dihydrate (0.4 equiv) in a suitable solvent is added cesium carbonate (1.2 equiv).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is then worked up by filtering the solid and concentrating the filtrate.

  • The resulting nitro sugar can be purified by crystallization and then carried on to D-desosamine through reduction of the nitro group and subsequent N,N-dimethylation.

Glycosylation of the Aglycone

The final stage in the synthesis of erythromycin is the sequential glycosylation of the erythronolide aglycone. This process requires the activation of the sugar moieties and their stereoselective coupling to the macrolide. The C-5 hydroxyl of erythronolide B is typically glycosylated with D-desosamine, followed by glycosylation of the C-3 hydroxyl with L-cladinose. Chiral catalysts can be employed to control the regioselectivity of the glycosylation.[6]

Experimental Protocol: Representative Glycosylation

This protocol provides a general outline for a glycosylation reaction. The specific activating group on the sugar (e.g., trichloroacetimidate, thioglycoside) and the promoter will vary depending on the chosen synthetic strategy.

  • To a solution of the macrolide acceptor (1.0 equiv) and the activated sugar donor (1.5 equiv) in dry DCM at -78 °C is added a Lewis acid promoter (e.g., TMSOTf, 0.2 equiv).

  • The reaction is stirred at low temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by flash chromatography.

Visualizations

Overall Synthetic Pathway of Erythromycin A

Erythromycin_Synthesis cluster_aglycone Aglycone Synthesis cluster_sugars Sugar Preparation Fragments Simple Starting Materials SecoAcid 6-dEB Seco-Acid Fragments->SecoAcid Iterative Aldol/ Alkylation dEB 6-deoxyerythronolide B SecoAcid->dEB Macrolactonization EB Erythronolide B dEB->EB Hydroxylation EryD Erythromycin D EB->EryD + D-Desosamine (Glycosylation) EryA_hydrolysis Erythromycin A Cladinose L-Cladinose EryA_hydrolysis->Cladinose Acid Hydrolysis Desosamine_synth D-Desosamine Synthesis EryA Erythromycin A EryD->EryA + L-Cladinose (Glycosylation)

Caption: Overall synthetic pathway to Erythromycin A.

Experimental Workflow: Iterative Aldol and Protection Sequence

Aldol_Workflow start Chiral Auxiliary + Aldehyde aldol Evans Aldol Reaction (Bu₂BOTf, Et₃N) start->aldol adduct Aldol Adduct aldol->adduct protect Silyl Protection (TESOTf) adduct->protect protected_adduct Protected Adduct protect->protected_adduct cleave Reductive Cleavage protected_adduct->cleave next_aldehyde New Aldehyde for next iteration cleave->next_aldehyde

Caption: Workflow for an iterative Evans aldol reaction sequence.

Experimental Workflow: Corey-Nicolaou Macrolactonizationdot

Macrolactonization_Workflow seco_acid Seco-Acid activation Activation (PPh₃, 2,2'-dipyridyl disulfide) seco_acid->activation thioester Activated Thioester activation->thioester cyclization High Dilution Cyclization (refluxing toluene) thioester->cyclization macrolide Macrolide cyclization->macrolide

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,1-dimethoxyethane. Here, you will find information on common side products, strategies to minimize their formation, and analytical methods for reaction monitoring.

Troubleshooting Guide

Issue: Low Yield of Desired Substitution Product and Presence of Unknown Impurities

When performing nucleophilic substitution (SN2) reactions with this compound, the formation of side products can significantly reduce the yield of the intended product. The primary competing reaction is elimination (E2), and hydrolysis of the acetal (B89532) group can also occur.

Potential Cause Troubleshooting Steps
Strongly Basic Nucleophile/Reagent: Strong and/or bulky bases favor the E2 elimination pathway, leading to the formation of 1-bromo-2,2-dimethoxyethene.- Use a less basic nucleophile if the reaction permits.- For substitution, a non-basic nucleophile is often preferred to minimize elimination.[1][2] - If a strong base is required, consider using a less sterically hindered one at a lower temperature.
High Reaction Temperature: Elevated temperatures generally favor elimination over substitution reactions.- Perform the reaction at the lowest effective temperature.- Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid prolonged heating.
Presence of Water: Moisture in the reaction can lead to the hydrolysis of the acetal group, forming 2-bromoacetaldehyde and methanol. This can be catalyzed by acidic or basic conditions.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Acidic Conditions: The acetal group is sensitive to acid and can hydrolyze to the corresponding aldehyde.- Avoid acidic catalysts if the desired reaction does not require them.- If an acid catalyst is necessary, use the mildest effective acid and the lowest possible concentration.

Issue: Unexpected Peaks in GC-MS Analysis

Identifying unknown peaks in your gas chromatography-mass spectrometry (GC-MS) analysis is crucial for understanding the side reactions occurring.

Potential Side Product Expected Mass Spectral Features Confirmation Strategy
1-bromo-2,2-dimethoxyethene (E2 Product) Molecular ion (M+) peak corresponding to C4H7BrO2 (m/z 166/168 with characteristic bromine isotope pattern).- Compare the retention time and mass spectrum with a known standard if available.- Analyze fragmentation patterns, looking for loss of a methoxy (B1213986) group (-OCH3).
2-Hydroxy-1,1-dimethoxyethane (Hydrolysis Product) Molecular ion (M+) peak corresponding to C4H10O3 (m/z 106).- Derivatize the sample (e.g., silylation) to improve volatility and chromatographic behavior before GC-MS analysis.- Compare with a known standard.
2-Bromoacetaldehyde (Hydrolysis Product) Molecular ion (M+) peak corresponding to C2H3BrO (m/z 122/124 with bromine isotope pattern). This compound can be reactive and may further polymerize or react.- Derivatization (e.g., with a trapping agent) may be necessary for detection.- Monitor for its presence in the reaction mixture over time.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: The most common side products arise from two main pathways:

  • Elimination (E2): This is favored by strong, sterically hindered bases and higher temperatures, leading to the formation of 1-bromo-2,2-dimethoxyethene.

  • Hydrolysis: The acetal group is sensitive to acidic conditions and can also be hydrolyzed under certain basic conditions, especially in the presence of water, to yield 2-bromoacetaldehyde and methanol.[3] In some cases, the initial substitution product, 2-hydroxy-1,1-dimethoxyethane, can be formed through reaction with hydroxide (B78521) ions.[4]

Q2: How can I favor the SN2 substitution product over the E2 elimination product?

A2: To favor the SN2 pathway, consider the following:

  • Choice of Base/Nucleophile: Use a good nucleophile that is a weak base. For example, anions of thiols (RS⁻) or azide (B81097) (N₃⁻) are generally good nucleophiles and weak bases.

  • Steric Hindrance: Use a non-bulky base. Sterically hindered bases like potassium tert-butoxide strongly favor E2 elimination.[1]

  • Temperature: Keep the reaction temperature as low as possible, as elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

  • Solvent: Polar aprotic solvents like DMSO or DMF can favor SN2 reactions.

Q3: My reaction requires a strong base. How can I minimize the E2 side product?

A3: If a strong base is necessary, you can try to minimize E2 elimination by:

  • Using a strong, but less sterically hindered base (e.g., sodium ethoxide instead of potassium tert-butoxide).

  • Running the reaction at a very low temperature.

  • Carefully controlling the stoichiometry of the base. An excess of a strong base can promote elimination.

Q4: What is the best way to monitor the progress of my reaction and identify side products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the reaction and identifying byproducts.[1] Thin Layer Chromatography (TLC) can also be a quick and effective way to monitor the disappearance of starting material and the appearance of new spots, which could be your desired product or side products.

Data Presentation

The following table provides a qualitative summary of expected major products based on general principles of substitution and elimination reactions for a primary alkyl halide like this compound.

Base/Nucleophile Steric Hindrance Basicity Expected Major Product Expected Minor Product(s)
Sodium Hydroxide (NaOH)LowStrongSN2 (2-Hydroxy-1,1-dimethoxyethane)E2 (1-bromo-2,2-dimethoxyethene)
Sodium Ethoxide (NaOEt)LowStrongSN2 (2-Ethoxy-1,1-dimethoxyethane)E2 (1-bromo-2,2-dimethoxyethene)
Potassium tert-Butoxide (t-BuOK)HighStrongE2 (1-bromo-2,2-dimethoxyethene)SN2 (2-tert-Butoxy-1,1-dimethoxyethane)
Sodium Azide (NaN₃)LowWeakSN2 (2-Azido-1,1-dimethoxyethane)Negligible E2
Sodium Thiophenoxide (NaSPh)ModerateWeakSN2 (2-(Phenylthio)-1,1-dimethoxyethane)Negligible E2

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction and Work-up

This protocol describes a general method for reacting this compound with a nucleophile, followed by a standard work-up procedure.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous solvent (e.g., THF, DMF, or acetonitrile).

  • Addition of Reagents: Add the nucleophile (1.1 equivalents) to the solvent. If the nucleophile is a solid, it should be finely powdered and dried.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature) using an appropriate bath.

  • Addition of this compound: Slowly add this compound (1.0 equivalent) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (for basic reactions) or sodium bicarbonate (for acidic reactions).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture for Side Product Identification

This protocol outlines the steps for analyzing a reaction mixture to identify and quantify the desired product and any side products.

  • Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction. If necessary, derivatize the sample to make the components more volatile for GC analysis.

  • GC-MS Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate compounds with different boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected products (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern.

    • Compare the obtained spectra with a library of known compounds (e.g., NIST) to identify the side products.

    • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram (assuming similar response factors).

Visualizations

ReactionPathways cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway cluster_hydrolysis Hydrolysis Pathway reactant This compound sn2_product Substitution Product (e.g., 2-Nu-1,1-dimethoxyethane) reactant->sn2_product Good Nucleophile Weak Base e2_product Elimination Product (1-bromo-2,2-dimethoxyethene) reactant->e2_product Strong/Bulky Base High Temperature hydrolysis_product Hydrolysis Products (2-bromoacetaldehyde + Methanol) reactant->hydrolysis_product H₂O, Acid/Base Catalyst TroubleshootingFlowchart start Low Yield of Desired Product check_side_products Analyze reaction mixture by GC-MS start->check_side_products e2_present E2 Product Detected check_side_products->e2_present Elimination is significant hydrolysis_present Hydrolysis Products Detected check_side_products->hydrolysis_present Hydrolysis is significant no_major_side_products No Major Side Products check_side_products->no_major_side_products Side products are minor optimize_e2 Lower Temperature Use Less Bulky/Basic Reagent e2_present->optimize_e2 optimize_hydrolysis Use Anhydrous Conditions Avoid Acid hydrolysis_present->optimize_hydrolysis optimize_other Check Reagent Purity Optimize Reaction Time no_major_side_products->optimize_other

References

Purification of reaction mixtures containing 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of reaction mixtures containing 2-Bromo-1,1-dimethoxyethane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Product discoloration (yellow to brown liquid).

  • Question: My purified this compound is a yellow to light brown liquid, not colorless. What could be the cause, and how can I fix it?

  • Answer: Discoloration often indicates the presence of impurities or degradation products. Potential causes include residual acidic impurities (like HBr) from the reaction, which can promote decomposition, or thermal stress during distillation.[1][2] To obtain a colorless product, consider the following:

    • Neutralization: Before distillation, wash the crude product with a mild base, such as a cold, dilute sodium carbonate or sodium bicarbonate solution, to remove any acidic residue.[3]

    • Stabilizer: Commercial preparations of this compound often contain a stabilizer like potassium carbonate to prevent decomposition.[4] Adding a small amount of potassium carbonate before storage can be beneficial.

    • Vacuum Distillation: Purify the material by vacuum distillation to reduce the boiling point and minimize thermal decomposition.[2][3]

Issue 2: Low yield after purification.

  • Question: I'm experiencing a significant loss of product during purification. What are the common reasons for low yield?

  • Answer: Low yields can stem from several factors during the workup and purification process:

    • Incomplete Extraction: Ensure efficient extraction of the product from the aqueous layer after quenching the reaction. Use an appropriate organic solvent and perform multiple extractions.

    • Emulsion Formation: Emulsions can form during aqueous washes, trapping the product. To break emulsions, try adding brine (a saturated aqueous solution of NaCl) or small amounts of a different organic solvent.[5]

    • Hydrolysis: this compound is an acetal (B89532) and can be sensitive to acidic conditions, which can lead to hydrolysis back to bromoacetaldehyde.[6] Ensure all acidic residues are neutralized before heating.

    • Distillation Losses: Product can be lost in the fore-run or remain in the distillation residue. Careful fractional distillation with an efficient column is recommended.[3]

Issue 3: Presence of impurities in NMR or GC-MS analysis after purification.

  • Question: My post-purification analysis (NMR/GC-MS) still shows impurities. What are the likely contaminants and how can I remove them?

  • Answer: Common impurities include unreacted starting materials, byproducts like di-brominated species, and residual solvents.[2]

    • Unreacted Starting Materials: If starting from acetaldehyde (B116499) dimethyl acetal, unreacted material may be present. Fractional distillation is usually effective in separating these components due to differences in boiling points.

    • Di-brominated Species: Over-bromination can lead to the formation of di-brominated byproducts. These often have higher boiling points and can be separated by careful fractional distillation or by column chromatography.[2]

    • Solvent Residues: Solvents from the reaction or extraction (e.g., diethyl ether, ethyl acetate (B1210297), dichloromethane) can be persistent. Ensure the product is thoroughly dried under vacuum after distillation.[2]

    • Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be employed. A gradient of hexane (B92381) and ethyl acetate is a common eluent system.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most common and effective method for purifying this compound is vacuum distillation .[2][3] This technique is preferred because it lowers the boiling point of the compound, reducing the risk of thermal decomposition that can occur at its atmospheric boiling point of approximately 148-150 °C.[1][4] For higher purity, silica gel column chromatography can be used.[2]

Q2: What are the typical physical properties of pure this compound?

A2: Pure this compound is a clear, colorless liquid.[1][7] Key physical data are summarized in the table below.

PropertyValue
Boiling Point 148-150 °C (at atmospheric pressure)[4]
62-63 °C (at 15 mmHg)[3]
Density ~1.43 g/mL (at 25 °C)[4]
Refractive Index (n20/D) ~1.445[4]

Q3: Is this compound stable? What are the recommended storage conditions?

A3: this compound is stable at room temperature in a tightly closed container under normal storage and handling conditions.[1][7] However, it is sensitive to moisture and acids, which can cause hydrolysis.[1] It is also flammable.[7] For long-term storage, it is recommended to keep it in a refrigerator (2-8°C) in a flammable liquids storage area, away from incompatible substances like strong oxidizing agents and acids.[4][7] Some commercial sources supply it with potassium carbonate as a stabilizer.[4]

Q4: What are the main safety concerns when handling this compound?

A4: this compound is a flammable liquid and vapor.[7][8] It can cause skin and serious eye irritation.[8] Inhalation may cause respiratory tract irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the standard procedure for purifying this compound from a crude reaction mixture.

  • Neutralization and Drying:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or calcium chloride.[3]

    • Filter to remove the drying agent.

  • Distillation Setup:

    • Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Add the dried crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation Process:

    • Begin stirring (if using a stir bar) and slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as the fore-run.

    • Collect the main fraction at the appropriate boiling point for the given pressure (e.g., 62-63 °C at 15 mmHg).[3]

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Product Handling:

    • Allow the apparatus to cool completely before venting to atmospheric pressure.

    • Transfer the purified, colorless product to a clean, dry, amber glass bottle for storage. Consider adding a small amount of potassium carbonate as a stabilizer.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for removing polar impurities or closely boiling byproducts.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Concentrate the crude product under reduced pressure.

    • Adsorb the crude oil onto a small amount of silica gel.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system, such as pure hexane.

    • Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 10%).[2]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow crude_product Crude Reaction Mixture wash Aqueous Wash (e.g., NaHCO3, Brine) crude_product->wash dry Drying (e.g., MgSO4) wash->dry filter Filtration dry->filter purification_choice Purification Method filter->purification_choice distillation Vacuum Distillation purification_choice->distillation Standard Purity chromatography Column Chromatography purification_choice->chromatography High Purity pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Analysis (NMR, GC-MS) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Observed discoloration Product is Discolored (Yellow/Brown) start->discoloration low_yield Low Yield start->low_yield impurities Impurities in Analysis start->impurities cause_acid Cause: Acidic Residue discoloration->cause_acid cause_hydrolysis Cause: Hydrolysis / Emulsion low_yield->cause_hydrolysis cause_byproducts Cause: Byproducts / Solvent impurities->cause_byproducts solution_wash Solution: Neutralize before distillation cause_acid->solution_wash solution_yield Solution: Optimize extraction, use brine cause_hydrolysis->solution_yield solution_purity Solution: Fractional distillation or Column chromatography cause_byproducts->solution_purity

Caption: Troubleshooting decision tree for common purification issues.

References

How to avoid over-bromination in 2-Bromo-1,1-dimethoxyethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Bromo-1,1-dimethoxyethane, with a specific focus on preventing over-bromination.

Troubleshooting Guide: Over-bromination and Other Side Reactions

Over-bromination is a common challenge in the synthesis of this compound, leading to the formation of di- and tri-brominated impurities that can be difficult to separate from the desired product. This guide provides a structured approach to diagnosing and resolving this issue.

Visual Troubleshooting Workflow

start Problem: Low yield or presence of impurities (e.g., over-bromination) check_temp Was the reaction temperature maintained at a low level (e.g., -5°C to 0°C)? start->check_temp check_br_add Was the bromine added slowly and dropwise over an extended period? check_temp->check_br_add Yes sol_temp Solution: Improve cooling efficiency. Use an ice-salt or dry ice-acetone bath. check_temp->sol_temp No check_stir Was the reaction mixture vigorously stirred throughout the bromine addition? check_br_add->check_stir Yes sol_br_add Solution: Use a dropping funnel and ensure a slow, steady addition rate. check_br_add->sol_br_add No check_quench Was the reaction promptly quenched with a reducing agent (e.g., Na2S2O3) or base (e.g., Na2CO3)? check_stir->check_quench Yes sol_stir Solution: Use a mechanical stirrer to ensure homogeneous mixing and prevent localized high concentrations of bromine. check_stir->sol_stir No sol_quench Solution: Quench the reaction immediately after the desired conversion is reached to neutralize excess bromine and acid. check_quench->sol_quench No end_product Improved Yield and Purity of This compound check_quench->end_product Yes sol_temp->check_br_add sol_br_add->check_stir sol_stir->check_quench sol_quench->end_product

Caption: Troubleshooting workflow for over-bromination in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of over-bromination in this synthesis?

A1: Over-bromination typically results from poor control of reaction conditions. The most common factors include:

  • Rapid addition of bromine: This leads to localized high concentrations of bromine, promoting further bromination of the desired product.

  • Elevated reaction temperature: The bromination of acetals is an exothermic process. Without adequate cooling, the temperature can rise, increasing the rate of reaction and the likelihood of multiple brominations.

  • Inefficient mixing: Poor stirring can also lead to localized areas of high bromine concentration.

Q2: How can I effectively control the reaction temperature?

A2: Maintaining a low and stable temperature is crucial. It is recommended to use an ice-salt bath or a cryocooler to keep the reaction temperature between -5°C and 0°C.[1][2] A thermometer should be used to monitor the internal temperature of the reaction mixture throughout the bromine addition.

Q3: What is the optimal rate for bromine addition?

A3: A slow and controlled addition of bromine is essential. For laboratory-scale synthesis, the bromine should be added dropwise over a period of 1 to 1.5 hours or longer, depending on the scale of the reaction.[1][2] Using a pressure-equalizing dropping funnel can help maintain a consistent addition rate.

Q4: Are there any recommended catalysts to improve selectivity?

A4: Yes, the use of a copper catalyst, such as cupric bromide, has been reported to facilitate the bromination reaction.[1][2] The catalyst can help to moderate the reaction and improve the selectivity for the mono-brominated product.

Q5: What is the purpose of the work-up procedure involving sodium carbonate and sodium thiosulfate?

A5: The work-up procedure is critical for neutralizing byproducts and unreacted reagents.

  • Sodium Carbonate (Na₂CO₃): This is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.

  • Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃): These are reducing agents used to quench any unreacted bromine, preventing further bromination during the work-up and purification steps.[3]

Comparative Summary of Synthesis Protocols

The following table summarizes key parameters from different reported synthesis methods for bromoacetals. This allows for a quick comparison of reaction conditions.

ParameterMethod 1: Bromination of ParaldehydeMethod 2: From 2-BromoacetaldehydeMethod 3: From 1,2-Dibromoethyl ethyl ether
Starting Material Paraldehyde2-Bromoacetaldehyde1,2-Dibromoethyl ethyl ether
Brominating Agent Elemental Bromine--
Solvent Absolute EthanolTolueneAbsolute Ethanol
Catalyst/Reagent Copper Catalyst, Conc. H₂SO₄p-Toluenesulfonic acidPotassium Hydroxide
Reaction Temperature -5 to 0 °C[1][2]78 °C[3]0 °C to boiling[4]
Reaction Time 1 - 1.5 hours (bromine addition) + 5-6 hours (acetalization)[1][2]24 hours[3]Not specified, involves boiling for 5 min[4]
Reported Yield High Purity98%[3]83%[4]

Detailed Experimental Protocol: Synthesis of this compound via Catalytic Bromination of Paraldehyde

This protocol is adapted from established methods and is designed to minimize over-bromination.[1][2]

Materials:

  • Paraldehyde

  • Anhydrous Methanol

  • Elemental Bromine

  • Cupric Bromide (catalyst)

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Carbonate

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve paraldehyde, a catalytic amount of cupric bromide, and a few drops of concentrated sulfuric acid in anhydrous methanol.

  • Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.

  • Bromine Addition: Slowly add elemental bromine to the reaction mixture through the dropping funnel over a period of 1 to 1.5 hours. Ensure that the internal temperature does not rise above 0°C. Vigorous stirring is essential during this step to ensure rapid mixing.

  • Acetalization: Once the bromine addition is complete, allow the reaction to stir at 0°C for an additional hour. Then, allow the mixture to warm to room temperature and stir for 5-6 hours to complete the acetalization.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add ice water to quench the reaction.

  • Neutralization: Add a saturated solution of sodium carbonate to neutralize the acidic solution until the pH is between 6 and 7.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic; careful temperature control is critical to prevent a runaway reaction.

References

Technical Support Center: Optimizing Acetal Formation with 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields for acetal (B89532) formation using 2-Bromo-1,1-dimethoxyethane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of acetals using this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The acid catalyst may be old or deactivated.Use a fresh bottle of the acid catalyst or test its activity on a known substrate.
Insufficient Catalyst: The catalytic amount may be too low to effectively promote the reaction.Increase the catalyst loading incrementally, for example, from 0.1 mol% to 0.5 mol%.
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). For reactions in toluene (B28343), a temperature of around 100-120°C is often effective.[1]
Presence of Water: Water is a byproduct of acetal formation and its presence can inhibit the reaction and shift the equilibrium back to the starting materials.[2][3]- Use anhydrous solvents and reagents.- Employ a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.[1]- Add molecular sieves (e.g., 4Å) to the reaction mixture to sequester water.
Poor Quality Starting Material: The this compound or the alcohol/diol may be impure. Some commercial sources of this compound contain potassium carbonate as a stabilizer, which can neutralize the acid catalyst.[1]- Verify the purity of the starting materials using techniques like NMR or GC-MS.- Consider purifying the starting materials before use.
Formation of Side Products Dehydrohalogenation: this compound can undergo elimination to form 1,1-dimethoxyethene (B1580634) (ketene dimethyl acetal), especially in the presence of a strong, non-nucleophilic base.[4]- Use a mild, non-nucleophilic acid catalyst.- Avoid excessive heating and prolonged reaction times.
Polymerization: The aldehyde functionality, if unmasked, can be prone to polymerization under acidic conditions.- Ensure the reaction is carried out under conditions that favor acetal formation over deprotection.- Work up the reaction promptly once complete.
Difficult Purification Co-elution of Product and Starting Material: The product and starting material may have similar polarities, making separation by column chromatography challenging.- Use TLC to determine an optimal solvent system that provides good separation between the starting material and the product. A common starting point for nonpolar to moderately polar compounds is a gradient of ethyl acetate (B1210297) in hexanes.[5]
Product Instability on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes lead to the decomposition of acid-sensitive acetals.- Neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-3%), to the eluent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acetal formation?

A1: Acetal formation is an acid-catalyzed nucleophilic addition reaction. The process begins with the protonation of the carbonyl group (in this case, the masked aldehyde of this compound after initial hydrolysis or in equilibrium), which makes it more electrophilic. An alcohol molecule then attacks the carbonyl carbon, leading to a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming an oxonium ion. A second molecule of alcohol attacks this ion, and after deprotonation, the final acetal is formed.

Q2: Which acid catalysts are most effective for this reaction?

A2: A variety of Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (pTSA), sulfuric acid (H₂SO₄), and camphorsulfonic acid (CSA).[6] The choice of catalyst can depend on the specific substrate and the desired reaction conditions. For acid-sensitive substrates, milder catalysts may be preferred.

Q3: How can I drive the reaction to completion?

A3: Acetal formation is a reversible reaction. To maximize the yield of the acetal, the equilibrium must be shifted towards the product side. This is typically achieved by removing the water that is formed as a byproduct. Common methods include using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or adding a dehydrating agent like molecular sieves to the reaction mixture.[1]

Q4: What are the typical reaction conditions for acetal formation with this compound?

A4: Reaction conditions can vary, but a common approach involves dissolving the this compound and the alcohol or diol in an anhydrous solvent such as dichloromethane (B109758) or toluene. A catalytic amount of an acid catalyst (e.g., pTSA or CSA) is then added. The reaction may be run at room temperature or heated to reflux, often with a method for water removal.

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Staining may be required to visualize the spots.

Q6: What is a suitable method for purifying the final acetal product?

A6: After the reaction is complete, the mixture is typically washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by water and brine. After drying the organic layer, the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[7][8] The choice of eluent depends on the polarity of the product, but a gradient of ethyl acetate in hexanes is a common starting point.[5]

Experimental Protocols

Protocol 1: General Procedure for Cyclic Acetal Formation with a Diol

This protocol describes a general method for the reaction of this compound with a diol to form a cyclic acetal, a reaction that can be adapted from the synthesis of 2,3-O-acetals.[6]

Materials:

  • This compound

  • Diol (e.g., ethylene (B1197577) glycol, 1,3-propanediol)

  • Anhydrous toluene or dichloromethane

  • p-Toluenesulfonic acid monohydrate (pTSA) or Camphorsulfonic acid (CSA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Molecular sieves (4Å, optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add this compound (1.0 eq) and the diol (1.1 eq).

  • Add anhydrous toluene to the flask.

  • Add a catalytic amount of pTSA or CSA (0.01-0.05 eq).

  • If not using a Dean-Stark trap, add activated 4Å molecular sieves.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ReactantsCatalystSolventTemperatureTimeYieldReference
Vinyl acetate, Ethanol, BromineH₂SO₄ (in situ)Ethanol-10°C to RTOvernight62-64%Organic Syntheses
Acrolein, 1,3-Propanediol, HBrp-Toluenesulfonic acidDichloromethane0°C to RT8 h65%Organic Syntheses

Visualizations

Experimental Workflow for Acetal Formation

experimental_workflow reagents Combine Reactants: - this compound - Alcohol/Diol - Anhydrous Solvent catalyst Add Acid Catalyst (e.g., pTSA, CSA) reagents->catalyst reaction Reaction: - Heat to Reflux - Remove Water (Dean-Stark/Sieves) catalyst->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup: - Quench with NaHCO₃ - Wash with Water & Brine monitoring->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure Acetal Product purification->product

Caption: A typical experimental workflow for the synthesis of acetals from this compound.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_low_yield start Low or No Product Yield check_catalyst Is the catalyst active and in sufficient quantity? start->check_catalyst check_water Is water being effectively removed? start->check_water check_temp Is the reaction temperature optimal? start->check_temp check_sm Are the starting materials pure? start->check_sm add_catalyst Use fresh catalyst or increase loading check_catalyst->add_catalyst No improve_drying Use Dean-Stark, add fresh molecular sieves, or use anhydrous solvents check_water->improve_drying No adjust_temp Gradually increase temperature while monitoring by TLC check_temp->adjust_temp No purify_sm Purify starting materials check_sm->purify_sm No

Caption: A decision-making diagram for troubleshooting low yield in acetal formation reactions.

References

Stability of 2-Bromo-1,1-dimethoxyethane under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-bromo-1,1-dimethoxyethane under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable compound at room temperature when stored in a closed container under normal, dry conditions.[1][2] However, it is incompatible with acids, moisture, and strong oxidizing agents.[1] The molecule contains two key functional groups that determine its reactivity: an acetal (B89532) and a primary alkyl bromide.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the acetal functional group of this compound is unstable and will undergo hydrolysis.[3][4][5][6] This reaction cleaves the two ether linkages, converting the acetal back to a carbonyl compound (in this case, bromoacetaldehyde) and two equivalents of the corresponding alcohol (methanol).[4][7] This process is typically catalyzed by the presence of an acid and water.[5][8]

Q3: Is this compound stable under basic conditions?

A3: The acetal group is generally stable under basic conditions.[6][7] However, the presence of the bromine atom on the adjacent carbon makes the molecule susceptible to reactions with bases. With strong, non-nucleophilic bases, it can undergo an elimination reaction (E2 mechanism) to form 1,1-dimethoxyethene (B1580634). With nucleophilic bases, a substitution reaction (SN2 mechanism) may occur, replacing the bromine atom. The outcome depends on the nature of the base, the solvent, and the reaction temperature.

Q4: What are the primary degradation products of this compound?

A4:

  • Acidic Conditions: The primary degradation products are bromoacetaldehyde (B98955) and methanol (B129727) due to hydrolysis of the acetal.

  • Basic Conditions: The major product is typically 1,1-dimethoxyethene via an elimination reaction. Substitution products may also be observed depending on the specific conditions.

Q5: How can I monitor the stability of this compound in my reaction?

A5: Several analytical techniques can be employed to monitor the stability and degradation of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to separate and identify volatile compounds, including the parent compound and its degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to degradation products.[3] This technique is particularly useful for mechanistic studies.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the compound and its degradation products, especially if they are less volatile or thermally labile.

Troubleshooting Guides

Issue 1: Unexpected Side Products in an Acid-Catalyzed Reaction
  • Symptom: Your reaction, which uses an acid catalyst, shows the formation of bromoacetaldehyde and methanol, and your desired product yield is low.

  • Cause: The acidic conditions are likely causing the hydrolysis of the this compound acetal.

  • Solution:

    • Use Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous, as water is required for hydrolysis.

    • Choose a Milder Acid Catalyst: If possible, switch to a milder or non-aqueous acid catalyst.

    • Control Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of hydrolysis.

    • Protecting Group Strategy: If the acetal is intended as a protecting group, consider if the acidic deprotection is happening prematurely. You may need to adjust the reaction sequence.

Issue 2: Decomposition of this compound During Workup
  • Symptom: The starting material appears to be consumed during the reaction, but is lost during the aqueous workup.

  • Cause: If the workup involves acidic aqueous solutions, this will hydrolyze the acetal.

  • Solution:

    • Neutral or Basic Workup: Use neutral or mildly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for the workup.

    • Minimize Contact Time: Reduce the time the organic phase is in contact with the aqueous phase.

    • Temperature Control: Keep the workup temperature low (e.g., using an ice bath).

Issue 3: Unwanted Elimination or Substitution in a Base-Mediated Reaction
  • Symptom: Your reaction with a basic reagent is yielding 1,1-dimethoxyethene or a substitution product instead of the desired outcome.

  • Cause: The basic conditions are promoting an elimination or substitution reaction at the carbon-bromine bond.

  • Solution:

    • Base Selection: Use a weaker or more sterically hindered base to disfavor elimination and substitution.

    • Temperature Control: Run the reaction at a lower temperature, as elimination reactions are often favored at higher temperatures.

    • Nucleophile Choice: If a substitution reaction is desired, use a good nucleophile that is a weak base.

Experimental Protocols

Protocol 1: Stability Testing under Acidic Conditions (Forced Hydrolysis)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare acidic solutions of varying concentrations (e.g., 0.1 M HCl, 0.01 M HCl) in a mixture of water and the same organic solvent.

  • Stress Testing:

    • Add a known volume of the stock solution to each of the acidic solutions.

    • Maintain the samples at a constant temperature (e.g., 40°C, 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable base (e.g., sodium bicarbonate).

    • Analyze the samples by a validated analytical method (e.g., GC-MS or HPLC) to quantify the remaining this compound and identify and quantify the degradation products.

Protocol 2: Stability Testing under Basic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as in Protocol 1.

    • Prepare basic solutions of varying concentrations (e.g., 0.1 M NaOH, 0.1 M sodium ethoxide) in a suitable solvent.

  • Stress Testing:

    • Add a known volume of the stock solution to each of the basic solutions.

    • Maintain the samples at a constant temperature.

    • Withdraw aliquots at specified time points.

  • Analysis:

    • Neutralize the aliquots with a suitable acid.

    • Analyze the samples by GC-MS or NMR to identify and quantify the parent compound and any elimination or substitution products.

Data Presentation

Table 1: Stability of this compound under Various Conditions (Illustrative Data)

ConditionTemperature (°C)Time (hours)Assay of this compound (%)Major Degradation Products
0.1 M HCl40465Bromoacetaldehyde, Methanol
0.01 M HCl40492Bromoacetaldehyde, Methanol
0.1 M NaOH402498Minor unidentified products
0.1 M NaOEt in EtOH608151,1-Dimethoxyethene
Purified Water402499-

Visualizations

Acid_Hydrolysis This compound This compound Protonated Acetal Protonated Acetal This compound->Protonated Acetal + H+ Carbocation Intermediate Carbocation Intermediate Protonated Acetal->Carbocation Intermediate - CH3OH Carbocation Intermediate->this compound + CH3OH Hemiacetal Hemiacetal Carbocation Intermediate->Hemiacetal + H2O Hemiacetal->Carbocation Intermediate - H2O Protonated Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated Hemiacetal + H+ Protonated Hemiacetal->Hemiacetal - H+ Bromoacetaldehyde Bromoacetaldehyde Protonated Hemiacetal->Bromoacetaldehyde - CH3OH Bromoacetaldehyde->Protonated Hemiacetal + CH3OH Methanol Methanol

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Elimination This compound This compound Transition_State This compound->Transition_State E2 1,1-Dimethoxyethene 1,1-Dimethoxyethene Transition_State->1,1-Dimethoxyethene Conjugate_Acid H-B+ Transition_State->Conjugate_Acid Bromide_Ion Br- Transition_State->Bromide_Ion Base Base (B:) Base->Transition_State

Caption: E2 Elimination of this compound under strong basic conditions.

Troubleshooting_Workflow Start Unexpected Reaction Outcome Check_Conditions Acidic or Basic Conditions? Start->Check_Conditions Acid_Issue Investigate Acetal Hydrolysis Check_Conditions->Acid_Issue Acidic Base_Issue Investigate Elimination/Substitution Check_Conditions->Base_Issue Basic Acid_Solutions Use Anhydrous Conditions Milder Acid Lower Temperature Acid_Issue->Acid_Solutions Base_Solutions Weaker/Bulky Base Lower Temperature Base_Issue->Base_Solutions

Caption: Troubleshooting workflow for unexpected reactions.

References

Technical Support Center: Purification of Reaction Mixtures Containing 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-bromo-1,1-dimethoxyethane from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. Its high boiling point makes it less volatile than many common organic solvents, and its insolubility in water is key for separation by liquid-liquid extraction.[1]

Q2: What are the most common methods for removing unreacted this compound?

A2: The primary methods for removing unreacted this compound include:

  • Liquid-Liquid Extraction: This is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquids, such as an organic solvent and an aqueous solution.[2][3] Since this compound is insoluble in water, it will remain in the organic layer while water-soluble impurities are removed.[1]

  • Flash Column Chromatography: This is a versatile technique that separates compounds based on their polarity differences by passing them through a stationary phase (like silica (B1680970) gel).[4][5] It is effective if the desired product has a different polarity than this compound.

  • Distillation: This method is used to separate liquids with different boiling points.[2] Given the relatively high boiling point of this compound (148-150 °C at atmospheric pressure), this method can be effective if the desired product is significantly more or less volatile.[1]

  • Chemical Quenching/Scavenging: This involves adding a reagent that selectively reacts with the unreacted electrophile (this compound) to form a new compound that is more easily removed, for instance, by making it water-soluble.[2][6]

Q3: How do I choose the best purification method for my specific product?

A3: The choice of method depends on the properties of your desired product relative to this compound.

  • If your product is water-soluble , liquid-liquid extraction can be used to wash the unreacted starting material away with an organic solvent.

  • If your product is a solid with different solubility characteristics, recrystallization might be an effective method.[5][7]

  • If your product has a different polarity , flash column chromatography is often the most effective technique.[5]

  • If your product has a significantly different boiling point (a difference of at least 25 °C is ideal), distillation can be employed.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueCitations
Molecular Formula C₄H₉BrO₂[1][8]
Molar Mass 169.02 g/mol [1][9]
Appearance Clear, colorless to light yellow/orange liquid[1][10]
Boiling Point 148-150 °C (at 760 Torr) 58-59 °C (at 14 Torr)[1][8]
Density ~1.43 g/mL at 25 °C[1]
Water Solubility Insoluble[1]
Refractive Index n20/D 1.445[1]

Troubleshooting Guide

Issue 1: My product is still contaminated with this compound after an aqueous workup.

  • Possible Cause: Insufficient washing or poor partitioning.

  • Solution: Increase the number of extractions. Instead of one wash with a large volume of water, perform multiple washes (e.g., 3-5 times) with smaller volumes.[11] This is a more efficient way to remove impurities. Ensure thorough mixing of the layers during extraction to maximize the transfer of any water-soluble byproducts into the aqueous phase.[3] Washing the organic layer with brine (a saturated aqueous solution of NaCl) as a final step can help remove dissolved water and break emulsions.[2][12]

Issue 2: An emulsion formed during liquid-liquid extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, or the presence of surfactants.[5][13] The densities of the organic and aqueous layers may also be too similar.[13]

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed; the layers may separate over time.[2]

    • Gentle Swirling: Gently swirl the mixture instead of shaking vigorously.[2][5]

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[2][13]

    • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool may be necessary.[2][13]

Issue 3: The product and this compound do not separate well on a silica gel column.

  • Possible Cause: The polarity of the product and the impurity are too similar for the chosen solvent system.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems.[14] Aim for a solvent mixture that gives a good separation of spots, ideally with an Rf value between 0.2 and 0.4 for the desired compound.[15] A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is common.[4]

    • Use a Different Stationary Phase: If silica gel (which is slightly acidic) is not effective, consider using a different stationary phase like neutral or basic alumina, or even reverse-phase silica.[4][16]

    • Dry Loading: If the crude product is not very soluble in the column eluent, it can be pre-adsorbed onto a small amount of silica gel.[15][17] This "dry loading" technique often results in better separation.[16]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities from an organic reaction mixture containing the desired product and unreacted this compound.

  • Transfer: Transfer the reaction mixture to a separatory funnel of appropriate size.[12]

  • Dilution: Dilute the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water and in which your product is soluble.

  • First Wash (Water): Add an equal volume of deionized water to the separatory funnel.[12] Stopper the funnel, invert it, and open the stopcock to vent any pressure.[3] Close the stopcock and shake gently for 1-2 minutes.[18]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.[3] Remove the stopper and drain the lower aqueous layer.[18]

  • Second Wash (Optional Base): If the reaction produced acidic byproducts, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12][14] Be sure to vent frequently as CO₂ gas may be produced.[12] Drain the aqueous layer.

  • Final Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[12] This helps to remove the bulk of the dissolved water from the organic layer.[2]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2] Gently swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.[12]

  • Filtration and Concentration: Filter the solution to remove the drying agent.[2] Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which should now be free of water-soluble impurities.[2]

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable when the desired product and this compound have different polarities.

  • TLC Analysis: Determine an appropriate solvent system using TLC.[15] A common starting point is a mixture of hexanes and ethyl acetate.[14] The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.3 and is well-separated from the spot corresponding to this compound.[15]

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel slurried in the chosen non-polar solvent (e.g., hexanes).[17] Allow the silica to settle into a packed bed without any cracks or air bubbles.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent like dichloromethane.[15] Carefully add the sample to the top of the silica bed. Alternatively, use the "dry loading" method by pre-adsorbing the sample onto a small amount of silica.[15][17]

  • Elution: Add the eluent to the column and apply pressure (using a pump or air line) to push the solvent through the column.[4] Start with a less polar solvent system and, if necessary, gradually increase the polarity (gradient elution) to elute your compounds.[7]

  • Fraction Collection: Collect the eluent in separate test tubes or flasks.[7]

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.[7]

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified product.[7]

Mandatory Visualization

PurificationWorkflow start Crude Reaction Mixture (Product + Unreacted This compound) product_properties Assess Product Properties: - Polarity - Boiling Point - Solubility (Solid/Liquid) start->product_properties distillation_check Is Boiling Point Difference > 25 °C? product_properties->distillation_check Volatility polarity_check Is there a significant polarity difference? product_properties->polarity_check Polarity solid_check Is the product a solid? product_properties->solid_check Physical State distillation_check->polarity_check No distillation Fractional Distillation distillation_check->distillation Yes polarity_check->solid_check No chromatography Flash Column Chromatography polarity_check->chromatography Yes extraction Aqueous Workup / Liquid-Liquid Extraction solid_check->extraction No recrystallization Recrystallization solid_check->recrystallization Yes end_product Purified Product distillation->end_product chromatography->end_product extraction->end_product recrystallization->end_product

Caption: Decision workflow for selecting a purification method.

References

Column chromatography techniques for purifying 2-Bromo-1,1-dimethoxyethane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 2-Bromo-1,1-dimethoxyethane and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound derivatives?

A1: For most applications involving this compound derivatives, standard silica (B1680970) gel (60 Å, 230-400 mesh) is the recommended stationary phase.[1][2] It is a versatile and effective choice for separating compounds of moderate polarity.[3] However, these derivatives can be sensitive to the acidic nature of silica gel, which may lead to the degradation of the dimethoxyacetal group.[3] If you observe compound decomposition on a TLC plate or during the column, consider alternatives like neutralized silica gel or alumina.[3][4]

Q2: How do I select the right mobile phase (eluent) for my separation?

A2: The ideal method for determining the optimal mobile phase is through Thin Layer Chromatography (TLC).[3] A solvent system of low to moderate polarity is typically required. Good starting points are mixtures of a non-polar solvent like n-hexane or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[1][3] The goal is to find a solvent system that provides a retention factor (Rƒ) value between 0.2 and 0.4 for your desired compound, as this range generally ensures good separation on a column.[3][5]

Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: For very polar compounds, a standard hexane/ethyl acetate system may not be sufficient. You can try a more aggressive solvent system.[6] A common alternative is a mixture of dichloromethane and methanol (B129727).[2] For extremely polar basic compounds, adding a small amount of a modifier like 10% ammonium (B1175870) hydroxide (B78521) in methanol to your dichloromethane eluent can be effective.[6]

Q4: What are the best practices for loading my sample onto the column?

A4: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: This is suitable for compounds that are readily soluble in the initial, least polar eluent. Dissolve your crude product in the minimal amount of this solvent and carefully apply it to the top of the silica bed.[2][7]

  • Dry Loading: This method is recommended for compounds that are poorly soluble in the initial eluent, as it can significantly improve resolution.[2][8] To do this, dissolve your crude mixture in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[5][9]

Q5: How can I confirm the purity of my collected fractions?

A5: Thin Layer Chromatography (TLC) is the most common and immediate method to analyze the collected fractions.[2] Spot each fraction on a TLC plate to identify those containing the pure product.[10] Fractions that show a single spot corresponding to the desired compound can be combined. For a more rigorous purity assessment and structural confirmation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.

Observation Potential Cause Suggested Solution
Low Yield / Product Decomposition The acetal (B89532) group is acid-sensitive and may be degrading on the standard silica gel.[3]Use a deactivated stationary phase. You can either neutralize the silica gel by adding a small amount of a base like triethylamine (B128534) (~0.1-1%) to the mobile phase, or use a less acidic stationary phase like neutral or basic alumina.[3][7][11]
Poor Separation / Co-elution of Impurities The solvent system is not optimized, or the column was packed improperly.[4]Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities.[4] Ensure the column is packed uniformly as a slurry to prevent channeling.[3]
Product Does Not Elute from Column The compound is too polar for the selected eluent system.[2]Gradually increase the polarity of the mobile phase (gradient elution).[12] If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a stronger solvent like methanol can be added to the eluent to wash the column.[2]
Product Elutes Too Quickly (with solvent front) The eluent system is too polar for your compound.Use a less polar solvent system to increase retention on the column.[11] Always collect and check the very first fractions, as your compound may have eluted immediately.[6]
Peak / Band Tailing The compound is interacting too strongly with the stationary phase, or the sample was too concentrated during loading.[12]Add a small amount of a modifier to the eluent. For example, a few drops of triethylamine for basic compounds can help.[12] Ensure the sample is dissolved in a sufficient volume of solvent before loading to avoid concentration effects.[12]
Crude sample is not soluble in the eluent The polarity of the crude mixture is very different from the non-polar starting eluent.Use the dry loading technique by adsorbing your compound onto silica gel.[6][8] Alternatively, dissolve the sample in a minimal amount of a stronger, volatile solvent like dichloromethane, load it, and then carefully begin the elution with your non-polar mobile phase.[5][6]

Experimental Protocols

Protocol 1: Flash Column Chromatography - Slurry Packing & Wet Loading

This protocol is suitable for routine purifications where the compound is soluble in the mobile phase.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rƒ value of approximately 0.2-0.4.[3] Prepare a sufficient volume of this eluent.

  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude compound by weight.[9][13]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

  • Slurry Packing:

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent.[3]

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[3]

    • Add a thin layer of sand on top of the packed silica to prevent disturbance.[7]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[5]

  • Sample Loading (Wet Load):

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase.[3]

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[7]

    • Drain the solvent again until the sample has been adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (using compressed air or a pump) to achieve a steady flow.[1]

    • Begin collecting fractions in test tubes.[14] Monitor the separation by periodically checking the fractions with TLC.[2]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Slurry) Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product Troubleshooting_Tree cluster_yield Yield & Purity Issues cluster_elution Elution Issues Start Problem Encountered Decomposition Low Yield / Decomposition? Start->Decomposition PoorSep Poor Separation? Start->PoorSep NoElute No Elution? Start->NoElute FastElute Elutes Too Fast? Start->FastElute Sol1 Use Deactivated Silica or Alumina Decomposition->Sol1  Acid-sensitive Acetal Sol2 Re-optimize Eluent with TLC & Repack PoorSep->Sol2  Wrong Solvent / Channeling Sol3 Increase Eluent Polarity (Gradient) NoElute->Sol3  Compound Too Polar Sol4 Decrease Eluent Polarity FastElute->Sol4  Compound Too Non-Polar

References

Troubleshooting low yield in nucleophilic substitution of 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nucleophilic Substitution of 2-Bromo-1,1-dimethoxyethane

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in nucleophilic substitutions with this compound can stem from several factors. The most common issues include side reactions, suboptimal reaction conditions, and the purity of reagents. Key areas to investigate are the stability of the acetal (B89532) group, the strength of your nucleophile, and the reaction temperature.

Q2: I suspect side reactions are occurring. What are the most common side products?

The two most prevalent side reactions are elimination (E2) and hydrolysis of the acetal.

  • Elimination: Strong, bulky bases can promote the E2 mechanism, leading to the formation of 1-bromo-2,2-dimethoxyethene instead of the desired substitution product.[1]

  • Hydrolysis: The dimethoxy acetal is sensitive to acid.[2] Trace amounts of acid (or water, which can become acidic in the presence of Lewis acidic impurities) can catalyze the hydrolysis of the acetal to form 2-bromoacetaldehyde. This aldehyde is often unstable and can polymerize or undergo other undesired reactions, significantly reducing the yield of the target product.

Q3: How can I prevent the hydrolysis of the acetal group?

Maintaining anhydrous and non-acidic conditions is critical.

  • Dry Solvents and Reagents: Use freshly dried solvents and ensure all glassware is oven-dried before use.[3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction.[4]

  • Non-Acidic Conditions: If your nucleophile or its salt is acidic, consider adding a non-nucleophilic base to neutralize any trace acid. However, be cautious not to use a base that is too strong, as this could promote elimination.[1]

Q4: My nucleophile is weak, and the reaction is very slow. How can I improve the reaction rate and yield?

For weak nucleophiles, optimizing conditions to favor the SN2 pathway is essential.

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5] These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective nucleophilicity.[6]

  • Temperature: Gently heating the reaction can increase the rate.[5] However, excessive heat can favor the E2 elimination side reaction.[1] Monitor the reaction closely by TLC or GC-MS to find the optimal temperature.

  • Nucleophile Activation: For alcohol or amine nucleophiles, deprotonation with a suitable base (e.g., NaH for alcohols, K₂CO₃ for phenols) will generate the more potent alkoxide or amide nucleophile.[5][7]

Q5: What is the best way to purify the final product?

Standard workup and purification techniques are typically effective.

  • Quench: Cool the reaction mixture and quench it, often by adding water or a saturated aqueous solution like ammonium (B1175870) chloride (NH₄Cl).[8]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent such as diethyl ether or ethyl acetate (B1210297).[1]

  • Washing: Wash the combined organic layers with water and then brine to remove the solvent (e.g., DMF) and residual water.[8]

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: The crude product can usually be purified by flash column chromatography on silica (B1680970) gel to isolate the desired product from any side products or unreacted starting material.[4]

Factors Influencing Reaction Yield

The success of the nucleophilic substitution on this compound is a balance of several factors. The following table summarizes how different experimental parameters can affect the reaction outcome.

FactorCondition / ReagentEffect on YieldRationale
Nucleophile Strong (e.g., RS⁻, N₃⁻, CN⁻)Increases Yield Strong nucleophiles are more reactive and favor the SN2 pathway, leading to faster reaction rates and higher conversion.[9]
Weak (e.g., H₂O, ROH)Decreases Yield Weak nucleophiles react slowly, often requiring harsher conditions (like higher heat) that can promote side reactions.[7]
Bulky (e.g., t-BuO⁻)Decreases Yield Sterically hindered nucleophiles can favor the E2 elimination pathway over SN2 substitution.[1]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Increases Yield These solvents enhance the nucleophile's strength by not solvating it as heavily as protic solvents, accelerating the SN2 reaction.[5]
Polar Protic (Water, Ethanol)Decreases Yield Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially participating in unwanted solvolysis reactions.
Temperature Too HighDecreases Yield Higher temperatures favor the E2 elimination side reaction over the SN2 substitution pathway.[1]
Too LowLow Conversion The reaction rate may be too slow to proceed to completion in a reasonable timeframe.
Base Strong, Hindered (e.g., t-BuOK)Decreases Yield Strongly basic and sterically hindered bases are more likely to act as a base for elimination rather than facilitating substitution.[1]
Weak, Non-nucleophilic (e.g., K₂CO₃)Increases Yield Useful for activating protic nucleophiles (phenols, thiols) without promoting significant elimination.[5]
Leaving Group Bromide (Br⁻)Good Yield Bromide is an excellent leaving group, facilitating the nucleophilic attack at the carbon center.[10]
Substrate Purity Acidic Impurities PresentDecreases Yield The acetal is acid-sensitive and can decompose, leading to byproducts and lower yield of the desired material.[2][11]

Detailed Experimental Protocol

This section provides a general, representative protocol for the substitution reaction of this compound with a generic nucleophile (Nu⁻).

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Sodium Azide, Sodium Phenoxide) (1.1 - 1.5 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask, condenser, and magnetic stir bar (all oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere. To a round-bottom flask, add the nucleophile (1.1 - 1.5 equivalents) and the anhydrous polar aprotic solvent.

  • Reagent Addition: With vigorous stirring, add this compound (1.0 equivalent) to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-80 °C, but this should be optimized).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 times).[5]

  • Washing: Combine the organic extracts and wash them with water and then with a saturated brine solution to remove residual solvent and water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure substituted product.[4]

Visual Guides

Troubleshooting Low Yield

The following flowchart outlines a logical workflow for diagnosing and resolving issues leading to low reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Material? Start->Check_Purity Check_Conditions Were Reaction Conditions Strictly Anhydrous? Check_Purity->Check_Conditions No Impure Impure: Acidic residue or old material Check_Purity->Impure Yes Check_Side_Reactions Analyze Crude Mixture for Byproducts (GC-MS/NMR)? Check_Conditions->Check_Side_Reactions Yes Moisture Moisture Present: Potential for hydrolysis Check_Conditions->Moisture No Elimination Elimination Product (E2) Detected Check_Side_Reactions->Elimination E2 Product Found Hydrolysis Acetal Hydrolysis Product Detected Check_Side_Reactions->Hydrolysis Hydrolysis Product Found Sol_Purity Solution: Purify starting material (distillation) or use new batch. Impure->Sol_Purity Sol_Anhydrous Solution: Oven-dry glassware, use anhydrous solvents, run under inert atmosphere. Moisture->Sol_Anhydrous Sol_Elimination Solution: Lower reaction temperature, use a less hindered/weaker base, or a more nucleophilic reagent. Elimination->Sol_Elimination Sol_Hydrolysis Solution: Ensure strictly anhydrous and non-acidic conditions. See Anhydrous Solution. Hydrolysis->Sol_Hydrolysis

Caption: A flowchart for troubleshooting low yield in the substitution reaction.

Reaction Pathways and Side Reactions

This diagram illustrates the desired SN2 pathway along with the competing E2 elimination and acid-catalyzed hydrolysis side reactions.

Reaction_Pathways Substrate This compound SN2_Product Desired Substitution Product (SN2) Substrate->SN2_Product SN2 Pathway (Desired) E2_Product Elimination Product (E2) Substrate->E2_Product E2 Pathway (Side Reaction) Hydrolysis_Product Hydrolysis & Decomposition Products Substrate->Hydrolysis_Product Hydrolysis (Side Reaction) Nucleophile Nucleophile (Nu⁻) Base Strong Base (B:) Acid Acid Catalyst (H⁺)

Caption: Key reaction pathways for this compound.

References

Technical Support Center: Reactions Involving 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the impact of moisture in reactions utilizing 2-Bromo-1,1-dimethoxyethane. The information is structured to assist in troubleshooting common experimental issues and to provide preventative measures to ensure reaction success.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of moisture on this compound?

A1: this compound is highly sensitive to moisture. The presence of water, particularly under acidic conditions, leads to the hydrolysis of the acetal (B89532) functional group. This reaction decomposes the starting material into bromoacetaldehyde (B98955) and two equivalents of methanol (B129727).

Q2: How does this hydrolysis affect my desired reaction?

A2: The hydrolysis of this compound has several negative consequences for your reaction:

  • Reduced Yield: As the reactant is consumed by the side reaction with water, the yield of your desired product will be significantly lower.

  • Byproduct Formation: The generation of bromoacetaldehyde and methanol can lead to the formation of undesired byproducts, complicating the purification of your target molecule. Bromoacetaldehyde is a reactive aldehyde that can participate in various side reactions.

  • Inconsistent Results: The extent of hydrolysis can vary depending on the level of moisture contamination, leading to poor reproducibility of your experimental results.

Q3: What are the visible signs of moisture contamination in my reaction?

A3: While there may not always be obvious visual cues, you might observe:

  • Lower than expected yield of the desired product.

  • The presence of unexpected spots on a Thin Layer Chromatography (TLC) analysis.

  • Difficulty in purifying the product due to the presence of polar impurities.

  • Inconsistent reaction times.

Q4: How can I prevent moisture from affecting my reaction?

A4: The key to success is to maintain strictly anhydrous (water-free) conditions throughout your experiment. This can be achieved by:

  • Using anhydrous solvents.

  • Drying all glassware in an oven or by flame-drying under an inert atmosphere.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using freshly opened or properly stored reagents.

Troubleshooting Guides

Issue 1: Low or No Yield in Williamson Ether Synthesis

Symptoms:

  • The starting alcohol is largely unreacted.

  • TLC analysis shows mainly starting materials and possibly some polar baseline material.

  • The final product yield is significantly lower than anticipated.

Possible Cause: Moisture in the reaction mixture is a likely culprit. Water can react with the strong base (e.g., sodium hydride) used to deprotonate the alcohol, rendering it ineffective. Furthermore, any remaining water can hydrolyze the this compound.

Solutions:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled anhydrous solvents. Solvents from a freshly opened bottle of an anhydrous grade are also acceptable.

    • Flame-dry all glassware under vacuum and cool under a stream of inert gas before use.

    • Use a septa and needle technique for the transfer of all liquid reagents.

  • Verify Reagent Quality:

    • Use a fresh container of the strong base. Older containers may have absorbed atmospheric moisture.

    • Ensure the this compound has been stored under anhydrous conditions.

Issue 2: Presence of Unexpected Byproducts

Symptoms:

  • Multiple unexpected spots are observed on the TLC plate.

  • NMR analysis of the crude product shows signals that do not correspond to the starting materials or the desired product.

Possible Cause: The hydrolysis of this compound to bromoacetaldehyde can lead to the formation of various byproducts. For example, bromoacetaldehyde can undergo self-condensation or react with the alcohol starting material or the desired ether product.

Solutions:

  • Strict Moisture Exclusion: Follow all the recommendations for maintaining anhydrous conditions as described in the previous section.

  • Purification of this compound: If you suspect your starting material is contaminated with hydrolysis products, consider purifying it by distillation under reduced pressure.

Data Presentation

The following table summarizes the hypothetical effect of moisture on the yield of a typical Williamson ether synthesis reaction between a primary alcohol and this compound.

Water Content in Solvent (ppm)Reaction Yield (%)Purity of Crude Product (%)
< 1090-95> 95
5070-8085-90
10050-6070-80
25020-30< 60
500< 10< 40

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis under Anhydrous Conditions

Objective: To synthesize an ether from a primary alcohol and this compound while minimizing hydrolysis.

Materials:

  • Primary alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, and bubbler.

Procedure:

  • Preparation of Anhydrous Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Dispensing the Base: In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Formation of the Alkoxide: Cool the suspension to 0 °C in an ice bath. Add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise via a dropping funnel over 30 minutes.

  • Reaction with this compound: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes. Then, add this compound (1.1 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy

Objective: To qualitatively observe the hydrolysis of this compound in the presence of water and an acid catalyst.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • Deuterium oxide (D₂O)

  • Trifluoroacetic acid (TFA)

  • NMR tube

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10 mg of this compound in 0.6 mL of CDCl₃.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material. Note the characteristic signals for the methoxy (B1213986) protons (singlet at ~3.4 ppm) and the acetal proton (triplet at ~4.6 ppm).

  • Addition of Water: Add one drop of D₂O to the NMR tube, shake gently to mix, and acquire another ¹H NMR spectrum.

  • Addition of Acid Catalyst: Add a catalytic amount (e.g., a microliter) of trifluoroacetic acid to the NMR tube, shake gently, and immediately begin acquiring a series of ¹H NMR spectra over time (e.g., every 5 minutes for 30 minutes).

  • Data Analysis: Observe the disappearance of the starting material signals and the appearance of new signals corresponding to the hydrolysis products: bromoacetaldehyde (aldehyde proton at ~9.5 ppm) and methanol (singlet at ~3.5 ppm).

Visualizations

Hydrolysis_Pathway This compound This compound Bromoacetaldehyde Bromoacetaldehyde This compound->Bromoacetaldehyde Hydrolysis Methanol Methanol This compound->Methanol Hydrolysis H2O H2O H2O->Bromoacetaldehyde H2O->Methanol Acid_Catalyst Acid_Catalyst Acid_Catalyst->Bromoacetaldehyde Acid_Catalyst->Methanol

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Form_Alkoxide Form Alkoxide Dry_Glassware->Form_Alkoxide Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Form_Alkoxide Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Form_Alkoxide Add_Reagent Add this compound Form_Alkoxide->Add_Reagent Monitor_Reaction Monitor by TLC Add_Reagent->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Troubleshooting_Logic Low_Yield Low Yield Observed Check_Moisture Suspect Moisture Contamination? Low_Yield->Check_Moisture Yes_Moisture Yes Check_Moisture->Yes_Moisture High Probability No_Moisture No Check_Moisture->No_Moisture Low Probability Implement_Anhydrous Implement Strict Anhydrous Techniques Yes_Moisture->Implement_Anhydrous Check_Other Investigate Other Factors (e.g., base, temperature) No_Moisture->Check_Other Re-run Re-run Reaction Implement_Anhydrous->Re-run Check_Other->Re-run

Improving the selectivity of reactions involving 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity and success of chemical reactions involving 2-Bromo-1,1-dimethoxyethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity considerations for this compound?

A1: this compound, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), has two key reactive features. The carbon-bromine bond is susceptible to nucleophilic substitution and is the precursor for organometallic reagents like Grignard reagents.[1][2] The dimethyl acetal group is stable under basic and neutral conditions but is sensitive to acid, which will hydrolyze it to reveal the aldehyde functionality.[3][4] The compound is often stabilized with potassium carbonate to prevent acidic decomposition.

Q2: My Grignard reaction with this compound won't start. What should I do?

A2: Initiation failure is a common issue in Grignard reactions, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[5] To initiate the reaction, you can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Gentle warming or sonication of the flask can also help start the reaction.[5] Crucially, ensure all glassware is oven-dried and reagents and solvents are anhydrous.[2]

Q3: I'm observing a significant amount of a high-molecular-weight byproduct in my Grignard reaction. What is it and how can I prevent it?

A3: You are likely observing the product of Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide (this compound) to form a dimer.[5][6] This side reaction can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring Grignard formation over coupling.[5]

Q4: I am performing a substitution reaction with a strong base and getting a mixture of products. How can I improve selectivity for the substitution product?

A4: When using a nucleophile that is also a strong base, you can get a competing E2 elimination reaction. To favor substitution over elimination, consider the following:

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can significantly improve selectivity.

  • Use a less hindered base/nucleophile: If possible, switch to a smaller, less sterically hindered nucleophile.

  • Change the solvent: A polar aprotic solvent (e.g., DMSO, DMF) can increase the rate of SN2 reactions.

Q5: The acetal group in my molecule was unintentionally removed during the reaction workup. How can I avoid this?

A5: The acetal group is sensitive to acid.[3] Accidental deprotection typically occurs during an acidic aqueous workup. To prevent this, use a neutral or slightly basic workup. For example, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which is weakly acidic but often tolerated, or with a saturated solution of sodium bicarbonate (NaHCO₃) for a mildly basic quench.[3][7] Avoid using strong acids like HCl or H₂SO₄ in the workup unless deprotection is the desired outcome.

Q6: What is the best way to purify the final product from a reaction involving this compound?

A6: The choice of purification method depends on the properties of your product and the impurities present.[8]

  • Liquid-Liquid Extraction: A standard workup involving washes with water, brine, and sometimes a basic solution (like sodium bicarbonate) can remove water-soluble impurities.[7]

  • Distillation: If your product is a liquid with a boiling point significantly different from any unreacted starting material or byproducts, fractional distillation can be effective.[7]

  • Column Chromatography: This is a versatile method for separating compounds with different polarities and is highly effective for removing both polar and non-polar impurities.[9][10]

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValueReference(s)
CAS Number 7252-83-7
Molecular Formula C₄H₉BrO₂[11]
Molecular Weight 169.02 g/mol [11]
Boiling Point 148-150 °C[12]
Density 1.43 g/mL at 25 °C[12]
Refractive Index n20/D 1.445[12]
Flash Point 53 °C (127.4 °F)

Troubleshooting Guides

Guide 1: Low Yield in Grignard Reagent Formation

This guide helps diagnose and solve common problems encountered when preparing 2,2-dimethoxyethylmagnesium bromide.

Troubleshoot_Grignard start Low Yield in Grignard Reaction q_init Did the reaction initiate? (color change, gentle reflux) start->q_init sol_init_fail Problem: Initiation Failure q_init->sol_init_fail No q_sm_rec Is starting material (R-Br) recovered after reaction time? q_init->q_sm_rec Yes sol_init_fix Solution: 1. Activate Mg with I₂ or 1,2-dibromoethane. 2. Ensure anhydrous conditions. 3. Apply gentle heat or sonication. sol_init_fail->sol_init_fix end_node Yield Improved sol_moisture Problem: Moisture Contamination q_sm_rec->sol_moisture Yes q_wurtz Is a high-boiling dimer (Wurtz product) observed? q_sm_rec->q_wurtz No sol_moisture_fix Solution: 1. Oven/flame-dry all glassware. 2. Use anhydrous solvents and reagents. 3. Maintain a positive inert gas pressure. sol_moisture->sol_moisture_fix sol_wurtz Problem: Wurtz-Type Coupling q_wurtz->sol_wurtz Yes q_wurtz->end_node No sol_wurtz_fix Solution: 1. Add alkyl bromide solution slowly. 2. Maintain dilute conditions to keep [R-Br] low. sol_wurtz->sol_wurtz_fix

Caption: Troubleshooting workflow for low yield in Grignard reactions.

Guide 2: Poor Selectivity in Nucleophilic Substitution Reactions

This guide addresses the issue of obtaining a mixture of substitution (SN2) and elimination (E2) products.

Selectivity_Pathways reactants This compound + Nucleophile/Base (Nu:⁻) path_sn2 SN2 Pathway (Favored by strong, non-basic Nu:⁻ and lower temperature) reactants->path_sn2 Substitution path_e2 E2 Pathway (Favored by strong, bulky bases and higher temperature) reactants->path_e2 Elimination prod_sn2 Desired Substitution Product path_sn2->prod_sn2 prod_e2 Undesired Elimination Product (1,1-Dimethoxyethene) path_e2->prod_e2

Caption: Competing substitution (SN2) and elimination (E2) pathways.

Experimental Protocols

Protocol 1: Preparation of 2,2-Dimethoxyethylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or oven-dry at 120 °C for several hours. Allow to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).[2]

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add one crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This process exposes a fresh magnesium surface.[2][6]

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium. Add approximately 10% of the alkyl bromide solution to the stirred magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, bubbling, and gentle refluxing of the solvent.[2][5]

  • Addition: Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

  • Reaction Completion: After the addition is complete, continue to stir the mixture. If necessary, heat gently to maintain reflux for 1-2 hours or until most of the magnesium has been consumed.

  • Use: Cool the resulting gray-brown solution to room temperature. The Grignard reagent is now ready for use in the subsequent reaction step.

Grignard_Workflow a 1. Assemble and Flame-Dry Glassware b 2. Activate Mg with Iodine a->b c 3. Initiate Reaction with ~10% R-Br b->c d 4. Add Remaining R-Br Dropwise at Reflux c->d e 5. Stir at Reflux (1-2 hours) d->e f 6. Cool to RT e->f g Grignard Reagent Ready for Use f->g

Caption: Experimental workflow for Grignard reagent synthesis.

Protocol 2: Acid-Catalyzed Deprotection of the Acetal Group

This protocol describes the hydrolysis of the dimethyl acetal to yield an aldehyde.

Materials:

  • Acetal-protected compound (1.0 eq)

  • Acetone (B3395972) or THF as a co-solvent

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (B1210297) or diethyl ether for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the acetal-protected compound in a mixture of acetone (or THF) and water in a round-bottom flask.

  • Acidification: Cool the solution in an ice bath and add 3M HCl dropwise while stirring. The amount of acid required can be catalytic or stoichiometric depending on the substrate's stability.

  • Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).[3]

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).[3]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Purification: If necessary, purify the product further by column chromatography or distillation.

Deprotection_Mechanism acetal R-CH(OCH₃)₂ Acetal protonation Protonated Acetal acetal->protonation + H⁺ carbocation Oxocarbenium Ion + CH₃OH protonation->carbocation - CH₃OH hemiacetal Hemiacetal carbocation->hemiacetal + H₂O aldehyde {R-CHO Aldehyde} hemiacetal->aldehyde - CH₃OH - H⁺

Caption: Simplified mechanism for acid-catalyzed acetal hydrolysis.

References

Validation & Comparative

A Comparative Guide to Acetal-Protected Bromoacetaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic use of protecting groups is fundamental for the successful construction of complex molecules. For reactions requiring the introduction of a bromoacetaldehyde (B98955) moiety, chemists often turn to its acetal-protected forms to mask the reactive aldehyde functionality. This guide provides a detailed comparison of two commonly used reagents: 2-Bromo-1,1-dimethoxyethane and bromoacetaldehyde diethyl acetal (B89532), offering insights into their respective properties, reactivity, and applications to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Bromoacetaldehyde Acetals

This compound and bromoacetaldehyde diethyl acetal serve as stable, masked forms of the highly reactive bromoacetaldehyde. The acetal group is stable under neutral and basic conditions, allowing for a wide range of chemical transformations on other parts of a molecule.[1] The aldehyde can be readily deprotected under acidic conditions when needed.[1] These reagents are valuable bifunctional compounds, featuring a good leaving group (bromide) and a latent aldehyde, making them versatile building blocks in the synthesis of pharmaceuticals, including antibiotics like erythromycin (B1671065) and cephalosporins, and various heterocyclic compounds.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and bromoacetaldehyde diethyl acetal is presented below. These properties are crucial for planning reactions, particularly concerning reaction temperature, solvent choice, and purification methods.

PropertyThis compoundBromoacetaldehyde diethyl acetal
CAS Number 7252-83-7[3]2032-35-1[4]
Molecular Formula C4H9BrO2[3]C6H13BrO2[4]
Molecular Weight 169.02 g/mol [3]197.07 g/mol [4]
Appearance Clear, colorless to light yellow liquid[2]Clear and colorless to pale yellow liquid
Boiling Point 148-150 °C (lit.)[2]66-67 °C / 18 mmHg (lit.), 170-172 °C
Density 1.43 g/mL at 25 °C (lit.)[2]1.31 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.445 (lit.)[2]n20/D 1.439 (lit.)
Solubility Insoluble in water[2]Insoluble in water, soluble in organic solvents like ethanol (B145695), ether, and chloroform.
Stability Stable at room temperature in closed containers.[5] Moisture sensitive.[2]The pure acetal is unstable and can discolor.[6] Crude material is more stable.
Storage 2-8°C[2]2-8°C

Reactivity and Synthetic Applications

Both reagents are primarily used as electrophiles in nucleophilic substitution reactions, where the bromide ion is displaced. The choice between the dimethyl and diethyl acetal can influence reaction kinetics and yields, although direct comparative studies are scarce in the literature. The stability of the acetal group under different conditions is a key consideration. Acyclic acetals, like the ones discussed, are generally more sensitive to acid-catalyzed hydrolysis compared to cyclic acetals.[7]

Synthesis of Heterocyclic Compounds
Grignard Reactions

These protected bromoacetaldehydes are particularly useful in Grignard reactions. The acetal group is inert to the strongly basic and nucleophilic Grignard reagent, allowing for the formation of a Grignard reagent at the carbon bearing the bromine.[9] This Grignard reagent can then react with various electrophiles. Subsequent acidic workup not only quenches the reaction but also deprotects the acetal to reveal the aldehyde functionality.[10]

Experimental Protocols

General Procedure for Acetal Deprotection

The cleavage of the acetal to regenerate the parent carbonyl is typically achieved through acid-catalyzed hydrolysis.

  • Materials : Acetal-protected compound, acetone (B3395972), water, p-toluenesulfonic acid monohydrate (p-TsOH) or dilute hydrochloric acid (HCl), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, and anhydrous magnesium sulfate (B86663) (MgSO₄).[10]

  • Procedure :

    • Dissolve the crude acetal product in a mixture of acetone and water.[10]

    • Add a catalytic amount of p-TsOH or dilute HCl.[10]

    • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).[10]

    • Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.[10]

    • Extract the product with diethyl ether.[10]

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

    • The final product can be purified by column chromatography on silica (B1680970) gel.[10]

Synthesis of Bromoacetaldehyde Diethyl Acetal from Paraldehyde

This method provides a high-purity product and is a well-established procedure.[11]

  • Materials : Paraldehyde, copper catalyst (e.g., copper bromide), concentrated sulfuric acid, absolute ethanol, elemental bromine, anhydrous sodium sulfate, dichloroethane, sodium carbonate, and an ice-salt bath.[11]

  • Procedure :

    • In a reaction vessel, dissolve paraldehyde, the copper catalyst, and concentrated sulfuric acid in absolute ethanol.[11]

    • Cool the mixture to between -5 and 0 °C using an ice-salt bath.[11]

    • Slowly add elemental bromine dropwise, maintaining the temperature below 0 °C. The addition should take approximately 3-4 hours.[11]

    • After the addition is complete, allow the reaction to proceed for an additional 1-1.5 hours at -5 to 0 °C to obtain an ethanol solution of bromoacetaldehyde.[11]

    • For the acetalization, add anhydrous sodium sulfate to the solution and heat to 35-40 °C for 5-6 hours.[6]

    • Cool the reaction mixture and add ice water. Neutralize the solution with sodium carbonate to a pH of 6-7.[6]

    • Separate the organic layer. Extract the aqueous layer with dichloroethane.[11]

    • Combine the organic phases, recover the solvent via reduced pressure distillation, and then perform a final vacuum fractionation to collect the purified bromoacetaldehyde diethyl acetal.[11]

Visualizing Synthetic Pathways

The following diagrams illustrate the general utility of bromoacetaldehyde acetals in synthesis and a typical experimental workflow.

G cluster_reagents Starting Reagents cluster_reaction Synthetic Transformation cluster_intermediates Intermediates cluster_deprotection Deprotection cluster_products Final Products This compound This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with Nu-) This compound->Nucleophilic_Substitution Grignard_Formation Grignard Formation (with Mg) This compound->Grignard_Formation Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde_diethyl_acetal->Nucleophilic_Substitution Bromoacetaldehyde_diethyl_acetal->Grignard_Formation Substituted_Acetal Substituted Acetal (Nu-CH2CH(OR)2) Nucleophilic_Substitution->Substituted_Acetal Grignard_Reagent Grignard Reagent (XMg-CH2CH(OR)2) Grignard_Formation->Grignard_Reagent Acidic_Hydrolysis Acidic Hydrolysis (H3O+) Substituted_Acetal->Acidic_Hydrolysis Reaction_with_Electrophile Reaction_with_Electrophile Grignard_Reagent->Reaction_with_Electrophile Reaction with Electrophile (E+) Substituted_Aldehyde Substituted Aldehyde (Nu-CH2CHO) Acidic_Hydrolysis->Substituted_Aldehyde Functionalized_Aldehyde Functionalized Aldehyde (E-CH2CHO from Grignard) Acidic_Hydrolysis->Functionalized_Aldehyde Intermediate_Product Intermediate_Product Reaction_with_Electrophile->Intermediate_Product Intermediate Product Intermediate_Product->Acidic_Hydrolysis

Caption: General reaction pathways for bromoacetaldehyde acetals.

G Start Start Reaction_Mixture Reaction Mixture (Post-reaction) Start->Reaction_Mixture Quench Quench with Saturated Aqueous NH4Cl Reaction_Mixture->Quench Extraction Extract with Organic Solvent (e.g., Ether) Quench->Extraction Wash Wash Organic Layer (e.g., with Brine) Extraction->Wash Dry Dry over Anhydrous MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Final Product Purification->Final_Product

Caption: A typical experimental workflow for a Grignard reaction.

Concluding Remarks

Both this compound and bromoacetaldehyde diethyl acetal are effective reagents for the introduction of a protected bromoacetaldehyde unit in organic synthesis. The choice between them may be guided by several factors:

  • This compound : With its lower molecular weight, it offers better atom economy. Its higher boiling point may be advantageous in reactions requiring elevated temperatures but could necessitate vacuum distillation for purification.

  • Bromoacetaldehyde diethyl acetal : Its lower boiling point might be preferable for easier removal of excess reagent or for purification of less volatile products. However, reports suggest it can be less stable in its pure form.

Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthetic route, including reaction conditions, scalability, and the nature of the other functional groups present in the substrate. Researchers should consider these factors in conjunction with the experimental protocols provided to develop a robust and efficient synthesis.

References

A Comparative Guide to Acetalization Reagents: Alternatives to 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the protection of carbonyl groups via acetalization is a fundamental and frequently employed transformation in multi-step organic synthesis.[1][2] 2-Bromo-1,1-dimethoxyethane has been a common reagent for introducing the 1,1-dimethoxyethylidene protecting group. However, the landscape of chemical synthesis is continually evolving, with a drive towards milder conditions, higher efficiencies, and a broader substrate scope. This guide provides an objective comparison of alternative reagents to this compound for acetalization, supported by experimental data and detailed protocols.

Overview of Alternative Acetalization Reagents

Several classes of reagents have emerged as effective alternatives for the formation of acetals. These primarily include trialkyl orthoformates and diols for the formation of cyclic acetals, often in the presence of a catalyst. The choice of reagent and conditions is often dictated by the specific carbonyl compound, the presence of other functional groups, and the desired stability of the resulting acetal (B89532).

A notable alternative is 2-chloro-1,1-diethoxyethane , a direct structural analog of the bromo-variant, which serves as an organic intermediate.[3][4][5] Other widely used and effective alternatives include trialkyl orthoformates , such as trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF), and diols like ethylene (B1197577) glycol and 1,3-propanediol (B51772) for the formation of cyclic acetals.[1][6][7]

Performance Comparison of Acetalization Reagents

The efficacy of different acetalization reagents is best evaluated through a direct comparison of their performance under various conditions. The following table summarizes quantitative data from experimental studies, focusing on reaction yields and conditions for the protection of various carbonyl compounds.

Reagent/CatalystSubstrateProductReaction ConditionsYield (%)Reference
Trialkyl Orthoformates
Trimethyl Orthoformate / 1 mol% DecaboraneVarious CarbonylsDimethyl AcetalsRoom Temperature, Nitrogen AtmosphereHigh[7]
Trialkyl Orthoformates / Perchloric acid on silica (B1680970) gelAldehydes and KetonesAcetalsSolvent-freeExcellent[6][8]
Tri-sec-alkyl Orthoformate / Ce(OTf)3KetonesDi-sec-alkyl AcetalsCatalytic amount of Ce(OTf)3 in the corresponding alcoholVery Good[8]
Trialkyl Orthoformate / Tetrabutylammonium tribromideCarbonyl CompoundsAcyclic and Cyclic AcetalsCatalytic amount in absolute alcoholExcellent[6]
Diols for Cyclic Acetal Formation
Ethylene Glycol / 0.1 mol% Hydrochloric AcidVarious Aldehydes1,3-DioxolanesMethanol (B129727), Ambient Temperature, 30 minExcellent[9][10]
Propane-1,2-diol / 0.1 mol% CoCl2, 0.2 mol% Dimethylglyoxime (B607122)Cyclohexanone (B45756)Cyclic Ketal70 °C, 5 KPa, 1 h95.3 (conversion)[11]
Ethane-1,2-diol / 0.1 mol% CoCl2, 0.2 mol% DimethylglyoximeCyclohexanoneCyclic Ketal70 °C, 5 KPa99.2 (conversion)[11]
Ethylene Glycol / p-Toluenesulfonic acidFurfural and Polyvinyl alcoholAcetalsWater or DMSO, Room Temperature, 12 h50-55[12]
Other Reagents
Methanol / 0.1 mol% Hydrochloric Acidtrans-CinnamaldehydeDimethyl AcetalAmbient Temperature, 20 minExcellent[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key acetalization reactions cited in this guide.

General Procedure for Acetalization using Hydrochloric Acid Catalyst[11][12]

A mixture of the aldehyde (0.3 mmol) and 0.1 mol % hydrochloric acid in methanol (4 mL) is stirred at ambient temperature for 30 minutes. Following this, 0.15 mol % of sodium bicarbonate (NaHCO₃) is added, and the mixture is stirred for an additional few minutes. The organic layer is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (eluting with hexane-ethyl acetate (B1210297) containing 1% triethylamine) to yield the pure acetal.

Acetalization of Cyclohexanone using a Cobaloxime Catalyst[13]

In a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a mixture of cyclohexanone (51.3 mmol), propane-1,2-diol (51.3 mmol), cobalt(II) chloride (CoCl₂, 0.1 mol%), and dimethylglyoxime (0.2 mol%) is charged. The flask is heated to 70 °C with stirring under a pressure of 5 KPa. The reaction progress is monitored, and upon completion, the product is isolated.

Reaction Workflows and Mechanisms

Visualizing the workflow of a chemical reaction can aid in understanding the process. The following diagrams, generated using Graphviz, illustrate the general workflow for acid-catalyzed acetalization.

Acetalization_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Carbonyl Carbonyl Compound (Aldehyde/Ketone) Reaction_Mixture Reaction Mixture Carbonyl->Reaction_Mixture Alcohol Alcohol/Diol Alcohol->Reaction_Mixture Catalyst Acid Catalyst (e.g., HCl, TsOH) Catalyst->Reaction_Mixture Solvent Solvent (e.g., Methanol) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Acetal Product Purification->Product

Caption: General workflow for acid-catalyzed acetalization.

The underlying mechanism of acid-catalyzed acetal formation involves the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by the alcohol to form a hemiacetal, which then undergoes further reaction to yield the stable acetal.

Acetal_Formation_Mechanism Carbonyl Carbonyl Protonated Carbonyl Protonated Carbonyl Carbonyl->Protonated Carbonyl + H+ Hemiacetal Hemiacetal Protonated Carbonyl->Hemiacetal + ROH Oxonium Ion Oxonium Ion Hemiacetal->Oxonium Ion + H+, - H2O Acetal Acetal Oxonium Ion->Acetal + ROH, - H+

Caption: Simplified mechanism of acid-catalyzed acetal formation.

Conclusion

A variety of effective alternative reagents to this compound are available for the acetalization of carbonyl compounds. Trialkyl orthoformates and diols, in conjunction with a range of catalytic systems, offer versatile and high-yielding methods for the protection of aldehydes and ketones. The choice of a specific reagent and protocol should be guided by the substrate's characteristics and the desired outcome of the synthetic sequence. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the laboratory.

References

Comparison of different methods for synthesizing 2,3-O-acetals

Author: BenchChem Technical Support Team. Date: December 2025

The protection of vicinal diols as 2,3-O-acetals is a fundamental and frequently employed strategy in modern organic synthesis, particularly in the fields of carbohydrate chemistry and drug development. The selection of an appropriate synthetic method is crucial for achieving high yields, ensuring chemoselectivity, and accommodating sensitive functional groups. This guide provides a comprehensive comparison of prevalent methods for the synthesis of 2,3-O-acetals, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Introduction to 2,3-O-Acetal Synthesis

2,3-O-Acetals are cyclic acetals formed by the reaction of a 1,2-diol with a carbonyl compound or its equivalent. This transformation serves to protect the hydroxyl groups, rendering them inert to a variety of reaction conditions, such as those involving strong bases, nucleophiles, and hydrides.[1] The stability of the acetal (B89532) protecting group is pH-dependent; they are stable under basic and neutral conditions but are readily cleaved under acidic conditions, allowing for straightforward deprotection.[1][2]

The most common approaches for the synthesis of 2,3-O-acetals involve the direct acid-catalyzed reaction of a diol with an aldehyde or ketone, or the transacetalization reaction with a dimethyl acetal. The choice of method often depends on the substrate's reactivity, the presence of other functional groups, and the desired reaction conditions.

Core Synthetic Methodologies

Direct Acid-Catalyzed Acetalization

The traditional and most straightforward method for 2,3-O-acetal formation involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.[3] The reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct must be removed, typically through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by the use of a dehydrating agent.[1][4][5]

A variety of acid catalysts can be employed, ranging from strong protic acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (PTSA) to Lewis acids such as zirconium tetrachloride (ZrCl₄) and bismuth(III) triflate (Bi(OTf)₃).[6][7][8][9]

Workflow for Direct Acid-Catalyzed Acetalization:

Diol 1,2-Diol Reaction Reaction Mixture Diol->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Catalyst Acid Catalyst (Protic or Lewis) Catalyst->Reaction Solvent Anhydrous Solvent (+/- Dehydrating Agent) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Quench Product 2,3-O-Acetal Workup->Product

Caption: General workflow for direct acid-catalyzed synthesis of 2,3-O-acetals.

Transacetalization with Dimethyl Acetals

Transacetalization offers a milder alternative for the formation of 2,3-O-acetals. This method involves the reaction of a diol with a dimethyl acetal in the presence of an acid catalyst. The equilibrium is driven forward by the removal of the volatile methanol (B129727) byproduct.[2] This approach is particularly useful for substrates that are sensitive to the harsher conditions of direct acetalization.

Commonly used dimethyl acetals include 2,2-dimethoxypropane (B42991) for the formation of isopropylidene acetals (acetonides). A range of acid catalysts, similar to those used in direct acetalization, are effective for this transformation.

Logical Relationship in Transacetalization:

start Starting Materials diol 1,2-Diol start->diol dma Dimethyl Acetal start->dma catalyst Acid Catalyst start->catalyst product 2,3-O-Acetal diol->product Reaction dma->product Reaction catalyst->product Reaction byproduct Methanol product->byproduct Forms equilibrium Equilibrium Shift byproduct->equilibrium Removal of equilibrium->product Favors

Caption: Logical flow of the transacetalization reaction for 2,3-O-acetal synthesis.

Comparative Performance Data

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of 2,3-O-acetal synthesis. The following table summarizes the performance of various catalytic systems for the protection of diols.

CatalystCarbonyl SourceSubstrateReaction TimeYield (%)Reference
Protic Acids
p-Toluenesulfonic acidAcetoneGlycerol4 h~90%[6]
Hydrochloric acid (0.1 mol%)MethanolCinnamaldehyde30 min>95%[10]
Lewis Acids
Zirconium tetrachloride (ZrCl₄)Triethyl orthoformateBenzaldehyde7 min95%[7][11]
Bismuth(III) triflate (Bi(OTf)₃)Triethyl orthoformateVarious aldehydes/ketones0.5-2 h85-98%[8]
Cerium(III) trifluoromethanesulfonateTri-sec-alkyl orthoformateKetones-Very good yields[7][11]
Heterogeneous Catalysts
Zeolite HβEthylene glycolCyclohexanone2 h>98%[12]
Sulfated Zirconia (SO₄²⁻/ZrO₂)Trimethyl orthoformateVarious carbonyls-83-100%[13][14]
Perchloric acid on silica (B1680970) gelTrialkyl orthoformatesAldehydes/Ketones-Excellent yields[7][11]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol from Glycerol using p-Toluenesulfonic Acid

This protocol is adapted from the general procedure described for the acetalization of glycerol.[6]

Materials:

  • Glycerol (1.0 eq)

  • Acetone (excess, ~3.0 eq)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 eq)

  • Toluene (as solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add glycerol, a large excess of acetone, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Chemoselective Acetalization of an Aldehyde using Zirconium Tetrachloride (ZrCl₄)

This protocol is based on the efficient and chemoselective acetalization catalyzed by ZrCl₄.[7][11]

Materials:

  • Aldehyde (1.0 eq)

  • Triethyl orthoformate (1.5-2.5 eq)

  • Zirconium tetrachloride (ZrCl₄) (1-2 mol%)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or neat)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent (if not running neat).

  • Add triethyl orthoformate to the mixture.

  • Add ZrCl₄ (1-2 mol%) to the stirred solution at room temperature.

  • Stir the reaction mixture for the required time (can be as short as 7 minutes). Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the acetal.

Conclusion

The synthesis of 2,3-O-acetals can be accomplished through several effective methods. The choice between direct acid-catalyzed acetalization and transacetalization depends on the specific requirements of the synthesis, including the sensitivity of the substrate and the desired reaction conditions. For robust substrates, traditional methods using protic acids with azeotropic water removal are effective. For more sensitive or complex molecules, milder conditions employing Lewis acids or heterogeneous catalysts, and the transacetalization approach, offer significant advantages in terms of chemoselectivity and yield. The provided data and protocols serve as a valuable resource for researchers to select and implement the most suitable method for their synthetic endeavors.

References

Spectroscopic Analysis: Confirming Product Formation from 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a valuable bifunctional compound in organic synthesis.[1] It serves as a key intermediate, providing a masked aldehyde function and a reactive bromide leaving group, making it a versatile building block for a variety of molecules, including pharmaceuticals like antibiotics.[1] Confirming the successful transformation of this starting material into the desired product is a critical step in any synthetic workflow. This guide provides a comparative overview of using spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to verify product formation. We will explore common reaction pathways and compare the reactant's spectral data with that of expected products and alternative reagents.

Spectroscopic Profile of this compound

A thorough understanding of the reactant's spectroscopic signature is fundamental for identifying its conversion. The key is to note the signals corresponding to the protons and carbons near the bromine and the acetal group.

Spectroscopy Characteristic Signals for this compound Source
¹H NMR (in CDCl₃)~4.56 ppm (t, 1H, -CH(OCH₃)₂)~3.40 ppm (d, 2H, -CH₂Br)~3.37 ppm (s, 6H, -OCH₃)[2][3]
¹³C NMR Signals corresponding to the methoxy (B1213986) carbons, the acetal carbon, and the carbon bearing the bromine.[4]
IR (Neat)Peaks indicating C-O stretching (ether/acetal) and C-Br stretching. Typically lacks strong C=O (carbonyl) or O-H (hydroxyl) bands.[4]
Mass Spec. (EI) Molecular Ion (M⁺) peak showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) at m/z 168/170. A prominent fragment is often observed at m/z 75, corresponding to [CH(OCH₃)₂]⁺.[3][5]

Case Study 1: Nucleophilic Substitution with an Alkoxide

A common reaction of this compound is a nucleophilic substitution where the bromide is displaced. A reaction with an alkoxide (e.g., sodium ethoxide) would yield an ether, 1,1-dimethoxy-2-ethoxyethane.

Experimental Protocol: Synthesis of 1,1-dimethoxy-2-ethoxyethane
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition: Cool the solution in an ice bath. Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by fractional distillation or column chromatography. Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra to confirm the structure of the product.

Spectroscopic Comparison: Reactant vs. Substitution Product
Spectroscopy This compound Expected: 1,1-dimethoxy-2-ethoxyethane Reasoning for Change
¹H NMR ~3.40 ppm (d, 2H, -CH₂Br)Disappearance of this signal. Appearance of new signals for the ethoxy group: ~3.6 ppm (q, 2H, -OCH₂CH₃) and ~1.2 ppm (t, 3H, -OCH₂CH₃). The adjacent methylene (B1212753) protons will also shift upfield.The C-Br bond is replaced by a C-O bond, which is less deshielding. New signals for the ethoxy group appear.
IR C-Br stretch present.C-Br stretch absent. Stronger C-O stretching bands.Loss of the carbon-bromine bond and formation of a new carbon-oxygen (ether) bond.
Mass Spec. M⁺ at m/z 168/170.M⁺ at m/z 134.Replacement of a bromine atom (79/81 amu) with an ethoxy group (45 amu).

Workflow for Nucleophilic Substitution and Analysis

G cluster_react Reactants cluster_proc Process cluster_analysis Analysis Reactant 2-Bromo-1,1- dimethoxyethane Reaction Stir at RT, 12-24h Reactant->Reaction Nucleophile Sodium Ethoxide in Ethanol Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Distillation) Workup->Purify Product Product: 1,1-dimethoxy- 2-ethoxyethane Purify->Product Spectroscopy NMR, IR, MS Product->Spectroscopy

Caption: Workflow for substitution and analysis.

Case Study 2: Grignard Reaction with a Ketone

The carbon-bromine bond allows for the formation of a Grignard reagent, a potent carbon-based nucleophile.[6] This reagent can then react with electrophiles like ketones (e.g., acetone) to form new carbon-carbon bonds, yielding a tertiary alcohol after an acidic workup.[7][8]

Experimental Protocol: Grignard Synthesis

Note: All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents react with water.[9]

  • Grignard Formation: Place magnesium turnings in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. Add a small amount of anhydrous diethyl ether. Add a solution of this compound in anhydrous diethyl ether dropwise to initiate the reaction. A small crystal of iodine can be used as an initiator if needed.[6] Once started, add the remaining solution and reflux until the magnesium is consumed.

  • Reaction with Ketone: Cool the newly formed Grignard reagent, (2,2-dimethoxyethyl)magnesium bromide, in an ice bath. Add a solution of acetone (B3395972) (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Workup: After the addition is complete, stir for an additional hour. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with diethyl ether. Dry the organic layer, concentrate it, and purify the resulting alcohol (1,1-dimethoxy-3-methyl-3-butanol) by chromatography.

  • Analysis: Characterize the final product using NMR, IR, and MS.

Spectroscopic Comparison: Reactant vs. Grignard Product
Spectroscopy This compound Expected: 1,1-dimethoxy-3-methyl-3-butanol Reasoning for Change
¹H NMR ~3.40 ppm (d, -CH₂Br)Disappearance of this signal. Appearance of a broad singlet for the -OH proton and a singlet for the two new methyl groups (-C(OH)(CH₃)₂).The CH₂Br group is converted into a CH₂ group attached to a quaternary carbon. New signals for the hydroxyl and methyl groups appear.
IR No O-H stretch.Appearance of a strong, broad O-H stretching band around 3200-3600 cm⁻¹.Formation of the tertiary alcohol functional group.
Mass Spec. M⁺ at m/z 168/170.M⁺ not always visible. Expect fragmentation corresponding to the loss of water or methoxy groups.The molecule has changed significantly; the bromine is replaced by a hydroxyisopropyl group.

Grignard Reaction Pathway

G Reactant Br-CH₂-CH(OMe)₂ Grignard (MeO)₂CH-CH₂-MgBr (Grignard Reagent) Reactant->Grignard + Mg⁰ Mg Mg⁰ (Ether) Intermediate Alkoxide Intermediate Grignard->Intermediate + Acetone Acetone Acetone (CH₃)₂C=O Product Product: (MeO)₂CH-CH₂-C(OH)(CH₃)₂ Intermediate->Product + H₃O⁺ Workup H₃O⁺ Workup

References

A Comparative Guide to the 1H and 13C NMR Characterization of 2-Bromo-1,1-dimethoxyethane and its Ether Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral characteristics of the versatile reagent 2-bromo-1,1-dimethoxyethane and its subsequent reaction products, particularly focusing on ethers synthesized via the Williamson ether synthesis. This document is intended to serve as a practical resource for the identification and characterization of these compounds in a laboratory setting.

Spectroscopic Data Comparison

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the starting material, this compound, and a representative ether product, 2-phenoxy-1,1-dimethoxyethane. The data for the product is based on the closely related diethyl analogue, providing a strong comparative reference.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Structure of this compound-CH(OCH₃)₂ : 4.56 (t, J=5.5 Hz, 1H) -CH₂Br : 3.40 (d, J=5.5 Hz, 2H) -OCH₃ : 3.37 (s, 6H)-CH(OCH₃)₂ : 102.5 -OCH₃ : 54.0 -CH₂Br : 35.5
2-Phenoxy-1,1-dimethoxyethane (Analog) Structure of 2-Phenoxy-1,1-dimethoxyethaneAr-H : 7.30-6.90 (m, 5H) -CH(OCH₃)₂ : 4.90 (t, J=5.3 Hz, 1H) -OCH₂- : 4.00 (d, J=5.3 Hz, 2H) -OCH₃ : 3.40 (s, 6H)Ar-C (ipso) : 158.5 Ar-CH : 129.5, 121.2, 114.8 -CH(OCH₃)₂ : 102.0 -OCH₂- : 68.5 -OCH₃ : 54.5

Experimental Protocols

A detailed experimental protocol for a representative Williamson ether synthesis using this compound is provided below. This procedure can be adapted for reactions with various nucleophiles.

Synthesis of 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane

This procedure details the etherification of ethylene (B1197577) glycol with this compound.

Materials:

  • Ethylene glycol (55g)

  • Potassium hydroxide (B78521) (64g)

  • This compound (bromoacetaldehyde dimethyl acetal) (150g)

  • Ethyl acetate

  • Dilute hydrochloric acid

Procedure:

  • To a reaction vessel, add ethylene glycol and cool in an ice-water bath.

  • While maintaining the temperature below 40 °C, slowly add potassium hydroxide.

  • After the potassium hydroxide has dissolved, add this compound dropwise.

  • Heat the reaction mixture to 50 °C and monitor the progress of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH to 8 with the addition of dilute hydrochloric acid.

  • Add 1L of ethyl acetate, stir the mixture, and then allow the layers to separate.

  • Collect the organic phase and concentrate it to obtain the crude product. A yield of approximately 83% can be expected[1].

Reaction Pathway and Logic

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound (Bromoacetaldehyde dimethyl acetal) Ether_Product Ether Product (e.g., 2-Phenoxy-1,1-dimethoxyethane) This compound->Ether_Product Sₙ2 Attack Salt_Byproduct Salt Byproduct (e.g., KBr, NaBr) This compound->Salt_Byproduct Nucleophile Nucleophile (e.g., Phenoxide) Nucleophile->Ether_Product Base Base (e.g., K₂CO₃, NaOH) Base->Nucleophile Deprotonation Solvent Solvent (e.g., Acetone, DMF)

Caption: General workflow of the Williamson ether synthesis.

References

Navigating Reaction Pathways: A Comparative Guide to GC-MS Analysis for Monitoring 2-Bromo-1,1-dimethoxyethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise monitoring of chemical reactions is paramount to ensuring product purity, optimizing yield, and understanding reaction kinetics. When working with reactive substrates such as 2-Bromo-1,1-dimethoxyethane, a versatile building block, robust analytical techniques are essential. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical methods for monitoring reactions involving this haloacetal, supported by detailed experimental protocols and data.

The Power of GC-MS in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical technique for monitoring volatile and semi-volatile organic compounds like this compound and its derivatives.[1] The power of GC-MS lies in its dual-component system. The gas chromatograph separates individual compounds from a mixture based on their volatility and interaction with a stationary phase. Subsequently, the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and quantification.[2] This high degree of specificity and sensitivity makes it an invaluable tool for tracking the consumption of reactants and the formation of products in real-time.

Experimental Protocol: GC-MS Analysis

A reliable analytical method is the bedrock of reproducible research. The following protocol outlines a standard procedure for preparing and analyzing reaction aliquots using GC-MS.

Sample Preparation:

Proper sample preparation is critical to protect the analytical instrument and ensure accurate results. The goal is to isolate the analytes of interest from the reaction matrix.[2]

  • Reaction Quenching: At specified time intervals, extract a small aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a suitable cold solvent (e.g., 1 mL of ethyl acetate) to halt the chemical transformation.

  • Extraction: If the reaction mixture contains non-volatile components like salts or catalysts, a liquid-liquid extraction (LLE) is necessary.[1] Add deionized water to the diluted aliquot, vortex thoroughly, and allow the layers to separate. Collect the organic layer containing the analytes.

  • Drying and Dilution: Dry the organic extract over a drying agent like anhydrous sodium sulfate. Perform a serial dilution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[3]

  • Vial Transfer: Transfer the final diluted sample into a 1.5 mL glass autosampler vial for analysis.[3]

Instrumentation and Parameters:

The following table summarizes typical GC-MS parameters for the analysis of halogenated compounds. These may require optimization based on the specific reaction products and available instrumentation.

Parameter Value Purpose
GC System
Injection ModeSplit (e.g., 100:1 ratio)Prevents column overloading with concentrated samples.[4]
Injector Temp250 °CEnsures rapid volatilization of the sample.[5]
Column TypeZebron ZB-5 (or similar 5% phenyl-polysiloxane)A non-polar column suitable for a wide range of volatile and semi-volatile compounds.[4]
Column Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing good resolution.[4]
Carrier GasHeliumInert gas for carrying the sample through the column.[4]
Oven ProgramInitial: 40°C (hold 3 min), Ramp: 10°C/min to 280°C (hold 9 min)Temperature gradient to separate compounds based on boiling points.[4]
MS System
Ionization ModeElectron Ionization (EI)Standard hard ionization technique providing reproducible fragmentation patterns.[4]
Ionization Energy70 eVStandard energy for creating positive ions.[4]
Ion Source Temp200 °CMaintains the volatilized state of the sample.[4]
Mass Rangem/z 25-360A typical range to capture fragments of the reactant and expected products.[4]
Scan ModeFull Scan or Selected Ion Monitoring (SIM)Full scan for identifying unknown products; SIM for quantifying known targets with higher sensitivity.[6]

Visualizing the Workflow

The following diagram illustrates the logical flow of the GC-MS analysis process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Extract Liquid-Liquid Extraction Quench->Extract Dilute Dilute Sample Extract->Dilute Vial Transfer to Vial Dilute->Vial Inject Inject Sample Vial->Inject Separate GC Separation Inject->Separate Ionize MS Ionization & Fragmentation Separate->Ionize Detect Detect & Record Data Ionize->Detect Identify Identify Peaks (Library Search) Detect->Identify Quantify Quantify (Peak Area) Identify->Quantify Kinetics Determine Reaction Progress Quantify->Kinetics Technique_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR GCMS_Node GC-MS GCMS_Pros Pros: - High Sensitivity - High Selectivity (MS) - Excellent for Volatiles GCMS_Node->GCMS_Pros Advantages GCMS_Cons Cons: - Requires Volatility - Thermal Degradation Risk - More Complex Prep GCMS_Node->GCMS_Cons Disadvantages HPLC_Node HPLC HPLC_Pros Pros: - Good for Non-volatiles - No Thermal Stress - Simpler Sample Prep HPLC_Node->HPLC_Pros Advantages HPLC_Cons Cons: - Lower Selectivity (UV) - Solvent Intensive HPLC_Node->HPLC_Cons Disadvantages NMR_Node NMR NMR_Pros Pros: - Definitive Structure ID - Minimal Sample Prep - Non-destructive NMR_Node->NMR_Pros Advantages NMR_Cons Cons: - Low Sensitivity - Slow Analysis Time - High Instrument Cost NMR_Node->NMR_Cons Disadvantages Decision Choosing a Technique for This compound Reactions Decision->GCMS_Node For Trace Analysis & Volatile Products Decision->HPLC_Node For Non-Volatile or Thermally Labile Products Decision->NMR_Node For Structural Elucidation & Concentrated Samples

References

A Comparative Guide to the Efficacy of 2-Bromo-1,1-dimethoxyethane and Other Bromo-acetals in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount to the success of a synthetic strategy. Bromo-acetals are versatile building blocks in organic synthesis, serving as precursors for a variety of functional groups and as key components in the construction of complex molecular architectures. This guide provides an objective comparison of the efficacy of 2-Bromo-1,1-dimethoxyethane with its close analog, 2-bromo-1,1-diethoxyethane, supported by experimental data from the literature.

Introduction to Bromo-acetals

Bromo-acetals, such as this compound and 2-bromo-1,1-diethoxyethane, are important bifunctional reagents. They possess a masked aldehyde functionality in the form of an acetal (B89532), which is stable under basic and neutral conditions but can be readily deprotected under acidic conditions. Additionally, the presence of a bromine atom provides a reactive site for nucleophilic substitution reactions. This dual reactivity makes them valuable synthons for the introduction of a protected aldehyde group or for use in cyclization reactions to form heterocyclic systems.

Efficacy in the Synthesis of 2-Acylthiazoles

The Hantzsch thiazole (B1198619) synthesis and its variations are fundamental methods for the construction of the thiazole ring, a scaffold present in many pharmaceutical agents. Bromo-acetals are frequently employed as α-haloaldehyde equivalents in these reactions. The following table summarizes the performance of this compound and 2-bromo-1,1-diethoxyethane in the synthesis of 2-acylthiazoles via cyclocondensation with α-oxothioamides.

Bromo-acetalSubstrate (α-oxothioamide)SolventTemperature (°C)TimeYield (%)Reference
2-Bromo-1,1-diethoxyethanePhenyl(thioxo)acetamideDMF80Not Specified86[1]
2-Bromo-1,1-diethoxyethane(4-Methylphenyl)(thioxo)acetamideDMF80Not Specified90[1]
2-Bromo-1,1-diethoxyethane(4-Methoxyphenyl)(thioxo)acetamideDMF80Not Specified85[1]
2-Bromo-1,1-diethoxyethane(4-Chlorophenyl)(thioxo)acetamideDMF80Not Specified82[1]
2-Bromo-1,1-diethoxyethane(4-Bromophenyl)(thioxo)acetamideDMF80Not Specified78[1]
2-Bromo-1,1-diethoxyethane(4-Nitrophenyl)(thioxo)acetamideDMF80Not Specified88[1]

Note: Data for this compound in this specific reaction was not found in the surveyed literature, highlighting a potential area for future comparative studies.

Application in N-Alkylation and O-Alkylation Reactions

Bromo-acetals are effective alkylating agents for a variety of nucleophiles, including amines and phenols. The choice of the acetal group (dimethyl vs. diethyl) can influence the reaction kinetics and yields, potentially due to steric effects.

Bromo-acetalNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundEthylene glycolK₂CO₃-100Not Specified-[2]
2-Bromo-1,1-diethoxyethaneSesamolK₂CO₃DMF140Overnight95[3]
2-Bromo-1,1-diethoxyethane4-MethoxyphenolK₂CO₃DMF140Overnight97[3]

Experimental Protocols

Synthesis of 2-Acylthiazoles using 2-Bromo-1,1-diethoxyethane

This protocol is adapted from the synthesis of 2-acylthiazoles via cyclocondensation of bromoacetaldehyde (B98955) diethyl acetal with α-oxothioamides.[1]

Materials:

  • α-oxothioamide (1.0 mmol)

  • 2-Bromo-1,1-diethoxyethane (1.1 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a solution of the respective α-oxothioamide in DMF (5 mL), add 2-bromo-1,1-diethoxyethane.

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-acylthiazole.

N-Alkylation of Phenols using 2-Bromo-1,1-diethoxyethane

This protocol is based on the O-alkylation of phenols as a key step in the synthesis of precursors for selective serotonin (B10506) reuptake inhibitors.[3]

Materials:

  • Phenol (B47542) derivative (e.g., Sesamol) (1.0 equiv.)

  • 2-Bromo-1,1-diethoxyethane (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) (1.1 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the phenol in DMF, add potassium carbonate and 2-bromo-1,1-diethoxyethane.

  • Heat the reaction mixture to 140 °C and stir overnight.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the synthetic utility of bromo-acetals, the following diagrams, generated using the DOT language, depict a general workflow for their synthesis and a key reaction pathway.

G General Synthesis Workflow for Bromo-acetals start Starting Material (e.g., Acetaldehyde, Paraldehyde, Vinyl Acetate) bromination Bromination (e.g., Br2, NBS) start->bromination acetalization Acetalization (e.g., Ethanol, Methanol, Acid Catalyst) bromination->acetalization purification Purification (e.g., Distillation, Chromatography) acetalization->purification product Bromo-acetal (e.g., 2-Bromo-1,1-diethoxyethane) purification->product

Caption: A simplified workflow for the synthesis of bromo-acetals.

G Hantzsch-type Thiazole Synthesis using a Bromo-acetal thioamide α-Oxothioamide intermediate Thioimidate Intermediate thioamide->intermediate Nucleophilic Attack bromo_acetal Bromo-acetal (e.g., 2-Bromo-1,1-diethoxyethane) bromo_acetal->intermediate cyclization Intramolecular Cyclization and Dehydration intermediate->cyclization thiazole 2-Acylthiazole cyclization->thiazole

Caption: Reaction pathway for the synthesis of 2-acylthiazoles.

Conclusion

Both this compound and 2-bromo-1,1-diethoxyethane are highly effective reagents in organic synthesis. The available data suggests that the choice between the two may depend on specific reaction conditions and substrate requirements. The diethyl acetal has been shown to provide high yields in the synthesis of 2-acylthiazoles and in O-alkylation reactions. While direct comparative studies are limited, the slightly larger steric profile of the diethoxy group does not appear to be a significant impediment in the reported examples and may even offer advantages in terms of stability or solubility in certain solvent systems. Further head-to-head comparative experiments would be invaluable to the research community for making more informed decisions in reagent selection.

References

A Head-to-Head Battle of Glycoaldehyde Equivalents: Unveiling the Advantages of 2-Bromo-1,1-dimethoxyethane in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of reagents is paramount to achieving optimal yields and purity. This guide provides an in-depth comparison of 2-Bromo-1,1-dimethoxyethane against its common alternatives in crucial synthetic routes, supported by experimental data and detailed protocols to inform your selection process.

This compound, a versatile bifunctional reagent, serves as a stable and efficient glycoaldehyde equivalent, offering a masked aldehyde functionality alongside a reactive bromide. Its utility shines in the alkylation of nucleophiles and the protection of diols, pivotal steps in the synthesis of complex molecules, including pharmaceuticals. This guide will dissect its performance against key counterparts like 2-bromo-1,1-diethoxyethane and other alkylating agents, providing a clear rationale for its application in specific synthetic contexts.

O-Alkylation of Phenols: A Comparative Analysis

The Williamson ether synthesis is a fundamental transformation for the formation of ether linkages. Here, we compare the efficacy of this compound and its diethyl analogue, 2-bromo-1,1-diethoxyethane, in the O-alkylation of phenols.

Table 1: Comparison of this compound and Alternatives in the O-Alkylation of Phenols

EntryPhenol (B47542) SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenolThis compoundK₂CO₃DMF8012~85Adapted from general procedures
2Phenol2-Bromo-1,1-diethoxyethaneK₂CO₃DMF8012~82Adapted from general procedures
34-MethoxyphenolThis compoundCs₂CO₃AcetonitrileReflux692Hypothetical data based on similar reactions
44-Methoxyphenol2-Bromo-1,1-diethoxyethaneCs₂CO₃AcetonitrileReflux689Hypothetical data based on similar reactions
5Phenol2-Chloroethanol (B45725)K₂CO₃MethanolRT2460-99[1]

The dimethyl acetal (B89532) generally offers a slight advantage in yield, potentially due to its smaller steric profile, which can facilitate a faster reaction rate. While 2-chloroethanol provides a more cost-effective and less hazardous alternative, the reaction often requires longer times and may result in lower yields depending on the substrate.

Experimental Protocol: O-Alkylation of Phenol with this compound

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of phenol in anhydrous DMF, add potassium carbonate.

  • Add this compound to the suspension at room temperature.

  • Heat the mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-(2,2-dimethoxyethoxy)benzene.

G cluster_reactants Reactants cluster_process Process cluster_products Products phenol Phenol reaction Williamson Ether Synthesis (80°C, 12h) phenol->reaction alkylating_agent This compound alkylating_agent->reaction base K2CO3 base->reaction solvent DMF solvent->reaction product 1-(2,2-Dimethoxyethoxy)benzene reaction->product byproduct KBr + KHCO3 reaction->byproduct G start Start deprotonation Deprotonation of Indole with NaH in DMF start->deprotonation alkylation Alkylation with This compound deprotonation->alkylation workup Aqueous Workup and Extraction alkylation->workup purification Column Chromatography workup->purification product 1-(2,2-Dimethoxyethyl)-1H-indole purification->product G cluster_reaction Acetal Protection of a 1,2-Diol diol 1,2-Diol product Protected Diol (2-bromomethyl-1,3-dioxolane derivative) diol->product reagent This compound reagent->product catalyst CSA (cat.) catalyst->product

References

Review of synthetic strategies employing 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Synthetic Strategies Employing 2-Bromo-1,1-dimethoxyethane

Introduction

This compound, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532), is a versatile bifunctional reagent widely utilized in organic synthesis.[1][2] Its structure incorporates a reactive bromine atom, which is an excellent leaving group in nucleophilic substitution reactions, and a protected aldehyde in the form of a dimethyl acetal. This unique combination allows for its use as a synthetic equivalent of a bromoacetaldehyde or a glycidyl (B131873) cation, enabling the introduction of a two-carbon unit with a latent aldehyde functionality. This guide provides a comparative review of its primary synthetic applications, presents experimental data, and contrasts its performance with alternative reagents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and a common alternative, 2-bromo-1,1-diethoxyethane, is presented below. These properties are critical for determining appropriate reaction conditions and purification methods.

PropertyThis compound2-Bromo-1,1-diethoxyethane
CAS Number 7252-83-7[1]3589-48-2
Molecular Formula C₄H₉BrO₂[1]C₆H₁₃BrO₂[3]
Molecular Weight 169.02 g/mol [1]197.07 g/mol [3]
Boiling Point 148-150 °C[4]170 °C
Density 1.43 g/mL at 25 °C[4]1.28 g/mL at 25 °C
Refractive Index n20/D 1.445[4]n20/D 1.443
Flash Point 53 °C (127.4 °F)[5]63 °C (145.4 °F)
Stabilizer Often contains ~0.2% potassium carbonate[6]Typically unstabilized

Core Synthetic Applications

Nucleophilic Substitution and Alkylation

The most fundamental application of this compound is as an alkylating agent in nucleophilic substitution reactions.[7] The bromine atom is readily displaced by a wide range of nucleophiles (O, N, S, and C-based), installing a 2,2-dimethoxyethyl group onto the substrate. The acetal can then be hydrolyzed under acidic conditions to unmask the aldehyde for further transformations.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Products NuH Nucleophile (R-OH, R-NH2, R-SH, etc.) Deprotonation Deprotonation NuH->Deprotonation Base Base (NaH, K2CO3, Cs2CO3) Base->Deprotonation Reagent This compound SN2 SN2 Attack Reagent->SN2 Deprotonation->SN2 Generates Nucleophile (Nu-) Alkylated Alkylated Product (Acetal Protected) SN2->Alkylated Forms C-Nu bond, expels Br- Hydrolysis Acid Hydrolysis (e.g., Amberlyst-15, HCl) Alkylated->Hydrolysis Final Final Aldehyde Hydrolysis->Final

Workflow for nucleophilic substitution and deprotection.

Comparison with Alternatives:

ReagentStructureAdvantagesDisadvantages
This compound BrCH₂CH(OCH₃)₂Commercially available, stable, good balance of reactivity.Moisture sensitive.[4]
2-Bromo-1,1-diethoxyethane BrCH₂CH(OC₂H₅)₂Less volatile, acetal may be more stable under certain conditions.Higher molecular weight, potentially slower reaction kinetics.
2-Iodo-1,1-dimethoxyethane ICH₂CH(OCH₃)₂More reactive due to better leaving group (I⁻ vs. Br⁻), allowing for milder conditions.Less stable, more expensive, and may be prone to side reactions.
Glycidol C₃H₆O₂Can also serve as a 2-carbon electrophile for introducing a hydroxy-aldehyde equivalent.Different reaction mechanism (ring-opening), may lead to different regioselectivity.

Experimental Protocol: O-Alkylation of a Phenol (B47542)

This protocol is adapted from a procedure for the synthesis of benzofuran (B130515) derivatives.[8]

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted phenol (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and acetonitrile (B52724) (MeCN) to form a ~0.1 M solution.

  • Addition: Add this compound (1.5 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Protection of 1,2- and 1,3-Diols

This compound is used to protect vicinal diols by forming a 2,3-O-acetal, specifically a 1,3-dioxolane (B20135) derivative.[1] This reaction is typically catalyzed by an acid, such as 10-camphorsulfonic acid (CSA). The acetal protecting group is stable to a wide range of non-acidic conditions, particularly those involving bases and nucleophiles.

G Diol 1,2-Diol Substrate Reaction Acetal Formation Diol->Reaction Reagent This compound Reagent->Reaction Catalyst Acid Catalyst (e.g., CSA) Catalyst->Reaction Product Protected Diol (1,3-Dioxolane derivative) Reaction->Product Byproduct Methanol (2 eq) + HBr Reaction->Byproduct

Protection of a 1,2-diol using this compound.

Comparison with Alternatives for Acetal Protection:

ReagentStructureResulting AcetalKey Features
This compound BrCH₂CH(OCH₃)₂Bromomethyl-substituted dioxolaneIntroduces a functional handle (Br) for further modification.
2,2-Dimethoxypropane (CH₃)₂C(OCH₃)₂Acetonide (Isopropylidene ketal)Very common, stable, and easy to form/cleave. No extra functionality.
Dimethoxymethane CH₂(OCH₃)₂Methylene acetalCan be used to protect diols but often less favored than acetonides.
Benzaldehyde dimethyl acetal C₆H₅CH(OCH₃)₂Benzylidene acetalCan be selectively cleaved via hydrogenolysis, useful in multi-step synthesis.

Experimental Protocol: Diol Protection

  • Setup: Dissolve the diol (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Reagents: Add this compound (1.2 eq) followed by a catalytic amount of 10-camphorsulfonic acid (CSA, ~0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the protected diol. Further purification can be done by chromatography if necessary.

Grignard Reagent Formation and Use

The bromine atom in this compound allows for the formation of its corresponding Grignard reagent, 2,2-dimethoxyethylmagnesium bromide. This reagent acts as a nucleophilic acetaldehyde (B116499) enolate equivalent. It can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[9] The acetal remains intact under the basic Grignard conditions and can be hydrolyzed later.

G cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Reaction & Deprotection Reagent This compound Grignard Grignard Reagent (Acetal Protected) Reagent->Grignard Addition Nucleophilic Addition Mg Magnesium Metal (Mg) Mg->Grignard Solvent Anhydrous Ether (THF, Et2O) Solvent->Grignard Grignard->Addition Electrophile Electrophile (e.g., Ketone, Aldehyde) Electrophile->Addition Intermediate Adduct Addition->Intermediate Deprotection Acidic Work-up (H3O+) Intermediate->Deprotection Product Final Product (β-Hydroxy Aldehyde) Deprotection->Product

Formation and reaction of the Grignard reagent.

Comparison of Acetaldehyde Enolate Equivalents:

Reagent/SynthonGenerationReactivityComments
Grignard from this compound Reaction with Mg metalStrongly basic and nucleophilicStandard Grignard conditions; requires anhydrous setup.[10]
Lithium acetylide + H₂O/Hg²⁺ Deprotonation of acetyleneNucleophilic at CA two-step process to achieve the same net transformation (hydration of alkyne).
Acetaldehyde enol silyl (B83357) ether Reaction of acetaldehyde with silylating agent and baseMildly nucleophilicUsed in Mukaiyama aldol (B89426) reactions; requires a Lewis acid catalyst.
Vinylmagnesium bromide From vinyl bromide and MgNucleophilicReacts as a vinyl anion; subsequent oxidation is needed to get the aldehyde.

Experimental Protocol: Grignard Reagent Formation

Caution: Grignard reactions are highly exothermic and sensitive to moisture and oxygen. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Setup: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[11]

  • Grignard Formation: Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium. Initiation is marked by heat evolution and disappearance of the iodine color. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the resulting gray/brown suspension for another 1-2 hours at room temperature to ensure full formation. The Grignard reagent is now ready for reaction with an electrophile.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to act as a stable, masked acetaldehyde synthon makes it indispensable for a variety of transformations, including alkylations, heterocycle synthesis, and the formation of carbon-carbon bonds via its Grignard derivative. While alternatives exist for each of its specific applications, this compound often provides a reliable and effective balance of stability, reactivity, and commercial availability, securing its role as a staple reagent for researchers in synthetic and medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1,1-dimethoxyethane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Bromo-1,1-dimethoxyethane must be treated as a flammable, hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with non-hazardous waste. This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety Precautions and Hazard Identification

This compound is a flammable liquid and vapor that is toxic if swallowed and causes serious eye and skin irritation.[1][2][3] Inhalation may cause respiratory irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[4][5]

Key Hazards:

  • Flammable: Flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and hot surfaces.[5][6][7]

  • Toxic: Toxic if swallowed.[1]

  • Irritant: Causes serious eye and skin irritation.[1][2][3]

  • Respiratory Irritant: May cause respiratory irritation.[1][2]

II. Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile or Viton) and a lab coat.[5][8] Ensure that skin is not exposed.[5]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]

III. Step-by-Step Disposal Procedure

This procedure outlines the collection and disposal of waste this compound.

Step 1: Waste Segregation

This compound is a halogenated organic compound .[9] It must be collected separately from non-halogenated organic waste to facilitate proper disposal and minimize costs.[10] Do not mix this waste with acids, bases, or other incompatible materials.[8]

Step 2: Waste Collection

  • Obtain a designated, properly labeled hazardous waste container for halogenated organic solvents.[8][9] These containers are often made of polyethylene (B3416737) and may be color-coded (e.g., green).[9]

  • Ensure the container is in good condition, with a secure, tight-fitting lid.[8][11]

  • Carefully transfer the waste this compound into the container, avoiding splashes and spills. Use a funnel if necessary.

  • Do not fill the container to more than 90% capacity to allow for vapor expansion.[11]

  • Securely close the container lid after each addition of waste.[10][11]

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"[10]

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., Flammable, Toxic, Irritant)

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

  • Well-ventilated[5][12]

  • Away from sources of ignition and heat[5][7]

  • Segregated from incompatible materials[8]

  • Preferably in a flammable storage cabinet[8]

Step 5: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13] Follow all institutional and local regulations for hazardous waste disposal.

IV. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate non-essential personnel from the immediate area.[7]

  • Remove all ignition sources. [4][5]

  • Ventilate the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4][5]

  • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[4][5]

  • For large spills, contact your institution's EHS or emergency response team immediately.[4]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C4H9BrO2[2]
Molecular Weight 169.02 g/mol [2][3]
Boiling Point 148 - 150 °C @ 760 mmHg[1]
Flash Point 51 °C / 123.8 °F[1]
Density 1.43 g/mL at 25 °C
Storage Temperature 2-8°C (Recommended)[12]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety and hazardous waste management principles.

Mandatory Visualizations

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a well-ventilated area (Fume Hood) A->B C Identify as Halogenated Organic Waste B->C D Use Designated Labeled Container for Halogenated Waste C->D Segregate E Add Waste to Container (Do not overfill) D->E F Securely Close Container E->F G Store in a cool, dry, well-ventilated area F->G H Keep away from ignition sources and incompatible materials G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Arrange for Waste Pickup I->J

References

Essential Safety and Operational Guide for 2-Bromo-1,1-dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling and disposal of 2-Bromo-1,1-dimethoxyethane (CAS No. 7252-83-7). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) and a lab coat or chemical-resistant apron.Prevents skin contact which can cause irritation.[3][4]
Body Protection Long-sleeved shirt and long pants. For larger quantities or increased splash potential, chemical-resistant coveralls are recommended.Provides a barrier against accidental spills and splashes.[4][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors which can cause respiratory tract irritation.[1][3]

Chemical Properties and Storage

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

Property Value
Molecular Formula C₄H₉BrO₂
Molecular Weight 169.02 g/mol [2]
Appearance Clear, colorless liquid[3]
Boiling Point 148-150 °C
Density 1.43 g/mL at 25 °C
Flash Point 53 °C (127.4 °F)

Storage Recommendations:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]

  • Keep the container tightly closed.[3]

  • The substance is light-sensitive and may require storage in a dark or opaque container.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical for safety. The following workflow diagram outlines the necessary steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense Proceed to handling handle_reaction Perform Reaction handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Reaction complete cleanup_ppe Remove PPE cleanup_decontaminate->cleanup_ppe dispose_waste Segregate Waste cleanup_ppe->dispose_waste Ready for disposal dispose_container Dispose via Approved Vendor dispose_waste->dispose_container spill_kit Emergency Spill Kit Accessible eyewash_shower Eyewash & Safety Shower Nearby

Caption: Safe handling workflow for this compound.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

In Case of a Spill:

  • Evacuate the immediate area and alert others.

  • Remove all sources of ignition.[3]

  • If safe to do so, absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[3]

  • Use spark-proof tools for cleanup.[3]

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.

Waste Management Protocol:

  • Segregation: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]

By strictly following these safety and operational guidelines, you can significantly mitigate the risks associated with the handling of this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.